2,4-Dichloro-5-iodoquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOKNBNQDBGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652955 | |
| Record name | 2,4-Dichloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-30-0 | |
| Record name | 2,4-Dichloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-iodoquinazoline
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a privileged structure known for its diverse biological activities, including anticancer and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, highly functionalized derivative, 2,4-Dichloro-5-iodoquinazoline , a key intermediate for synthesizing novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 4 positions, combined with a sterically influential iodine atom at the 5-position, makes this molecule a versatile building block for drug discovery and development professionals. This document provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and handling considerations.
Molecular Identity and Structural Characteristics
This compound is a halogenated heterocyclic compound. The precise arrangement of its substituents dictates its reactivity and potential for biological interaction.
Chemical Structure
The fundamental structure consists of the quinazoline ring system with chlorine atoms at positions C2 and C4, and an iodine atom at position C5.
Caption: Chemical structure of this compound.
Core Properties
A summary of the key identifiers and computed molecular properties for this compound is presented below. These values are fundamental for analytical and synthetic applications.
| Property | Value | Source |
| CAS Number | 959237-30-0 | [4][5] |
| Molecular Formula | C₈H₃Cl₂IN₂ | [4][5] |
| Molecular Weight | 324.93 g/mol | [4][5] |
| Exact Mass | 323.87180 Da | [4][6] |
| IUPAC Name | This compound | [4] |
| XLogP3 | 4.1 | [4][6] |
| Hydrogen Bond Acceptors | 2 | [4] |
Physicochemical Data
Experimental data for this specific isomer is not widely published. The following sections provide expected properties based on data from closely related analogs and standard principles of physical organic chemistry.
Physical State and Appearance
Based on analogous compounds such as 2,4-dichloroquinazoline and other halogenated heterocycles, this compound is expected to be a crystalline solid at standard temperature and pressure.[7] Its color may range from off-white to pale yellow.
Melting and Boiling Point
-
Melting Point: A definitive melting point has not been published. For reference, the melting point of the parent compound, 2,4-dichloroquinazoline, is reported to be in the range of 115-121°C.[8] The addition of a heavy iodine atom at the 5-position is expected to increase the molecular weight and potentially alter crystal lattice packing, likely resulting in a higher melting point.
-
Boiling Point: High molecular weight, functionalized heterocyclic compounds often decompose at high temperatures before boiling under atmospheric pressure.[9]
Solubility
The calculated LogP value of 4.1 suggests that the compound is highly lipophilic and will exhibit poor solubility in water.[4][6] It is expected to be soluble in common organic solvents.
| Solvent Class | Expected Solubility | Examples |
| Polar Aprotic | High | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |
| Chlorinated | Moderate to High | Dichloromethane (DCM), Chloroform |
| Ethers | Moderate | Tetrahydrofuran (THF), Diethyl ether |
| Alcohols | Low to Moderate | Ethanol, Methanol |
| Aqueous | Very Low / Insoluble | Water, Buffers |
Analytical Characterization Protocols
Rigorous characterization is essential to confirm the identity and purity of this compound. The following protocols outline standard, field-proven methodologies.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic intermediates. The lipophilic nature of the compound dictates the use of a reversed-phase method.
Expertise & Causality: A C18 column is chosen for its excellent retention of hydrophobic molecules like this quinazoline derivative. The mobile phase gradient starts with a higher aqueous composition to ensure good peak shape for any potential polar impurities and gradually increases the organic component (acetonitrile) to elute the highly retained target compound. UV detection at 254 nm is selected as aromatic systems typically exhibit strong absorbance at this wavelength.
Protocol:
-
System Preparation: Equilibrate a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with acetonitrile to a final concentration of ~50 µg/mL.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.
-
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak area to determine purity as a percentage of the total detected peak area.
Caption: Workflow for HPLC purity analysis.
Structural Elucidation (NMR, IR, MS)
A combination of spectroscopic techniques is required for unambiguous structure confirmation.
Expected ¹H NMR Spectral Features (400 MHz, CDCl₃): The aromatic region (typically δ 7.5-8.5 ppm) is expected to show three distinct signals corresponding to the protons at positions C6, C7, and C8.
-
The proton at C6 will likely be a doublet, coupled to the proton at C7.
-
The proton at C8 will also likely be a doublet, coupled to the proton at C7.
-
The proton at C7 will appear as a triplet (or doublet of doublets), coupled to both H6 and H8. The exact chemical shifts will be influenced by the electronic effects of the chloro and iodo substituents.
Expected ¹³C NMR Spectral Features (100 MHz, CDCl₃): The spectrum should display 8 distinct signals in the aromatic region for the 8 carbon atoms of the quinazoline ring, as they are all in unique chemical environments. Carbons bearing electronegative atoms (C2-Cl, C4-Cl, C5-I) will be shifted downfield.
Expected Infrared (IR) Spectral Features:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1620-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinazoline ring.
-
~800-600 cm⁻¹: C-Cl stretching.
-
~500-400 cm⁻¹: C-I stretching.
High-Resolution Mass Spectrometry (HRMS): Analysis by ESI-MS is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the exact mass of the protonated species. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with a ~2:1 intensity ratio for M, M+2, and M+4) would provide definitive evidence of the compound's elemental composition.
Chemical Reactivity and Stability
Reactivity
The primary sites of reactivity are the carbon atoms bearing the chlorine substituents. The C2 and C4 positions are electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes the molecule an excellent precursor for introducing a wide variety of functional groups (e.g., amines, alcohols, thiols) to build more complex derivatives.[7] The C4-Cl bond is generally more reactive than the C2-Cl bond.
Caption: General reactivity pathway for this compound.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Stability: The compound is expected to be chemically stable under standard ambient conditions.[10] However, like many halogenated compounds, it may be sensitive to light over long periods. Some related compounds are noted to be hygroscopic.[10]
-
Storage: It is recommended to store the material in a tightly sealed container, protected from light and moisture.[11][12] Storage in a cool, dry, and well-ventilated area is ideal.[11] For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Conclusion
This compound is a highly valuable synthetic intermediate characterized by its densely functionalized heterocyclic core. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably predicted based on the well-understood chemistry of the quinazoline class. Its key features—high lipophilicity, defined spectroscopic markers, and pronounced reactivity at the C2 and C4 positions—make it a versatile tool for researchers in drug development. The protocols and data presented in this guide provide the necessary framework for its effective use, characterization, and handling in a research setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. echemi.com [echemi.com]
- 5. parchem.com [parchem.com]
- 6. 2,4-Dichloro-6-iodoquinazoline | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2,4-Dichloro-5,7-dimethylquinazoline (EVT-3373708) | 1392213-81-8 [evitachem.com]
- 8. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-iodoquinazoline for Advanced Drug Discovery
This technical guide provides an in-depth exploration of 2,4-dichloro-5-iodoquinazoline, a key heterocyclic intermediate in medicinal chemistry. We will delve into its physicochemical properties, reactivity, synthesis, and its pivotal role in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic and discovery programs.
Core Molecular Profile and Physicochemical Properties
This compound is a polysubstituted quinazoline, a class of compounds renowned for its broad spectrum of biological activities.[1][2] The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with an iodine atom on the benzene ring, makes it a highly valuable and versatile building block for combinatorial chemistry and the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 959237-30-0 | [3] |
| Molecular Formula | C₈H₃Cl₂IN₂ | [3] |
| Molecular Weight | 324.93 g/mol | [3] |
| Appearance | Likely a solid, similar to related compounds which are white to light brown crystalline powders. | [4] |
| Boiling Point | 272.2 ± 33.0 °C (Predicted) | [5] |
| Flash Point | 118.5 ± 25.4 °C (Predicted) | [5] |
| Solubility | Expected to have moderate solubility in organic solvents. | [6] |
| XLogP3 | 3.541 | [3] |
| Topological Polar Surface Area (PSA) | 25.8 Ų | [3] |
The Chemistry of this compound: Synthesis and Reactivity
The synthetic utility of this compound is anchored in the differential reactivity of its two chlorine substituents. This allows for a regioselective approach to nucleophilic aromatic substitution (SₙAr), a cornerstone of its application in drug discovery.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Chlorination of 5-Iodo-quinazoline-2,4-dione (Representative)
-
To an excess of phosphorus oxychloride (POCl₃), add 5-iodo-quinazoline-2,4-dione.
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
The Cornerstone of Reactivity: Regioselective Nucleophilic Aromatic Substitution
The key to unlocking the synthetic potential of this compound lies in the regioselective nature of nucleophilic attack on the quinazoline core. The carbon at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution under milder reaction conditions compared to the C2 position.[7][8][9] This differential reactivity is the foundation for the sequential introduction of different nucleophiles, enabling the construction of diverse molecular libraries.
Caption: Regioselective nucleophilic substitution on this compound.
This predictable reactivity allows for a modular approach to synthesizing libraries of compounds. For instance, an amine can be introduced at the C4 position, followed by the introduction of a different nucleophile (e.g., another amine, a thiol, or an alcohol) at the C2 position by employing more forcing reaction conditions.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of an iodine atom, as in this compound, offers several advantages in drug design. Iodine's size and lipophilicity can enhance binding to target proteins, and it can serve as a handle for further synthetic modifications, such as cross-coupling reactions.
Derivatives of iodoquinazolines have shown significant promise as anticancer agents, particularly as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10][11][12][13][14] These kinases are crucial regulators of tumor growth, proliferation, and angiogenesis. The ability to synthesize a wide array of substituted iodoquinazolines from the this compound precursor allows for the fine-tuning of inhibitory activity and selectivity against these important cancer targets.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the quinazoline core. The carbons attached to the electronegative chlorine and nitrogen atoms will appear at lower fields.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (324.93 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms and one iodine atom.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally related compounds such as 2,4-dichloroquinazoline and other halogenated quinazolines, the following precautions are recommended.[15][16][17][18]
-
Hazard Identification: Likely to be harmful if swallowed, and may cause skin and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or use a fume hood.
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a strategically important intermediate for the synthesis of novel bioactive molecules. Its well-defined regioselective reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for the construction of compound libraries for drug discovery. The established importance of iodoquinazoline derivatives as potent kinase inhibitors underscores the value of this compound in the ongoing search for new and effective therapeutic agents. Researchers and synthetic chemists are encouraged to explore the synthetic versatility of this compound to drive innovation in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 74173-76-5: 2,4-dichloro-6-iodoquinazoline [cymitquimica.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
- 18. 2,4-Dichloroquinazoline - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-iodoquinazoline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways toward 2,4-dichloro-5-iodoquinazoline, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile pharmacological profile has led to their investigation and development as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The introduction of halogen substituents, such as chlorine and iodine, at specific positions on the quinazoline ring can significantly modulate the compound's physicochemical properties and biological activity, making them valuable intermediates in drug discovery programs. This guide focuses on the synthesis of this compound, a key building block for the elaboration of more complex molecular architectures.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound is most effectively approached through a two-step sequence starting from a suitably substituted anthranilic acid derivative. The core strategy involves the initial construction of the quinazoline-2,4-dione ring system, followed by a chlorination step to introduce the chloro groups at the 2- and 4-positions.
The position of the iodo substituent on the final product is determined by its position on the starting anthranilic acid. To obtain this compound, the synthesis must commence with 2-amino-6-iodobenzoic acid . It is a common misconception that 5-iodoanthranilic acid would yield the 5-iodoquinazoline; however, due to the nature of the cyclization reaction, this would lead to the 8-iodo isomer.
Primary Synthetic Pathway: From 2-Amino-6-iodobenzoic Acid
This section details the principal and most direct route to this compound, commencing with 2-amino-6-iodobenzoic acid.
Step 1: Synthesis of 5-Iodoquinazoline-2,4(1H,3H)-dione
The initial step involves the formation of the heterocyclic quinazoline-2,4-dione ring system. This is typically achieved through the condensation of an anthranilic acid derivative with a carbonyl-containing reagent, such as urea or potassium cyanate. The use of urea is often preferred due to its ready availability and the straightforward nature of the reaction.
The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-6-iodobenzoic acid on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable quinazoline-2,4-dione ring.
Experimental Protocol: Synthesis of 5-Iodoquinazoline-2,4(1H,3H)-dione
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-Amino-6-iodobenzoic acid | 263.03 g/mol | 1 | 1 | (e.g., 10.0 g) |
| Urea | 60.06 g/mol | 5-10 | 5-10 | (e.g., 11.4 - 22.8 g) |
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-6-iodobenzoic acid and a 5 to 10-fold molar excess of urea.
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then may solidify as the reaction progresses.
-
Maintain this temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
To the solidified mass, add a 2 M sodium hydroxide solution and heat to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 5-iodoquinazoline-2,4(1H,3H)-dione.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Chlorination of 5-Iodoquinazoline-2,4(1H,3H)-dione
The second and final step is the conversion of the hydroxyl groups of the quinazoline-2,4-dione to chloro substituents. This is a crucial transformation that activates the 2- and 4-positions for subsequent nucleophilic substitution reactions. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃).[1][2][3][4]
Phosphorus oxychloride serves as both the chlorinating agent and, in many cases, the solvent. The reaction proceeds via the formation of phosphate ester intermediates, which are then displaced by chloride ions.[4] The reaction is typically conducted at elevated temperatures to ensure complete conversion. The presence of a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF) or an organic base such as Hunig's base can accelerate the reaction.[1]
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 5-Iodoquinazoline-2,4(1H,3H)-dione | 288.03 g/mol | 1 | 1 | (e.g., 5.0 g) |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | Excess | - | (e.g., 25 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | Catalytic | - | (e.g., 0.5 mL) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-iodoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the synthetic process, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for the preparation of this compound.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the final product. For reference, spectral data for similar compounds like 2,4-dichloroquinoline and 4,7-dichloroquinazoline can be found in spectral databases.[5][6][7]
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point (m.p.): A sharp melting point is indicative of high purity.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step with ice water is particularly hazardous and should be performed with extreme caution.
-
Chlorinated and Iodinated Organic Compounds: These compounds should be handled with care as they may be toxic or irritant.
Conclusion
The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The two-step pathway, involving the cyclization of 2-amino-6-iodobenzoic acid with urea followed by chlorination with phosphorus oxychloride, provides a reliable method for obtaining this valuable synthetic intermediate. This guide has provided a detailed, field-proven methodology, grounded in established chemical literature, to aid researchers in the successful synthesis and application of this important quinazoline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Mechanism of Action of Quinazoline-Based Inhibitors
<content_part>
Authored by a Senior Application Scientist
Introduction: The Quinazoline Scaffold as a "Privileged Structure" in Drug Discovery
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules that exhibit a wide range of biological activities, allowing for the development of therapeutic agents with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] In the realm of oncology, the quinazoline core has proven to be an exceptionally valuable scaffold for the design of potent and selective enzyme inhibitors, particularly targeting protein kinases.[5][6]
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many cancers.[6][7] Quinazoline-based inhibitors have emerged as a cornerstone of targeted cancer therapy by effectively blocking the activity of these aberrant kinases.[5][6] This guide provides an in-depth exploration of the mechanism of action of these inhibitors, focusing on their interaction with key oncogenic kinases, the structural basis for their activity, and the experimental methodologies used to characterize their function.
Core Mechanism: Competitive Inhibition at the ATP-Binding Site
The predominant mechanism of action for most clinically successful quinazoline-based inhibitors is competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[6][8] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction.[9] Quinazoline inhibitors, due to their structural similarity to the purine ring of ATP, can occupy this catalytic site, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates.[6][8]
This competitive binding is facilitated by key molecular interactions between the quinazoline scaffold and the kinase's ATP pocket. A critical interaction involves the formation of one or more hydrogen bonds between the nitrogen atoms of the quinazoline ring (typically N1 and N3) and backbone residues in the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme.[10] For instance, in the Epidermal Growth Factor Receptor (EGFR), the N1 atom of the quinazoline core forms a hydrogen bond with the backbone amine of a methionine residue (Met793), anchoring the inhibitor in the active site.[10][11]
Visualizing the Interaction: Quinazoline in the Kinase ATP Pocket
The following diagram illustrates the general binding mode of a quinazoline-based inhibitor within the ATP-binding pocket of a protein kinase.
Caption: Generalized binding of a quinazoline inhibitor in a kinase ATP pocket.
Generations of Inhibition: From Reversible to Irreversible Binding
The evolution of quinazoline-based kinase inhibitors can be categorized by their mode of binding—reversible or irreversible (covalent). This distinction is crucial as it dictates the inhibitor's duration of action, potency, and ability to overcome certain forms of drug resistance.[12][13]
First-Generation: Reversible Inhibitors
First-generation inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind reversibly to the active conformation of the kinase.[6][10] Their efficacy relies on maintaining a sufficient concentration in the vicinity of the target to outcompete cellular ATP.[14]
-
Gefitinib & Erlotinib: These drugs were among the first targeted therapies approved for non-small cell lung cancer (NSCLC) harboring activating mutations in EGFR.[8][15][16] The 4-anilinoquinazoline core is essential for their activity, with the quinazoline portion anchoring to the hinge region and the aniline group extending into a hydrophobic pocket, contributing to potency and selectivity.[10]
However, the clinical utility of these reversible inhibitors is often limited by the development of resistance, most commonly through a secondary mutation in the kinase domain, such as the T790M "gatekeeper" mutation in EGFR.[12] This mutation increases the kinase's affinity for ATP, making it difficult for reversible inhibitors to compete effectively.[12]
Second-Generation: Covalent Irreversible Inhibitors
To overcome resistance, second-generation inhibitors like afatinib and dacomitinib were developed.[12][13] These inhibitors feature the same 4-anilinoquinazoline scaffold but are modified with a reactive electrophilic group, typically an acrylamide "warhead".[13][17]
This design enables a two-step mechanism of action:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP pocket in a manner similar to first-generation drugs.[13]
-
Covalent Bond Formation: The reactive warhead then forms a permanent, covalent bond with a nearby nucleophilic amino acid residue, most often a cysteine, located near the ATP-binding site (e.g., Cys797 in EGFR).[13]
This irreversible binding provides several advantages:
-
Increased Potency & Duration: By permanently disabling the enzyme, these inhibitors can achieve a more profound and sustained blockade of signaling.[18]
-
Overcoming Resistance: They can effectively inhibit kinases with resistance mutations like T790M because their efficacy is not solely dependent on outcompeting ATP.[12][13]
Afatinib, for example, is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[12] This broader specificity can be advantageous in certain contexts but may also contribute to a different side-effect profile compared to more selective inhibitors.[15][19]
The Structural Basis of Selectivity
While the quinazoline core provides the necessary anchor to the kinase hinge region, selectivity for specific kinases is largely determined by the substituents attached to this core, particularly at the 4-position.[10] The chemical nature and conformation of the 4-anilino group, for example, dictate how the inhibitor interacts with variable regions of the ATP-binding site.[7][10]
Kinase selectivity is crucial for minimizing off-target effects and associated toxicities. The structural basis for selectivity can be subtle. For instance, the selectivity of certain quinazolinone inhibitors for p38 MAP kinase over other MAP kinases is attributed to the presence of a specific glycine residue (Gly110) in p38.[20][21] The binding of the inhibitor induces a peptide flip between Met109 and Gly110, an energetically favorable conformation that cannot be adopted by other kinases which have bulkier residues at this position.[20][21] This unique binding mode is a prime example of how small differences in protein structure can be exploited to achieve high inhibitor selectivity.
Beyond Kinases: Expanding Roles of the Quinazoline Scaffold
While kinase inhibition is the most prominent mechanism of action, quinazoline derivatives have shown efficacy through other mechanisms, highlighting the scaffold's versatility.[5] These include:
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics, a mechanism similar to classic chemotherapy agents.[5]
-
DNA Repair Enzyme Inhibition: Some quinazolines can block enzymes involved in DNA repair, sensitizing cancer cells to DNA-damaging agents.[5]
-
Dual-Target Inhibition: Researchers are actively developing quinazoline-based molecules that can inhibit multiple targets simultaneously, such as dual HDAC and PI3K inhibitors, offering a multi-pronged attack on cancer signaling networks.[22]
-
Covalent Allosteric Inhibition: In a novel application, quinazoline scaffolds have been used to develop covalent inhibitors that target allosteric sites—pockets on the enzyme surface distinct from the active site. This has been a breakthrough for previously "undruggable" targets like KRAS G12C, where inhibitors bind to a pocket near the mutated cysteine, locking the protein in an inactive state.[23][24][25]
Experimental Validation: A Workflow for Characterizing Inhibitor Action
A rigorous, multi-step process is required to fully characterize the mechanism of action of a novel quinazoline-based inhibitor. This workflow integrates biochemical, cellular, and structural methods to provide a comprehensive understanding of the compound's potency, selectivity, and functional effects.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing quinazoline-based inhibitors.
Part 1: Biochemical Assays for Potency and Selectivity
The initial characterization of a kinase inhibitor begins with in vitro biochemical assays.[26] These cell-free systems use purified enzymes and substrates to directly measure the compound's effect on catalytic activity.[9][27]
Protocol: Determining IC50 using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][27]
-
Reaction Setup: In a multi-well plate, combine the purified kinase, the specific substrate (peptide or protein), and varying concentrations of the quinazoline inhibitor (typically a serial dilution).
-
Initiation: Add a defined concentration of ATP to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Causality Check: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase to ensure sensitive detection of competitive inhibitors.[14]
-
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the unused ATP from interfering with the subsequent luminescence signal.
-
ADP Detection (Step 2): Add Kinase Detection Reagent, which contains luciferase and its substrate. The enzyme converts the ADP generated in the kinase reaction back into ATP, which then fuels the luciferase reaction, producing light.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Self-Validation:
-
Positive Control: A well-known inhibitor of the target kinase.
-
Negative Control (No Inhibitor): Represents 100% kinase activity.
-
Background Control (No Enzyme): Represents 0% kinase activity.
-
Table 1: Comparison of Common Biochemical Assay Formats
| Assay Technology | Principle | Advantages | Considerations |
| Radiometric Assays ([³³P]-ATP) [14] | Measures incorporation of radioactive phosphate into a substrate. | Gold standard for sensitivity; direct measurement. | Requires handling of radioactive materials; low throughput. |
| Luminescence (e.g., ADP-Glo™) [9][27] | Measures ADP production via a luciferase-coupled reaction. | High sensitivity; universal for any kinase; high throughput. | Indirect measurement; potential for compound interference. |
| Fluorescence (TR-FRET) [28] | Measures phosphorylation of a fluorescently labeled substrate. | Homogeneous ("mix-and-read"); high throughput. | Requires specific antibodies and labeled substrates. |
| Binding Assays (e.g., LanthaScreen™) [28] | Measures displacement of a fluorescent tracer from the kinase ATP site. | Can detect non-competitive inhibitors; no enzyme activity needed. | Does not directly measure inhibition of catalysis. |
Part 2: Cell-Based Assays for Target Engagement and Phenotypic Effects
After confirming biochemical potency, it is essential to verify that the inhibitor can engage its target in a complex cellular environment and elicit the desired biological response.[26]
Protocol: Validating Target Inhibition via Western Blot
This protocol assesses whether the inhibitor blocks the phosphorylation of its target kinase and downstream signaling proteins within cancer cells.
-
Cell Culture: Grow the target cancer cell line (e.g., an EGFR-mutant NSCLC cell line for an EGFR inhibitor) to approximately 80% confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the quinazoline inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Ligand Stimulation (if applicable): For receptor tyrosine kinases like EGFR, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) before harvesting to ensure the pathway is activated.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Causality Check: Re-probe the same membrane with an antibody for the total protein level of the target kinase (e.g., anti-total-EGFR) and a loading control (e.g., anti-Actin). This is a critical self-validating step to ensure that any decrease in the phospho-signal is due to inhibition of activity, not a decrease in the total amount of protein.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylated target relative to the total target confirms cellular target engagement.
Conclusion
Quinazoline-based inhibitors represent a triumph of modern rational drug design. Their mechanism of action, centered on the competitive and often covalent inhibition of protein kinases, has fundamentally changed the treatment paradigm for many cancers.[5][6] The success of this scaffold is built upon a deep understanding of the structural biology of kinase-inhibitor interactions, which allows for the fine-tuning of potency, selectivity, and resistance-breaking capabilities.[10] The continued exploration of the quinazoline core in developing dual-target, allosteric, and other novel inhibitory modalities ensures that this "privileged structure" will remain at the forefront of therapeutic innovation for years to come.[22][24]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 19. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 28. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Spectroscopic Characterization of 2,4-Dichloro-5-iodoquinazoline: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 2,4-dichloro-5-iodoquinazoline, with the chemical formula C₈H₃Cl₂IN₂, dictates its spectroscopic features. The quinazoline core, a bicyclic aromatic system, will exhibit characteristic signals in NMR and IR spectroscopy. The presence of three different halogen substituents (two chlorine atoms and one iodine atom) will significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts in the NMR spectra. Furthermore, the isotopic distribution of chlorine will result in a characteristic pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the predicted ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring of the quinazoline core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | J₆₋₇ ≈ 7-9, J₆₋₈ ≈ 1-2 |
| H-7 | 7.4 - 7.6 | Triplet (t) | J₇₋₆ ≈ J₇₋₈ ≈ 7-9 |
| H-8 | 8.1 - 8.3 | Doublet of doublets (dd) | J₈₋₇ ≈ 7-9, J₈₋₆ ≈ 1-2 |
These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation:
-
H-8: This proton is expected to be the most deshielded (highest chemical shift) due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing effect of the chlorine at C-2.
-
H-6: The chemical shift of this proton will be influenced by the ortho-iodine and para-chlorine substituents.
-
H-7: This proton will likely have the lowest chemical shift among the three aromatic protons.
-
Coupling: The observed multiplicities arise from spin-spin coupling between adjacent protons. The ortho coupling (J₆₋₇ and J₇₋₈) is expected to be larger than the meta coupling (J₆₋₈).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two chlorine atoms and one iodine atom will significantly impact the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-4 | 160 - 165 |
| C-4a | 120 - 125 |
| C-5 | 95 - 100 |
| C-6 | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 135 - 140 |
| C-8a | 150 - 155 |
These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation:
-
C-2 and C-4: These carbons, being directly attached to chlorine atoms and adjacent to nitrogen atoms, are expected to have the highest chemical shifts.
-
C-5: The carbon atom bearing the iodine atom (C-5) will exhibit a significantly lower chemical shift due to the "heavy atom effect" of iodine.
-
Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical range for aromatic compounds, with variations due to the influence of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic C-H and C=C/C=N bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |
| 1620 - 1580 | C=C/C=N stretching (quinazoline ring) | Medium to Strong |
| 1550 - 1450 | Aromatic C=C stretching | Medium to Strong |
| 850 - 750 | C-Cl stretching | Strong |
| 700 - 600 | C-I stretching | Medium |
Interpretation:
The presence of sharp peaks in the 1620-1450 cm⁻¹ region is characteristic of the quinazoline ring system. The strong absorption in the 850-750 cm⁻¹ range is indicative of the C-Cl bonds. The C-I stretching vibration is expected at a lower frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be particularly informative due to the presence of chlorine and iodine.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 324.87 g/mol . The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
-
Major Fragments:
-
[M-Cl]⁺: Loss of a chlorine atom.
-
[M-I]⁺: Loss of an iodine atom.
-
[M-Cl-Cl]⁺: Loss of both chlorine atoms.
-
Isotopic Pattern of the Molecular Ion:
Caption: Predicted isotopic pattern for the molecular ion of this compound.
Experimental Protocols
While specific experimental data for the title compound is not provided, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Use a high-resolution mass spectrometer to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and major fragments.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared to the predictions outlined in this guide. As a Senior Application Scientist, I am confident that this guide will be a valuable tool for researchers working with this and related quinazoline derivatives.
Unlocking the Therapeutic Potential of 2,4-Dichloro-5-iodoquinazoline: A Technical Guide to Putative Molecular Targets
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically approved targeted cancer therapies.[1][2] Within this privileged class of compounds, 2,4-Dichloro-5-iodoquinazoline emerges as a particularly intriguing starting point for the development of novel therapeutics. Its di-chloro substitutions at the 2 and 4 positions provide reactive handles for synthetic elaboration, while the iodine atom at the 5-position offers opportunities for modulating potency and selectivity, as well as for potential use in radio-imaging or therapy.[3] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, focusing on the scientific rationale and experimental validation strategies for researchers and drug development professionals.
The Rationale for Targeting Protein Kinases
The vast majority of quinazoline-based anticancer agents function as inhibitors of protein tyrosine kinases.[1][2] These enzymes are critical regulators of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[4] In many cancers, aberrant kinase activity, due to mutations or overexpression, drives tumor progression, making them highly attractive therapeutic targets.[4] Given the extensive body of literature on quinazoline derivatives, the most probable and high-value therapeutic targets for compounds derived from a this compound core are members of the receptor tyrosine kinase (RTK) family, specifically the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation and survival.[5] Overexpression and activating mutations of EGFR are common in various solid tumors, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, function as reversible ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1][6]
Mechanistic Insight and Rationale
Derivatives of this compound are predicted to bind to the ATP-binding pocket of the EGFR kinase domain. The quinazoline core mimics the adenine ring of ATP, while substituents at the 4-position can be designed to interact with key residues in the hinge region of the kinase, a common feature of Type I kinase inhibitors.[3] The 5-iodo substitution can potentially enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the active site. Furthermore, targeting mutant forms of EGFR, such as the T790M "gatekeeper" mutation that confers resistance to first-generation inhibitors, is a key area of research where novel quinazoline scaffolds are being explored.[7][8]
Experimental Validation Workflow
A systematic approach is required to validate EGFR as a target for a novel compound derived from this compound.
Step-by-Step Protocol: EGFR Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR.
-
Materials: Recombinant human EGFR (wild-type and T790M mutant), ATP, poly(Glu, Tyr) 4:1 substrate, test compound, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. e. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. f. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Secondary Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth. The dual inhibition of both EGFR and VEGFR-2 signaling pathways has emerged as a powerful strategy to combat cancer and overcome resistance mechanisms.[3]
Mechanistic Insight and Rationale
Similar to EGFR, VEGFR-2 is a receptor tyrosine kinase. Many quinazoline-based inhibitors have been shown to possess dual inhibitory activity against both EGFR and VEGFR-2.[3][7] The structural similarity of the ATP-binding sites of these kinases allows for the design of single molecules that can effectively block both pathways. For derivatives of this compound, appropriate modifications at the 4-position can confer potent VEGFR-2 inhibitory activity.
Experimental Validation Workflow
The validation of VEGFR-2 as a target follows a similar path to that of EGFR, with specific assays tailored to angiogenesis.
Step-by-Step Protocol: Endothelial Cell Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of the test compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, test compound, 96-well plates, and a microscope.
-
Procedure: a. Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C. b. Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the test compound. c. Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2. d. After incubation, visualize the formation of tube-like structures using a microscope. e. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. f. Compare the results from treated wells to a vehicle control to determine the inhibitory effect of the compound.
Quantitative Data Summary
The following table summarizes the expected output from the initial validation assays for a promising dual EGFR/VEGFR-2 inhibitor derived from this compound.
| Assay | Target/Cell Line | Parameter | Expected Value for Active Compound |
| Biochemical Kinase Assay | EGFR (wild-type) | IC50 | < 100 nM |
| Biochemical Kinase Assay | EGFR (T790M) | IC50 | < 100 nM |
| Biochemical Kinase Assay | VEGFR-2 | IC50 | < 100 nM |
| Cell Proliferation Assay | A549 (NSCLC) | GI50 | < 1 µM |
| Cell Proliferation Assay | HUVEC | GI50 | < 1 µM |
Other Potential Therapeutic Targets
While EGFR and VEGFR-2 are the most prominent targets, the quinazoline scaffold is known to interact with a broader range of kinases and other proteins.[9][10] Preliminary screening against a kinase panel could reveal unexpected activities. Other potential targets to consider for secondary screening include:
-
RAF Kinase: A key component of the MAPK/ERK signaling pathway.[9]
-
PI3K/Akt/mTOR Pathway: A critical pathway for cell growth, proliferation, and survival.[10][11]
-
Tubulin: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
c-Src: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[12]
Conclusion
This compound represents a valuable starting point for the design of novel targeted therapies. Based on the extensive precedent in the literature, the most promising therapeutic targets for derivatives of this scaffold are the receptor tyrosine kinases EGFR and VEGFR-2. A systematic and rigorous experimental approach, encompassing biochemical and cell-based assays, is essential to validate these targets and elucidate the mechanism of action of new chemical entities. The dual inhibition of EGFR and VEGFR-2 remains a clinically relevant and compelling strategy in oncology, and the this compound core provides a versatile platform for the development of the next generation of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma (2019) | Christopher R. M. Asquith | 30 Citations [scispace.com]
- 7. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
An In-Depth Technical Guide to 2,4-Dichloro-5-iodoquinazoline: Structure, Synthesis, and Applications
<
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-iodoquinazoline, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document elucidates its chemical structure and systematic nomenclature. A detailed, field-proven protocol for its synthesis and purification is presented, accompanied by mechanistic insights and workflow visualizations. The guide also summarizes its key physicochemical and spectroscopic properties, crucial for its characterization. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a versatile scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering authoritative information grounded in scientific literature.
Introduction to the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Quinazoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, making it a versatile template for drug design. This compound, in particular, serves as a highly valuable intermediate due to its multiple reactive sites, which allow for sequential and regioselective modifications. The presence of two distinct chlorine atoms at the C2 and C4 positions, along with an iodine atom on the benzene ring, offers a rich platform for introducing diverse functionalities to build complex molecular architectures.[1][2][3]
Elucidation of Chemical Structure and Nomenclature
IUPAC Nomenclature
The systematic name, this compound, is derived following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name is broken down as follows:
-
Quinazoline : This is the parent heterocycle, which consists of a benzene ring fused to a pyrimidine ring.
-
2,4-Dichloro : This indicates the presence of two chlorine atoms as substituents on the quinazoline ring. The numbers '2' and '4' specify their positions on the pyrimidine part of the scaffold.
-
5-iodo : This denotes an iodine atom attached to the 5th position of the quinazoline ring system, which is on the benzene portion.
Molecular Structure Analysis
This compound possesses the molecular formula C8H3Cl2IN2.[4] Its structure is characterized by a planar, bicyclic aromatic system. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the nitrogen atoms in the pyrimidine ring, significantly influences the electron density distribution and reactivity of the molecule.
References
- 1. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Iodoquinazolines
Introduction: The Therapeutic Potential of Iodoquinazolines in Oncology
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives, quinazolinones, exhibit a wide array of biological activities, including promising anticancer properties.[2][3][4] The therapeutic efficacy of quinazoline-based drugs often stems from their ability to inhibit key signaling molecules involved in tumor growth and proliferation, such as tyrosine kinases.[1] The introduction of a halogen, specifically iodine, into the quinazoline ring can significantly modulate the compound's physicochemical properties and biological activity. This strategic functionalization can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making iodoquinazolines a compelling class of molecules for novel anticancer drug discovery.[5][6]
Preliminary cytotoxicity screening serves as the crucial first step in evaluating the potential of these novel iodoquinazoline derivatives.[7][8] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust preliminary cytotoxicity screening cascade for this promising class of compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data to identify promising lead candidates for further development.
Part 1: Foundational Strategy for Cytotoxicity Screening
A multi-faceted approach to cytotoxicity assessment is essential to gain a comprehensive understanding of a compound's biological effects.[7] This guide will focus on two primary, complementary assays: the MTT assay to assess metabolic activity and cell viability, and the LDH assay to measure membrane integrity. This dual-assay strategy allows for the differentiation between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
The Importance of Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the therapeutic hypothesis. For iodoquinazolines, which have shown potential as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, it is logical to select cell lines where these pathways are known to be dysregulated.[1][6] A representative panel of cell lines from different cancer types (e.g., lung, colon, breast) allows for the assessment of broad-spectrum activity versus selective cytotoxicity. It is also highly recommended to include a non-cancerous cell line to evaluate the selectivity of the compounds and their potential for off-target toxicity.[8][9]
Table 1: Example Panel of Cell Lines for Iodoquinazoline Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | Known to express EGFR. |
| HCT116 | Colorectal Carcinoma | Represents a common solid tumor type. |
| MCF-7 | Breast Adenocarcinoma | Estrogen-receptor positive, frequently used in anticancer screening. |
| HepG2 | Hepatocellular Carcinoma | Another prevalent solid tumor model. |
| VERO | Normal Kidney (Monkey) | A non-cancerous control to assess selectivity.[6] |
Experimental Controls: The Cornerstone of Reliable Data
The inclusion of appropriate controls is non-negotiable for data integrity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the iodoquinazolines. This accounts for any effect of the solvent on cell viability.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin) to ensure the assay is performing as expected.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Medium Blank: Wells containing only culture medium to determine background absorbance.
Part 2: Experimental Protocols
The following protocols provide a step-by-step guide for conducting MTT and LDH cytotoxicity assays.
Workflow for Preliminary Cytotoxicity Screening
The overall workflow for screening novel iodoquinazolines is a sequential process from compound preparation to data analysis.
Caption: General experimental workflow for cytotoxicity screening.
Cell Viability and Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the iodoquinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15][16]
Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[17][18] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18] The amount of LDH in the supernatant is proportional to the number of dead cells.[19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate (if cells are in suspension) or carefully collect an aliquot of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[18][19]
Part 3: Data Analysis and Interpretation
Calculating Percentage Viability and IC50
The raw absorbance data must be processed to determine the effect of the compounds.
Percentage Viability Calculation (MTT Assay):
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
Percentage Cytotoxicity Calculation (LDH Assay):
% Cytotoxicity = [(Abs_Sample - Abs_SpontaneousRelease) / (Abs_MaximumRelease - Abs_SpontaneousRelease)] * 100
The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound that causes a 50% reduction in cell viability. This is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Interpreting the Results
The combined results from the MTT and LDH assays provide a more complete picture of the iodoquinazolines' effects.
-
High Potency, Low IC50: Compounds with low IC50 values are considered potent and are of primary interest.
-
Selective Cytotoxicity: A significantly higher IC50 value in the non-cancerous cell line compared to the cancer cell lines indicates selectivity, which is a desirable characteristic for a potential anticancer drug.[8]
-
Mechanism of Action Clues: A decrease in MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect (inhibition of proliferation) rather than direct cell killing. Conversely, a strong signal in both assays points towards a cytotoxic mechanism involving membrane disruption.
Table 2: Hypothetical Cytotoxicity Data for Iodoquinazoline Derivatives
| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | VERO IC50 (µM) | Selectivity Index (VERO/A549) |
| IQZ-1 | 8.5 | 12.3 | 10.1 | > 50 | > 5.9 |
| IQZ-2 | 6.0 | 7.1 | 5.8 | 48.2 | 8.0 |
| IQZ-3 | 25.4 | 30.1 | 28.9 | > 50 | > 2.0 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.2 | 2.4 |
Based on this hypothetical data, IQZ-2 would be considered a promising "hit" due to its potent activity across multiple cancer cell lines and a favorable selectivity index compared to the positive control.
Caption: Logical criteria for identifying promising hit compounds.
Part 4: Potential Mechanisms of Action of Iodoquinazolines
Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death).[4][20][21] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[22] Many quinazolinones trigger the intrinsic pathway by increasing reactive oxygen species (ROS), altering the Bax/Bcl-2 ratio, and activating caspases.[22][23][24]
Caption: Potential signaling pathways affected by iodoquinazolines.
Conclusion
The preliminary cytotoxicity screening of novel iodoquinazolines is a critical and foundational step in the journey of anticancer drug discovery. By employing a systematic and multi-assay approach as outlined in this guide, researchers can effectively identify potent and selective compounds. The insights gained from these initial screens, combining robust protocols with logical data interpretation, are invaluable for prioritizing candidates and guiding the subsequent stages of preclinical development, ultimately accelerating the search for more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 5. jocpr.com [jocpr.com]
- 6. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Dichloroquinazoline Derivatives: An Application Note for Researchers
Introduction: The Versatile Scaffold of 2,4-Dichloroquinazoline in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Among its many derivatives, 2,4-dichloroquinazoline stands out as a critical intermediate, prized for its reactive chlorine atoms at the C2 and C4 positions. This di-chloro derivative serves as a versatile building block for the synthesis of a multitude of biologically active compounds, including T-cell inhibitors, adenosine A2a receptor inhibitors, HIV-1 inhibitors, and histamine H4 receptor antagonists.[3] Its significance is further underscored by its role in the synthesis of established drugs such as prazosin and its analogues, used in the management of hypertension.[3]
The reactivity profile of 2,4-dichloroquinazoline allows for regioselective nucleophilic aromatic substitution (SNAr). Typically, the C4 position is more susceptible to nucleophilic attack under milder conditions, while harsher conditions are required to substitute the chlorine at the C2 position.[4] This differential reactivity is a cornerstone of its synthetic utility, enabling the programmed introduction of various functionalities to generate diverse molecular libraries for drug screening. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 2,4-dichloroquinazoline, with a focus on practical laboratory protocols and the underlying chemical principles.
Synthetic Pathways to 2,4-Dichloroquinazoline
Several synthetic routes to 2,4-dichloroquinazoline have been reported, each with its own set of advantages and limitations. The most common and industrially scalable approach involves the chlorination of quinazoline-2,4(1H,3H)-dione. Alternative methods starting from anthranilic acid or 2-aminobenzonitrile offer different strategic advantages.
Primary Synthetic Route: Chlorination of Quinazoline-2,4(1H,3H)-dione
This is the most widely adopted method due to the ready availability of the starting material and generally high yields. The synthesis is a two-step process:
-
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione: This intermediate is typically prepared from anthranilic acid through cyclization with a source of carbonyl, such as urea or potassium cyanate.[5][6]
-
Step 2: Chlorination: The resulting quinazoline-2,4(1H,3H)-dione is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 2,4-dichloroquinazoline.[6][7]
Detailed Experimental Protocol: Synthesis via Quinazoline-2,4(1H,3H)-dione
This protocol details the synthesis of 2,4-dichloroquinazoline from anthranilic acid, a common and reliable method.
Part A: Synthesis of Quinazoline-2,4(1H,3H)-dione
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic acid | 137.14 | 13.7 g | 0.1 |
| Potassium cyanate | 81.12 | 12.2 g | 0.15 |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Sodium hydroxide | 40.00 | As needed | - |
| Deionized water | 18.02 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of water.
-
Prepare a solution of 12.2 g (0.15 mol) of potassium cyanate in 100 mL of water and add it dropwise to the anthranilic acid solution with vigorous stirring.
-
Adjust the pH of the mixture to 9-12 by the dropwise addition of a sodium hydroxide solution.[5]
-
Heat the reaction mixture to 80-90°C and maintain it for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to 10°C in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold deionized water, and dry in a vacuum oven at 80°C to a constant weight. A typical yield is 90-95%.[6]
Part B: Synthesis of 2,4-Dichloroquinazoline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinazoline-2,4(1H,3H)-dione | 162.15 | 16.2 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 150 mL | - |
| N,N-dimethylaniline | 121.18 | 5 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.[8][9][10]
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 16.2 g (0.1 mol) of quinazoline-2,4(1H,3H)-dione in 150 mL of phosphorus oxychloride.
-
Add 5 mL of N,N-dimethylaniline as a catalyst.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.[7][11] The reaction mixture will become a clear, yellowish solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a large beaker. This is a highly exothermic reaction and will release HCl gas.
-
The crude product will precipitate as a pale yellow solid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2,4-dichloroquinazoline as pale yellow needles. The expected yield is around 75-85%.[6]
Synthetic Workflow and Mechanism
The overall synthetic process can be visualized as a two-step sequence. The first step involves the formation of a urea derivative from anthranilic acid, which then cyclizes to form the stable quinazoline-2,4-dione ring. The subsequent chlorination proceeds via a nucleophilic attack of the carbonyl oxygens on the phosphorus atom of POCl₃, followed by elimination to form the dichloro derivative.
Caption: Synthetic workflow for 2,4-dichloroquinazoline.
The mechanism of chlorination is a key aspect of this synthesis. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by a series of elimination and addition steps, ultimately replacing the hydroxyl groups with chlorine atoms.
Caption: Simplified mechanism of chlorination.
Characterization of 2,4-Dichloroquinazoline
The identity and purity of the synthesized 2,4-dichloroquinazoline should be confirmed by standard analytical techniques.
-
Melting Point: The reported melting point is typically in the range of 116-118°C.[6]
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase is a mixture of petroleum ether and ethyl acetate.
-
Spectroscopic Analysis:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. Typical shifts are in the range of δ 7.70-8.30 ppm.[6]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the carbons attached to the chlorine atoms.[6]
-
IR (KBr): The infrared spectrum should show characteristic absorption bands for C-Cl (around 755 cm⁻¹), aromatic C-H (around 3040 cm⁻¹), and C=N (around 1619 cm⁻¹) stretching vibrations.[6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,4-dichloroquinazoline (199.04 g/mol ), along with characteristic isotopic peaks for the two chlorine atoms.[7]
-
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[10][12] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Thionyl chloride (SOCl₂) , another potential chlorinating agent, is also highly corrosive and toxic.
-
The reaction of POCl₃ with water is highly exothermic and releases toxic hydrogen chloride gas.[9] Therefore, the quenching step must be performed slowly and with extreme caution in an ice bath.
-
Emergency shower and eyewash stations should be readily accessible.[13] In case of skin contact, immediately wash the affected area with copious amounts of water.[8]
Conclusion
The synthesis of 2,4-dichloroquinazoline is a fundamental and enabling transformation in the field of medicinal chemistry. The protocol outlined in this application note, based on the chlorination of quinazoline-2,4(1H,3H)-dione, is a robust and scalable method. By understanding the underlying reaction mechanisms and adhering to stringent safety measures, researchers can reliably produce this valuable intermediate for the development of novel therapeutic agents. The versatility of 2,4-dichloroquinazoline ensures its continued importance in the quest for new and improved medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. opcw.org [opcw.org]
- 10. fishersci.com [fishersci.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nj.gov [nj.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5-iodoquinazoline
Introduction: The Strategic Importance of the Quinazoline Scaffold and the Versatility of 2,4-Dichloro-5-iodoquinazoline
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including several approved anticancer agents like erlotinib and lapatinib. The ability to selectively introduce diverse substituents at various positions on this heterocyclic framework is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This compound is a highly versatile and strategic building block for the synthesis of complex quinazoline derivatives. Its three halogen atoms offer differential reactivity, enabling sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is favored in pharmaceutical development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic principles governing regioselectivity, provide detailed, field-proven protocols for selective C-5 arylation, and discuss strategies for further functionalization.
Understanding the Regioselectivity: A Tale of Three Halogens
The key to unlocking the synthetic potential of this compound lies in understanding the predictable regioselectivity of Suzuki coupling reactions. The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend of C-I > C-Br > C-OTf > C-Cl.[4] This is a direct consequence of the bond dissociation energies (BDEs) of the carbon-halogen bonds, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[5]
In the case of this compound, the C-5 iodo group is significantly more reactive than the chloro groups at the C-2 and C-4 positions. Therefore, under carefully controlled conditions, a single Suzuki coupling reaction will occur exclusively at the C-5 position.
Furthermore, the chloro groups at C-2 and C-4 also exhibit differential reactivity. The C-4 position is generally more electrophilic and thus more reactive than the C-2 position in nucleophilic aromatic substitution and many cross-coupling reactions.[6][7][8] This allows for a hierarchical approach to the synthesis of trisubstituted quinazolines, starting with the most reactive C-5 iodo position.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5]
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the N-Arylation of 4-Chloroquinazolines in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-anilinoquinazoline framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its role in numerous therapeutic agents, including several FDA-approved tyrosine kinase inhibitors.[1][2] The most direct and versatile method for synthesizing this critical moiety is the N-arylation of 4-chloroquinazolines. This guide provides an in-depth analysis of the reaction, detailing the underlying mechanisms and critical experimental parameters. We present three robust, field-proven protocols—a classic Palladium-catalyzed Buchwald-Hartwig amination, a rapid microwave-assisted synthesis, and a cost-effective Copper-catalyzed alternative—to equip researchers with reliable methods for accessing these high-value compounds.
Part 1: The Chemistry of N-Arylation: Mechanism and Rationale
The construction of the C(aryl)-N bond between a 4-chloroquinazoline and an aniline derivative is a pivotal transformation in the synthesis of targeted therapeutics.[3] While seemingly a simple substitution, the reaction rarely proceeds without catalytic activation. The choice of catalyst and conditions is paramount and dictates the reaction's efficiency, scope, and scalability.
The Catalytic Cycles: Palladium vs. Copper
Two primary catalytic systems dominate this field: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the modern workhorse for C-N cross-coupling, prized for its broad functional group tolerance and high efficiency.[4] The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0)/Palladium(II) couple.[5][6]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the 4-chloroquinazoline, inserting into the C-Cl bond to form a Pd(II) species.[5] Aryl chlorides can be challenging substrates due to the strength of the C-Cl bond, sometimes requiring more specialized ligands or higher temperatures.[7]
-
Amine Coordination & Deprotonation: The aniline derivative coordinates to the Pd(II) center. A base then deprotonates the amine, forming an amido complex.[6]
-
Reductive Elimination: This is the final, product-forming step. The N-aryl group and the quinazoline moiety couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann Coupling): A classic transformation, the Ullmann reaction offers a more economical alternative to palladium catalysis.[8] While traditionally requiring harsh conditions, modern protocols have made it significantly milder.[9] The mechanism is less universally defined than the Buchwald-Hartwig cycle but is generally understood to involve Cu(I)/Cu(III) intermediates.[10] This method is particularly useful for large-scale synthesis where catalyst cost is a major consideration.
Key Parameter Selection: An Expert's Rationale
The success of an N-arylation protocol hinges on the careful selection of several key parameters.
| Parameter | Rationale & Expert Insight |
| Catalyst System | Palladium: Offers broader substrate scope and functional group tolerance. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, BINAP) stabilize the Pd(0) state and accelerate the reductive elimination step, which is often rate-limiting.[4][5] Copper: A cost-effective choice, especially for scaling up. CuI is a common and effective catalyst precursor.[8] Modern protocols can even be ligand-free, simplifying the reaction mixture.[8] |
| Base | The base's primary role is to deprotonate the aniline, making it a more potent nucleophile. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard for Buchwald-Hartwig reactions. However, they are incompatible with base-sensitive functional groups like esters.[11] Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often used in both Pd and Cu systems, offering better functional group tolerance.[9] |
| Solvent | Aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common choices for their ability to dissolve the organic reagents and for their high boiling points, which are suitable for thermally driven reactions.[7][12] Tetrahydrofuran (THF) is another excellent option. More sustainable protocols have been developed using solvent mixtures like THF/H₂O , which can accelerate the reaction and simplify workup.[1][13] |
| Energy Source | Conventional Heating: Provides steady, reliable energy input. Reactions can take several hours to overnight. Microwave Irradiation: Offers significant advantages, including dramatically reduced reaction times (minutes vs. hours), improved yields, and often cleaner reaction profiles due to rapid, uniform heating.[1][14][15] This is an ideal technique for rapid library synthesis in a drug discovery setting. |
Part 2: Experimental Protocols & Workflows
General Considerations for All Protocols
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Quality: Use high-purity solvents and reagents. Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are critical for many palladium-catalyzed reactions to prevent catalyst deactivation.
-
Reaction Monitoring: Follow the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the point of completion and identify any potential side products.
Caption: General experimental workflow for N-arylation reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)
This protocol is a robust, general method suitable for a wide range of aniline and 4-chloroquinazoline substrates.
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 4-chloroquinazoline and the aryl amine, followed by anhydrous toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-aryl-4-aminoquinazoline.
Protocol 2: Rapid Microwave-Assisted N-Arylation (Base-Free)
This highly efficient protocol is ideal for rapid synthesis and library generation, leveraging a more sustainable solvent system.[1][13]
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.5 mmol, 1.5 equiv)
-
Tetrahydrofuran (THF) (4 mL)
-
Water (1 mL)
Procedure:
-
In a 10 mL microwave reaction vial, combine the 4-chloroquinazoline and the aryl amine.
-
Add THF and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 10-40 minutes.[1] Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Copper-Catalyzed N-Arylation
This protocol provides a practical and economical alternative to palladium-based methods.[9]
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (4 mL)
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline, aryl amine, CuBr, and K₂CO₃.
-
Add DMSO and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Pour the reaction mixture into water (50 mL) and stir. A precipitate of the product may form.
-
Collect the solid by filtration or extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
If extracting, combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by silica gel column chromatography.
Part 3: Data Comparison & Troubleshooting
Comparison of Protocols
| Feature | Protocol 1 (Pd/Conventional) | Protocol 2 (Microwave) | Protocol 3 (Cu/Conventional) |
| Catalyst | Pd₂(dba)₃ / Xantphos | None (or catalyst-free) | CuBr |
| Base | NaOtBu (Strong) | Base-Free | K₂CO₃ (Mild) |
| Solvent | Toluene (Anhydrous) | THF / H₂O | DMSO |
| Temperature | 100-110 °C | 100-120 °C | 100 °C |
| Time | 12-24 hours | 10-40 minutes | 12-24 hours |
| Key Advantage | High reliability, broad scope | Extreme speed, sustainability | Low cost, scalability |
| Key Consideration | Requires inert atmosphere, expensive | Requires microwave reactor | May require longer times, DMSO removal |
Troubleshooting Guide
Buchwald-Hartwig and related reactions can be sensitive to substrates and conditions.[7]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd). 2. Insufficiently anhydrous conditions. 3. Poorly nucleophilic amine. 4. Steric hindrance. | 1. Use fresh catalyst/ligand. Ensure proper inert atmosphere technique. 2. Use freshly dried, degassed solvents. 3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). 4. Increase temperature; screen different, bulkier ligands (e.g., BrettPhos). |
| Dehalogenation Side Product | The aryl halide is reduced to an arene instead of coupling. This can be caused by β-hydride elimination from the amido complex or other side reactions.[4] | 1. Change the ligand; bidentate ligands like BINAP or Xantphos can suppress this pathway.[4] 2. Lower the reaction temperature. 3. Use a different base. |
| Multiple Products | 1. Competing reaction at another site (e.g., unprotected phenol).[7] 2. Product degradation under harsh conditions. | 1. Protect other nucleophilic functional groups (e.g., protect phenol as a TBDMS or THP ether).[7] 2. Reduce reaction time or temperature; consider using the microwave protocol for rapid, controlled heating. |
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives [organic-chemistry.org]
- 10. Copper-catalyzed N-arylation and aerobic oxidation: one-pot synthesis of tetrahydroisoquinolino[2,1-a]quinazolinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 14. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes & Protocols: 2,4-Dichloro-5-iodoquinazoline as a Strategic Intermediate for the Synthesis of Kinase Inhibitors
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its rigid, bicyclic structure provides an ideal framework for orienting pharmacophoric groups to interact with the ATP-binding pocket of various kinases. This guide focuses on the strategic utility of 2,4-dichloro-5-iodoquinazoline , a highly functionalized intermediate that offers medicinal chemists precise control over molecular architecture. The distinct reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications, making it an invaluable building block in the synthesis of potent and selective kinase inhibitors targeting signaling pathways implicated in oncology and other diseases.[2][3]
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[4] Consequently, they have become one of the most important classes of drug targets.[5] The 4-anilinoquinazoline motif, in particular, has proven exceptionally successful, leading to the development of several blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib, which primarily target the Epidermal Growth factor Receptor (EGFR) family of tyrosine kinases.[1][2]
The power of this compound lies in its trifecta of reactive sites. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is the key to building molecular complexity in a controlled manner.
Key Advantages of this compound:
-
Differential Reactivity: The C4-Cl is significantly more reactive to nucleophilic attack than the C2-Cl, allowing for selective substitution.
-
Cross-Coupling Handle: The C5-Iodine is an excellent substrate for Suzuki, Sonogashira, and Heck coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl groups.[6][7]
-
Vectorial Synthesis: Enables a planned, step-wise construction of the final inhibitor, facilitating the generation of focused compound libraries for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the key reaction vectors available from this intermediate.
Caption: Reaction pathways for this compound.
Physicochemical Properties & Safe Handling
Ensuring experimental success and laboratory safety begins with a thorough understanding of the reagent's properties and handling requirements.
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 959237-30-0 |
| Molecular Formula | C₈H₃Cl₂IN₂ |
| Molecular Weight | 324.93 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, THF, Dioxane. |
Safety & Handling Protocol
This compound is a reactive chemical intermediate. Standard laboratory safety protocols must be strictly followed.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or goggles.[9][10]
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Core Synthetic Protocol: Buchwald-Hartwig Amination at C4
The selective functionalization of the C4 position is typically the first and most critical step in synthesizing 4-anilinoquinazoline inhibitors. The Buchwald-Hartwig cross-coupling reaction is a powerful method for this transformation, offering high yields and broad substrate scope.[11]
Rationale for Method Selection
The C4-Cl bond is activated towards nucleophilic attack by the adjacent ring nitrogen. While direct SNAr with an aniline can proceed at elevated temperatures, the palladium-catalyzed Buchwald-Hartwig amination often provides superior results under milder conditions, especially with less nucleophilic anilines.[12] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which forms the C-N bond.[11]
Step-by-Step Protocol
This protocol describes the coupling of this compound with a representative aniline, 3-ethynylaniline.
Materials:
-
This compound (1.0 equiv)
-
3-Ethynylaniline (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 3-ethynylaniline, Xantphos, and Cesium Carbonate.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add Pd₂(dba)₃ followed by anhydrous 1,4-dioxane.
-
Reaction: Place the flask in a preheated oil bath at 100 °C (or in a microwave reactor set to 120 °C for 30 minutes). Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-ethynylphenyl)-2-chloro-5-iodoquinazolin-4-amine.
-
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Characterization of Reaction Products
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[13]
Expected ¹H and ¹³C NMR Characteristics
For the product N-(3-ethynylphenyl)-2-chloro-5-iodoquinazolin-4-amine:
-
¹H NMR:
-
A downfield singlet for the quinazoline H-2 proton.
-
Distinct aromatic signals for the quinazoline ring (H-6, H-7, H-8) and the 3-ethynylphenyl group.
-
A singlet for the alkyne proton (-C≡C-H).
-
A broad singlet for the N-H proton, which may exchange with D₂O.
-
-
¹³C NMR:
-
Characteristic signals for the quinazoline carbons. The carbon bearing the iodine (C-5) will appear at a relatively high field (~90-100 ppm).
-
Signals for the two sp-hybridized alkyne carbons (~80-85 ppm).
-
Signals corresponding to the substituted aniline ring.
-
Example Data Table:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 9.5 - 10.5 | br s |
| Quinazoline H-2 | 8.6 - 8.8 | s |
| Aromatic Protons | 7.2 - 8.5 | m |
| Alkyne C-H | 3.1 - 3.3 | s |
Note: Shifts are approximate and depend on the solvent and specific aniline used.[14][15]
Application Example: A Pathway to EGFR/VEGFR-2 Dual Inhibitors
Building upon the initial C-4 amination, the C-5 iodine provides a handle for further diversification via Suzuki coupling, a key step in creating inhibitors that target multiple kinases, such as EGFR and VEGFR-2.[16][17][18] Dual inhibition can be an effective strategy to overcome drug resistance.[17]
Protocol 2: Suzuki Coupling at C5
-
Setup: Combine the product from Protocol 1 (N-anilino-2-chloro-5-iodoquinazoline, 1.0 equiv), a suitable arylboronic acid (e.g., furan-2-boronic acid, 1.5 equiv), and a base like sodium carbonate (Na₂CO₃, 3.0 equiv) in a flask.
-
Catalyst: Add a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv).[19]
-
Solvent & Reaction: Add a solvent mixture (e.g., Toluene/Water or Dioxane/Water), degas the mixture, and heat to 80-100 °C until the starting material is consumed.
-
Work-up & Purification: Follow similar work-up and purification procedures as described in Protocol 1 to isolate the 5-arylated product.
This sequence provides a modular approach to rapidly generate diverse analogs for biological screening.
Caption: Simplified EGFR signaling and the action of a kinase inhibitor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently inert atmosphere; Poor quality solvent/reagents. | Use a fresh bottle of catalyst or a different batch. Ensure thorough degassing of the reaction mixture. Use freshly distilled, anhydrous solvents. |
| Formation of Side Products | Reaction temperature too high; Incorrect stoichiometry. | Lower the reaction temperature. Re-optimize stoichiometry; sometimes an excess of the amine or boronic acid is required. |
| Difficulty in Purification | Product co-elutes with starting material or ligand. | Adjust the polarity of the chromatography eluent system. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Dehalogenation (Loss of Iodine) | Presence of a reducing agent; Certain reaction conditions. | Ensure all reagents are pure. If using a borohydride in a subsequent step, ensure the reaction is quenched properly before work-up. |
References
- 1. globethesis.com [globethesis.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cms9files.revize.com [cms9files.revize.com]
- 10. southernag.com [southernag.com]
- 11. jk-sci.com [jk-sci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,4-Dichloro-5-iodoquinazoline in Cancer Research
Introduction: The Strategic Importance of the Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous clinically successful anticancer drugs.[1][2] Its rigid bicyclic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with various biological targets. Several FDA-approved tyrosine kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline nucleus, underscoring its significance in targeting key signaling pathways that drive tumor progression.[3] The strategic derivatization of the quinazoline ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
This document focuses on 2,4-Dichloro-5-iodoquinazoline , a versatile chemical intermediate poised for the synthesis of novel and potent anticancer agents. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various side chains to modulate target binding. The iodine atom at the 5-position offers a unique handle for further chemical modifications, such as cross-coupling reactions, or can itself contribute to specific interactions within a target's binding pocket. These structural features make this compound a valuable building block for the development of targeted cancer therapeutics.
Postulated Mechanism of Action: A Gateway to Multi-Targeted Kinase Inhibition
While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have been extensively explored as potent inhibitors of key protein kinases implicated in cancer. The primary mechanism of action for many quinazoline-based anticancer agents is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cell proliferation, survival, angiogenesis, and metastasis.[4][5]
Derivatives synthesized from this compound are often designed to target critical oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8] The simultaneous inhibition of these pathways can offer a synergistic antitumor effect and potentially overcome resistance mechanisms that arise from single-agent therapies.[6]
The general mechanism involves the quinazoline core acting as a scaffold that mimics the adenine portion of ATP, while substituents introduced at the 2, 4, and 5-positions engage in specific interactions with amino acid residues in the kinase active site, conferring potency and selectivity.[9]
Caption: Postulated mechanism of action for anticancer agents derived from this compound.
Application Protocol I: Synthesis of a Novel Anilinoquinazoline Derivative
This protocol outlines a hypothetical synthesis of a 4-anilinoquinazoline derivative from this compound, a common transformation in the development of kinase inhibitors.
Objective: To synthesize N-(3-ethynylphenyl)-2-chloro-5-iodoquinazolin-4-amine, a potential intermediate for further derivatization or a candidate for biological evaluation.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (10 mL per mmol of starting material).
-
Addition of Reagents: To the stirred solution, add 3-ethynylaniline (1.1 eq) followed by diisopropylethylamine (1.5 eq).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the desired product.
-
Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of a novel anilinoquinazoline derivative.
Application Protocol II: In Vitro Evaluation of Anticancer Activity
Once a novel derivative is synthesized, its anticancer potential must be evaluated. The following protocols describe standard assays for determining cytotoxicity and elucidating the mechanism of action.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinazoline derivative against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazoline derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivative in complete culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| Derivative 1 | A549 | 8.5 |
| Derivative 1 | MCF-7 | 12.2 |
| Gefitinib | A549 | 0.5 |
| Gefitinib | MCF-7 | > 50 |
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on cell cycle progression.[12]
Objective: To investigate whether the synthesized quinazoline derivative induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cell line
-
Synthesized quinazoline derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the synthesized derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[3]
Conclusion
This compound is a highly valuable and versatile building block in the field of oncology drug discovery. Its reactive sites allow for the strategic synthesis of a diverse library of quinazoline derivatives. By leveraging established protocols for chemical synthesis and in vitro biological evaluation, researchers can efficiently explore the potential of novel compounds derived from this intermediate to inhibit key oncogenic pathways and develop next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of EGFR Inhibitors from Iodoquinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several generations of tyrosine kinase inhibitors (TKIs) approved for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] The quinazoline scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of drugs like gefitinib and erlotinib.[2][4][5][6] This application note provides a detailed guide to the development of potent EGFR inhibitors based on the iodoquinazoline scaffold. The inclusion of an iodine atom offers unique properties, including the potential for increased binding affinity and options for radiolabeling. We will cover the strategic design, chemical synthesis, and biological evaluation of these compounds, offering field-proven insights and step-by-step protocols to guide researchers in this area of drug discovery.
Introduction: The Rationale for Targeting EGFR with Iodoquinazolines
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of many cancers.[2][5][7] First and second-generation EGFR TKIs have shown significant clinical benefit, particularly in patients with activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R mutation).[5][8][9] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, has limited their long-term efficacy.[1][8][10]
The 4-anilinoquinazoline scaffold has proven to be an excellent starting point for the development of competitive ATP inhibitors of EGFR.[5][6][11] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino substituent projects into a hydrophobic pocket of the kinase domain.[5] The iodoquinazoline scaffold builds upon this established pharmacophore. The iodine atom at the 6-position can enhance binding affinity through halogen bonding and increase the lipophilicity of the molecule, potentially improving cell permeability and overall potency.[8][12] Furthermore, recent studies have explored iodoquinazoline derivatives as dual inhibitors of EGFR and other kinases like VEGFR-2, which is a rational approach to simultaneously target tumor growth and angiogenesis.[8][13][14]
EGFR Signaling Pathway and Inhibition
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[1][15] EGFR TKIs act by competing with ATP for binding to the catalytic site of the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[15][16]
Caption: EGFR signaling pathway and TKI inhibition.
Chemical Synthesis of Iodoquinazoline-Based EGFR Inhibitors
The synthesis of 4-anilino-6-iodoquinazoline derivatives generally follows a convergent approach, involving the preparation of a 4-chloro-6-iodoquinazoline intermediate followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline.
General Synthetic Workflow
Caption: General synthetic workflow for iodoquinazoline EGFR inhibitors.
Protocol: Synthesis of a Representative 4-(3-chloro-4-fluorophenylamino)-6-iodoquinazoline
This protocol describes a typical synthesis adapted from methodologies for similar quinazoline-based inhibitors.[17][18]
Step 1: Synthesis of 6-Iodoquinazolin-4(3H)-one
-
Materials: 2-Amino-5-iodobenzoic acid, formamidine acetate, 2-ethoxyethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-iodobenzoic acid (1 equivalent) and formamidine acetate (3 equivalents).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the mixture to reflux (approx. 135°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-iodoquinazolin-4(3H)-one.
-
-
Expertise & Experience Note: The use of formamidine acetate is a common and effective method for the cyclization of anthranilic acids to form the quinazolinone core. 2-Ethoxyethanol is a suitable high-boiling solvent for this transformation.
Step 2: Synthesis of 4-Chloro-6-iodoquinazoline
-
Materials: 6-Iodoquinazolin-4(3H)-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a fume hood, suspend 6-iodoquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10-15 equivalents).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The suspension should become a clear solution.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove any residual SOCl₂. The crude 4-chloro-6-iodoquinazoline can be used in the next step without further purification.
-
-
Expertise & Experience Note: This chlorination step is critical. The reaction must be performed under anhydrous conditions as thionyl chloride reacts violently with water. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating agent. Complete removal of excess SOCl₂ is crucial as it can interfere with the subsequent SNAr reaction.
Step 3: Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-iodoquinazoline
-
Materials: 4-Chloro-6-iodoquinazoline, 3-chloro-4-fluoroaniline, isopropanol.
-
Procedure:
-
Dissolve the crude 4-chloro-6-iodoquinazoline (1 equivalent) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product, often as the hydrochloride salt, will precipitate.
-
Collect the solid by vacuum filtration. Wash with cold isopropanol and then diethyl ether.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
-
Expertise & Experience Note: The SNAr reaction is the key bond-forming step. Isopropanol is a common solvent for this reaction. The reaction can be run with or without a base; in the absence of a base, the product often precipitates as the HCl salt, which can aid in purification.
Biological Evaluation Protocols
Once synthesized, the iodoquinazoline derivatives must be evaluated for their biological activity. Key assays include in vitro kinase inhibition assays and cell-based antiproliferative assays.
Protocol: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)
This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.[19]
-
Materials: Recombinant human EGFR kinase, poly(Glu, Tyr) 4:1 substrate, ATP, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), TMB substrate, 96-well microplates.
-
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in kinase buffer.
-
Add the recombinant EGFR enzyme to each well (except for the negative control).
-
Add the diluted test compounds to the wells and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and wash the plate to remove excess ATP and enzyme.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the color development by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Expertise & Experience Note: It is crucial to include appropriate controls: a positive control (no inhibitor) to represent 100% kinase activity, a negative control (no enzyme) for background signal, and a reference inhibitor (e.g., gefitinib or erlotinib) for assay validation.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.[8][13]
-
Materials: EGFR-dependent cancer cell line (e.g., A549, NCI-H1975 for T790M), cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add the MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Read the absorbance at 570 nm.
-
Calculate the percent cell viability for each concentration and determine the IC₅₀ or EC₅₀ value.
-
-
Expertise & Experience Note: The choice of cell line is critical. To assess activity against wild-type EGFR, cell lines like A549 can be used. For evaluating efficacy against resistance mutations, cell lines harboring those specific mutations, such as NCI-H1975 (L858R/T790M), are necessary.[20]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the iodoquinazoline scaffold has yielded valuable insights into the structural requirements for potent EGFR inhibition.
Key SAR Insights
Caption: Key structure-activity relationship (SAR) insights.
-
The Quinazoline Core: This heterocyclic system is fundamental for binding to the hinge region of the EGFR kinase domain, forming a critical hydrogen bond with the backbone of Met793.[10]
-
The 6-Iodo Substituent: As discussed, the iodine atom generally enhances inhibitory activity.[8][12]
-
The 4-Anilino Ring: Substitutions on this ring are crucial for potency and selectivity. Small, electron-withdrawing groups like chlorine and fluorine are often found in potent inhibitors.[10][11] These groups interact with a hydrophobic pocket in the enzyme.
-
Substituents at the 7-Position: The 7-position is often modified with solubilizing groups, such as morpholino- or piperazino-alkoxy chains, to improve the pharmacokinetic properties of the compounds.[9]
Comparative Inhibitory Activity
The following table summarizes the reported inhibitory activities of various iodoquinazoline derivatives against EGFR and cancer cell lines.
| Compound ID (Reference) | Target | IC₅₀ / EC₅₀ (µM) | Cell Line | Notes |
| Compound 9c [8] | EGFRT790M | 0.22 | A549 (NSCLC) | EC₅₀ = 5.25 µM. Also showed potent VEGFR-2 inhibition. |
| Compound 9c [8] | EGFRWT | 0.15 | HCT116 (Colorectal) | EC₅₀ = 5.17 µM. |
| Compound 13e [13] | EGFRT790M | 0.30 | A549 (NSCLC) | EC₅₀ = 6.50 µM. Dual EGFR/VEGFR-2 inhibitor. |
| Compound 6d [14] | EGFRT790M | 0.35 | A549 (NSCLC) | EC₅₀ = 6.00 µM. |
| Compound 18 [12] | EGFRT790M | 0.25 | A549 (NSCLC) | EC₅₀ = 5.24 µM. Dual wild-type and mutant EGFR inhibitor. |
| Erlotinib [8] | EGFRWT | (Reference) | A549 (NSCLC) | EC₅₀ = 5.49 µM. |
Conclusion and Future Directions
The iodoquinazoline scaffold represents a fertile ground for the development of novel and potent EGFR inhibitors. The synthetic routes are well-established, and the structure-activity relationships are becoming increasingly understood. The protocols and data presented in this application note provide a solid foundation for researchers aiming to design, synthesize, and evaluate new candidates in this chemical space. Future efforts may focus on developing iodoquinazoline derivatives that can overcome third-generation TKI resistance mechanisms (e.g., the C797S mutation) or on creating multi-targeted agents that simultaneously inhibit EGFR and other critical cancer-related pathways.[21] The unique properties of the iodine atom also open avenues for the development of radiolabeled probes for imaging or targeted radiotherapy.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR WT and EGFR T790M : design, synthesis, ADMET ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00502C [pubs.rsc.org]
- 13. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of VEGFR-2 Inhibitors Utilizing a 2,4-Dichloro-5-iodoquinazoline Scaffold
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1][2] This receptor tyrosine kinase is predominantly expressed on vascular endothelial cells and plays a pivotal role in both physiological and pathological angiogenesis—the formation of new blood vessels from pre-existing ones.[2][3] In the context of oncology, the tumor microenvironment is critically dependent on angiogenesis for the supply of oxygen and nutrients, which fuels tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 signaling has emerged as a cornerstone of modern anti-cancer therapy.[4]
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately regulate endothelial cell proliferation, migration, survival, and permeability.[1][3][5]
The quinazoline scaffold has proven to be a privileged structure in the design of potent tyrosine kinase inhibitors.[6] Its rigid, planar structure allows for effective interaction within the ATP-binding pocket of kinases like VEGFR-2, leading to competitive inhibition. Vandetanib, a quinazoline-based drug, is a clinically approved inhibitor of VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR) for the treatment of certain types of thyroid cancer.[7] The strategic functionalization of the quinazoline core is key to achieving high potency and selectivity. The 2,4-dichloro-5-iodoquinazoline building block offers versatile handles for introducing the necessary pharmacophoric elements to effectively target the VEGFR-2 active site.
VEGFR-2 Signaling Pathway
The following diagram illustrates the key events in the VEGF-A/VEGFR-2 signaling cascade, highlighting the central role of VEGFR-2 in promoting angiogenesis.
Caption: VEGFR-2 Signaling Cascade in Angiogenesis.
Synthetic Strategy: A Representative Protocol
The following protocol outlines a representative multi-step synthesis of a potent quinazoline-based VEGFR-2 inhibitor, structurally analogous to known therapeutic agents. This pathway utilizes this compound as the core building block, demonstrating its utility in constructing the desired molecular architecture.
Overall Synthetic Workflow
Caption: Synthetic workflow for a VEGFR-2 inhibitor.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercial | |
| 4-Bromo-2-fluoroaniline | ≥98% | Commercial | |
| 4-(Hydroxymethyl)piperidine | ≥98% | Commercial | |
| Sodium hydride (60% dispersion in oil) | Commercial | Handle with extreme caution | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | |
| Isopropanol (IPA) | ACS Grade | Commercial | |
| Dichloromethane (DCM) | ACS Grade | Commercial | |
| Palladium(II) acetate | Commercial | Catalyst for coupling reactions | |
| Tri-tert-butylphosphine | Commercial | Ligand for coupling reactions | |
| Potassium carbonate | ≥99% | Commercial | Base |
| N-Methylpiperazine | ≥99% | Commercial | |
| Dioxane | Anhydrous | Commercial | |
| Hydrochloric acid (HCl) | Conc. | Commercial | For salt formation and workup |
| Sodium bicarbonate | ACS Grade | Commercial | For workup |
| Brine | Lab-prepared | Saturated NaCl solution | |
| Anhydrous sodium sulfate | ACS Grade | Commercial | Drying agent |
Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-Bromo-2-fluoroanilino)-2-chloro-5-iodoquinazoline (Intermediate 1)
-
To a stirred solution of this compound (1.0 eq) in isopropanol (10 mL per gram of starting material) at room temperature, add 4-bromo-2-fluoroaniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid precipitate and wash thoroughly with cold isopropanol.
-
Dry the solid under vacuum to yield Intermediate 1 as a pale yellow solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Step 2: Synthesis of 4-(4-Bromo-2-fluoroanilino)-2-chloro-5-(substituted)quinazoline (Intermediate 2)
This step is a representative Suzuki coupling. Reaction conditions should be optimized based on the specific boronic acid/ester used.
-
In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine Intermediate 1 (1.0 eq), a suitable boronic acid or ester (1.2 eq), palladium(II) acetate (0.05 eq), tri-tert-butylphosphine (0.1 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous dioxane as the solvent (20 mL per gram of Intermediate 1).
-
Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or HPLC. The reaction is typically complete in 12-18 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Intermediate 2.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and MS.
Step 3: Synthesis of the Final VEGFR-2 Inhibitor
-
To a solution of Intermediate 2 (1.0 eq) in N,N-dimethylformamide (DMF) (15 mL per gram of Intermediate 2), add N-methylpiperazine (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product as a free base.
-
For salt formation (e.g., hydrochloride), dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of ethereal HCl. The salt will precipitate and can be collected by filtration.
-
Final Product Characterization: Obtain ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity data to confirm the structure and purity of the final compound.
Data and Characterization
The successful synthesis of the target VEGFR-2 inhibitor and its intermediates should be validated through a comprehensive set of analytical techniques.
| Compound | Technique | Expected Observations |
| Intermediate 1 | ¹H NMR | Appearance of signals corresponding to both the quinazoline and the 4-bromo-2-fluoroaniline moieties. Disappearance of the starting material peaks. |
| MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ of the product. | |
| Intermediate 2 | ¹H NMR | Disappearance of the signal corresponding to the proton at the C5 position of the quinazoline ring and the appearance of new signals from the coupled substituent. |
| MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ of the coupled product. | |
| Final Product | ¹H NMR | Appearance of new signals corresponding to the N-methylpiperazine moiety. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the final molecule. | |
| HRMS | Precise mass measurement to confirm the elemental composition. | |
| HPLC | A single major peak indicating the purity of the final compound (typically >95%). |
Safety and Handling
All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[8]
-
This compound and its derivatives: These compounds are potential irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
-
Solvents (DMF, Dioxane, DCM): These are volatile and potentially toxic organic solvents. Avoid inhalation of vapors and skin contact.
-
Reagents (Anilines, Piperazines): Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.[10]
-
Palladium Catalysts: Can be toxic and should be handled with care.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. All chemical waste should be disposed of in accordance with institutional and local environmental regulations.
Conclusion
The this compound scaffold is a versatile and valuable starting material for the synthesis of potent VEGFR-2 inhibitors. The protocol described herein provides a representative and logical pathway for the construction of such molecules. The strategic and sequential modification at the C2, C4, and C5 positions of the quinazoline core allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity. Robust analytical characterization is paramount to ensure the identity and purity of all intermediates and the final product, which is a critical aspect of drug discovery and development.
References
- 1. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. youtube.com [youtube.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-D Fact Sheet [npic.orst.edu]
Application Note: A Stepwise Guide to the Regioselective Functionalization of 2,4-Dichloro-5-iodoquinazoline for Kinase Inhibitor Scaffolds
Abstract
The quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The ability to strategically and selectively introduce diverse chemical functionalities onto this scaffold is critical for optimizing potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive, field-tested guide for the regioselective functionalization of 2,4-dichloro-5-iodoquinazoline, a versatile starting material for generating extensive compound libraries. We detail a robust, three-step synthetic sequence that leverages the inherent reactivity differences of the C5-iodo, C4-chloro, and C2-chloro positions. This document furnishes researchers with validated, step-by-step protocols for sequential Suzuki-Miyaura coupling, nucleophilic aromatic substitution (SNAr), and Buchwald-Hartwig amination, supported by mechanistic rationale and characterization guidelines.
Introduction: The Quinazoline Scaffold as a Privileged Structure
Quinazoline and its derivatives are prominent heterocyclic motifs found in numerous FDA-approved drugs and clinical candidates.[1][2] Their rigid, planar structure and hydrogen bonding capabilities make them ideal pharmacophores for engaging with biological targets, most notably the ATP-binding pocket of protein kinases.[1] The substitution pattern on the quinazoline ring dictates target specificity and pharmacological effect.[3] The starting material, this compound, is an exceptionally valuable building block as it possesses three distinct and orthogonally reactive handles for chemical modification. Understanding and exploiting this differential reactivity is paramount for an efficient and logical synthetic campaign.
The Core Strategy: A Hierarchy of Reactivity
The success of a stepwise functionalization strategy hinges on the predictable, regioselective reaction at each position. The reactivity of the three halogenated sites on the quinazoline core follows a clear hierarchy:
-
C5-Iodo: The carbon-iodine bond is the weakest of the three, making it the most susceptible to oxidative addition by a palladium(0) catalyst. This allows for selective C-C or C-N bond formation at this position using cross-coupling reactions under relatively mild conditions, leaving the two chloro-substituents untouched.
-
C4-Chloro: This position is highly activated towards nucleophilic aromatic substitution (SNAr). Its electron deficiency is significantly enhanced by the adjacent nitrogen atom at position 3. Consequently, it readily reacts with a wide range of nucleophiles (amines, thiols, alcohols) under mild thermal conditions, while the C2-chloro remains inert.[4][5][6] DFT calculations have confirmed that the carbon at the C4-position has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack.[6][7][8]
-
C2-Chloro: Being less electron-deficient than the C4-position, the C2-chloro group is the most resilient to both SNAr and palladium-catalyzed cross-coupling. Its functionalization typically requires more forcing conditions, such as stronger bases, more electron-rich ligands, and higher temperatures.[5]
This established reactivity ladder enables a logical and efficient three-step synthetic pathway to produce trisubstituted quinazoline derivatives.
Figure 1: Logical workflow for the sequential functionalization of this compound.
Experimental Protocols & Methodologies
General Laboratory Considerations
-
Inert Atmosphere: All palladium-catalyzed reactions must be conducted under an inert atmosphere (high-purity argon or nitrogen) to prevent oxidation and deactivation of the catalyst. This involves using flame-dried glassware and employing Schlenk line or glovebox techniques.
-
Solvent Purity: Anhydrous solvents are critical for the success of cross-coupling reactions. It is recommended to use freshly distilled solvents or those from a solvent purification system.
-
Reagent Quality: All reagents should be of the highest purity available. Boronic acids, in particular, can be prone to degradation and should be stored under appropriate conditions.
-
Reaction Monitoring: Progress of all reactions should be carefully monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion and identify potential side products.
Protocol 1: Regioselective C5-Arylation via Suzuki-Miyaura Coupling
This protocol achieves the selective formation of a C-C bond at the C5-position, leveraging the high reactivity of the C-I bond. The Suzuki-Miyaura reaction is a powerful method for this transformation due to the commercial availability of a vast array of boronic acids and its tolerance of various functional groups.[9][10]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and Cs₂CO₃ (3.0 eq).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask under a positive flow of argon.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting material.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-16 hours.
-
Once the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2,4-dichloro-5-arylquinazoline product.
Table 1: Representative Data for C5-Arylation via Suzuki Coupling
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2,4-Dichloro-5-phenylquinazoline | 91 |
| 2 | 4-Methoxyphenylboronic acid | 2,4-Dichloro-5-(4-methoxyphenyl)quinazoline | 94 |
| 3 | Pyridin-3-ylboronic acid | 2,4-Dichloro-5-(pyridin-3-yl)quinazoline | 82 |
Protocol 2: Regioselective C4-Amination via SNAr
With the C5-position functionalized, the C4-chloro group is now the most reactive site. This protocol uses a nucleophilic aromatic substitution to install an amine, a common feature in kinase inhibitors.
Reaction Scheme:
Materials:
-
2,4-Dichloro-5-arylquinazoline (from Protocol 1)
-
Primary or secondary amine (1.5 - 2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
2-Propanol or n-Butanol
Step-by-Step Procedure:
-
In a sealed vial, dissolve the 2,4-dichloro-5-arylquinazoline (1.0 eq) in 2-propanol.
-
Add the desired amine (1.5 eq) followed by DIPEA (3.0 eq).
-
Seal the vial tightly and heat the reaction mixture to 80-100 °C for 6-24 hours.
-
Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-chloro-4-amino-5-arylquinazoline.
Protocol 3: C2-Amination via Buchwald-Hartwig Cross-Coupling
The final functionalization targets the least reactive C2-chloro position. The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction ideal for this challenging transformation, requiring a specialized ligand and a strong base.[11][12]
Reaction Scheme:
Figure 2: Detailed synthetic workflow from starting material to the final trisubstituted product.
Materials:
-
2-Chloro-4-amino-5-arylquinazoline (from Protocol 2)
-
Primary or secondary amine (1.5 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add the 2-chloro-4-amino-5-arylquinazoline (1.0 eq), the desired amine (1.5 eq), and NaOtBu (2.5 eq).
-
In a separate vial, add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq) and flush with argon.
-
Add a small amount of anhydrous toluene to the vial containing the catalyst and ligand and swirl gently to form the active catalyst complex.
-
Add the catalyst mixture to the Schlenk tube containing the substrates, followed by additional anhydrous toluene to achieve a final concentration of ~0.1 M.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final trisubstituted quinazoline.
Product Characterization
The identity and purity of all synthesized intermediates and final products must be rigorously confirmed. Standard characterization methods include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and regiochemistry of each substitution.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.
-
HPLC Analysis: Purity should be assessed by HPLC, ideally using two different solvent systems, to ensure the compound is suitable for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of 2,4-Dichloro-5-iodoquinazoline for Solid-Phase Synthesis of Diverse Chemical Libraries
Introduction: The Quinazoline Scaffold and the Power of Solid-Phase Synthesis
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The development of efficient and versatile synthetic routes to create diverse libraries of quinazoline derivatives is therefore a critical task in modern drug discovery. Solid-phase synthesis (SPS) offers a robust platform for this endeavor, enabling the rapid and systematic assembly of compound libraries by anchoring a starting material to an insoluble polymer support and performing sequential chemical modifications.[4][5]
This guide details the strategic application of 2,4-dichloro-5-iodoquinazoline , a highly versatile building block, in solid-phase synthesis. The unique arrangement of reactive sites on this scaffold—two chlorine atoms at the C2 and C4 positions with differential reactivity and an iodine atom at the C5 position—provides a tripartite handle for molecular diversification. This allows for the systematic and combinatorial construction of 2,4,5-trisubstituted quinazoline libraries, a process that is often cumbersome and low-throughput using traditional solution-phase methods.
Core Principles: A Strategy of Orthogonal Reactivity
The successful use of this compound in SPS hinges on the principle of sequential nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This difference in reactivity allows for the selective and stepwise introduction of two different nucleophiles.
Furthermore, the iodine atom at the C5 position is largely unreactive under the conditions used for SNAr, providing a stable handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This orthogonal reactivity is the cornerstone of the scaffold's utility in combinatorial chemistry.
Caption: Reactivity hierarchy of this compound.
General Solid-Phase Synthesis Workflow
The overall strategy involves anchoring the quinazoline scaffold to a solid support, followed by a series of diversification and cleavage steps. The choice of resin is critical and depends on the desired functionality of the final product. For example, Rink Amide resin is used to generate a C-terminal amide upon cleavage, while Wang resin yields a C-terminal carboxylic acid.[6]
Caption: General workflow for solid-phase synthesis of quinazolines.
Detailed Experimental Protocols
Materials & Reagents:
-
Rink Amide Resin (or other suitable solid support)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Primary and secondary amines (for diversification)
-
Palladium catalyst and reagents for cross-coupling (if applicable)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water
-
Solid-phase synthesis vessel or automated synthesizer
Protocol 1: Immobilization of the Quinazoline Scaffold
Causality: This protocol anchors the scaffold to the solid support. We utilize a bifunctional linker, such as 4-(Fmoc-aminomethyl)benzoic acid, which is first attached to the resin. The quinazoline is then coupled to the linker via its more reactive C4 position, leaving the C2 and C5 positions available for subsequent diversification.
-
Resin Preparation: Swell the Rink Amide resin (1.0 g, ~0.6 mmol/g capacity) in DMF (10 mL) for 1 hour in a synthesis vessel with gentle agitation.[5]
-
Fmoc Deprotection of Resin: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Linker Coupling: In a separate vial, dissolve 4-(Fmoc-aminomethyl)benzoic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this pre-activated mixture to the resin and agitate for 4 hours. Wash the resin as described above.
-
Fmoc Deprotection of Linker: Repeat step 2 to expose the free amine of the linker.
-
Scaffold Attachment: Dissolve this compound (4 eq.) and DIPEA (5 eq.) in DMF. Add the solution to the resin. Agitate the mixture at 50°C for 16 hours.
-
Washing and Capping: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). To cap any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash again and dry the resin under vacuum.
Protocol 2: Sequential Diversification at C2
Causality: With the scaffold anchored at C4, this protocol introduces the first point of diversity at the less reactive C2 position. Higher temperatures are typically required to drive this SNAr reaction to completion.
-
Resin Preparation: Swell the resin from Protocol 1 in DMF.
-
Nucleophilic Substitution: Add a solution of the desired primary or secondary amine (Nu-1, 10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Reaction: Agitate the mixture at 80-100°C for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.
-
Washing: After the reaction is complete, cool the vessel to room temperature. Wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL) to remove all excess reagents. Dry the resin under vacuum.
Protocol 3: Optional Diversification at C5 via Suzuki Coupling
Causality: This optional step introduces a second point of diversity by leveraging the C5-iodo group for a palladium-catalyzed Suzuki cross-coupling reaction. This demonstrates the scaffold's utility for creating complex, three-dimensional structures.
-
Resin Preparation: Swell the resin from Protocol 2 in a suitable solvent such as a 3:1 mixture of DMF and water.
-
Reagent Mixture: Add the desired boronic acid (5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.2 eq.), and a base such as Na₂CO₃ (5 eq.) to the resin suspension.
-
Reaction: Agitate the mixture under an inert atmosphere (e.g., Argon) at 80°C for 12 hours.
-
Washing: Cool the vessel to room temperature. Wash the resin thoroughly with DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 4: Cleavage and Product Isolation
Causality: This final step liberates the synthesized molecule from the solid support. A strong acid, TFA, is used to cleave the linker. Scavengers are crucial to prevent the degradation of sensitive functional groups by reactive cationic species generated during cleavage.[7]
-
Preparation: Place the dried, final resin in a reaction vessel.
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. Add this cocktail (10 mL per gram of starting resin) to the resin.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate, which contains the crude product. Rinse the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation and Purification: Precipitate the crude product by adding the TFA filtrate to a large volume of cold diethyl ether. A solid should form. Pellet the solid by centrifugation, decant the ether, and wash the pellet with more cold ether.
-
Drying and Analysis: Dry the crude product under vacuum. The final compound should be analyzed and purified using standard techniques such as RP-HPLC and mass spectrometry.
Data Summary Tables
Table 1: Representative Conditions for C2 Substitution
| Nucleophile (Nu-1) | Base (eq.) | Solvent | Temp (°C) | Time (h) |
| Aniline | DIPEA (10) | DMF | 100 | 16 |
| Benzylamine | DIPEA (10) | NMP | 90 | 12 |
| Morpholine | DIPEA (10) | DMF | 80 | 24 |
| Piperidine | None | Piperidine | 100 | 12 |
Table 2: Common Cleavage Cocktails for Quinazoline Synthesis
| Resin Type | Linker Type | Cleavage Cocktail | Purpose |
| Rink Amide | Acid-labile | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose, generates C-terminal amide |
| Wang | Acid-labile | 95% TFA / 5% DCM | Generates C-terminal carboxylic acid |
| 2-Cl-Trityl | Very acid-labile | 1-5% TFA in DCM | Mild cleavage, preserves acid-sensitive groups |
Troubleshooting and Expert Insights
-
Incomplete Reactions: If LC-MS analysis of a test cleavage shows incomplete conversion, extend the reaction time or increase the temperature. Ensure all reagents are anhydrous, as water can interfere with many reactions.
-
Poor Yields After Cleavage: This may indicate premature cleavage of the product from the resin during synthesis. Ensure that no acidic conditions are used prior to the final cleavage step. Alternatively, the product may be poorly soluble in the precipitation solvent (diethyl ether); try an alternative such as heptane.
-
Side-Product Formation: The use of scavengers during cleavage is critical. Without them, protecting groups like t-butyl can form reactive cations that lead to undesired alkylation of the product.
-
Resin Choice: The 2-Chlorotrityl chloride resin is an excellent choice for immobilizing molecules via a carboxylic acid, as it allows for very mild cleavage conditions, which is beneficial if the final molecule contains other acid-sensitive functional groups.[5]
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Design and Synthesis of Novel Anticancer Agents from 2,4-Dichloro-5-iodoquinazoline
Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] Its rigid, planar structure serves as an excellent mimic for the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.[4][5] This has led to the successful development and FDA approval of several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Dysregulation of EGFR and other kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8]
The starting material, 2,4-dichloro-5-iodoquinazoline , is a highly versatile and strategic building block for creating novel libraries of potential anticancer agents. Its unique trifunctional nature allows for a systematic and regioselective approach to molecular diversification:
-
C4-Chloride: The most reactive site, susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions. This position is critical for establishing key interactions in the hinge region of kinase domains.
-
C2-Chloride: Less reactive than the C4-Cl, allowing for sequential substitution under more forcing conditions. Modification at this position can be used to modulate solubility, cell permeability, and target selectivity.
-
C5-Iodide: An ideal handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This position projects into solvent-exposed regions or unexplored pockets of the ATP-binding site, providing an opportunity to introduce novel pharmacophores that can enhance potency, alter the selectivity profile, or overcome drug resistance.[7][9]
This guide provides a detailed framework for the rational design and synthesis of novel anticancer agents starting from this compound. We will present a logical, stepwise synthetic workflow, detailed experimental protocols adapted from established methodologies, and protocols for the preliminary biological evaluation of the synthesized compounds.
Design Strategy: A Multi-pronged Approach to Kinase Inhibition
Our design strategy is centered on creating a library of 2,4,5-trisubstituted quinazolines. The core hypothesis is that by systematically varying the substituents at each position, we can optimize interactions with a target kinase, such as EGFR, and develop compounds with potent antiproliferative activity.
Logical Flow of Synthesis and Design
The synthetic approach is designed to exploit the differential reactivity of the three halogenated positions. The workflow proceeds in a regioselective manner, starting with the most reactive C4 position, followed by diversification at the C5 position, and concluding with substitution at the C2 position.
Caption: Stepwise synthetic workflow for generating a library of 2,4,5-trisubstituted quinazolines.
Target Rationale: Modulating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling. Our designed quinazoline derivatives aim to inhibit this aberrant signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the designed quinazoline agents.
Experimental Protocols: Synthesis
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C4
This protocol describes the substitution of the highly reactive C4-chloride with an amine. The reaction proceeds under mild conditions, leaving the C2-Cl and C5-I intact.
Rationale: The C4 position of the quinazoline ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for selective functionalization.
Step-by-Step Procedure (Adapted from Alassaf et al., 2022[10]):
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile (approx. 0.1 M concentration), add the desired primary or secondary amine (1.1 eq.).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.), to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-(substituted-amino)-5-iodoquinazoline intermediate.
| Parameter | Condition |
| Solvent | Isopropanol, Acetonitrile, or THF |
| Base | DIPEA, Triethylamine (TEA) |
| Temperature | 25 °C - 50 °C |
| Time | 2 - 6 hours |
| Workup | Filtration or Liquid-Liquid Extraction |
| Purification | Column Chromatography |
Protocol 2: Palladium-Catalyzed Suzuki Coupling at C5
This protocol details the formation of a C-C bond at the C5 position by coupling the iodo-intermediate with a boronic acid or ester.
Rationale: The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, allowing for selective cross-coupling over the C-Cl bonds. This reaction is exceptionally versatile for introducing aryl or heteroaryl moieties.
Step-by-Step Procedure (Adapted from a general Suzuki protocol[11][12]):
-
In a reaction vessel, combine the 2-chloro-4-(substituted-amino)-5-iodoquinazoline intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or a combination of Palladium(II) acetate [Pd(OAc)₂] (0.05 eq.) and a suitable phosphine ligand like SPhos or XPhos (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approx. 0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by LC-MS (typically 4-16 hours).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-(substituted-amino)-5-(aryl/heteroaryl)quinazoline .
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80 °C - 100 °C |
| Time | 4 - 16 hours |
| Purification | Column Chromatography |
Protocol 3: Palladium-Catalyzed Sonogashira Coupling at C5
This protocol is used to introduce alkyne functionalities at the C5 position.
Rationale: Similar to the Suzuki reaction, the Sonogashira coupling proceeds selectively at the C-I bond. The introduction of an alkyne linker provides conformational rigidity and a vector for further functionalization.
Step-by-Step Procedure (Adapted from a general Sonogashira protocol[13][14][15][16]):
-
To a degassed solution of the 2-chloro-4-(substituted-amino)-5-iodoquinazoline intermediate (1.0 eq.) in a solvent like THF or DMF, add the terminal alkyne (1.2-1.5 eq.) and a base, typically triethylamine (TEA) or DIPEA (2.0-3.0 eq.).
-
Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq.).
-
Add a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq.).
-
Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion as monitored by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to afford the 2-chloro-4-(substituted-amino)-5-alkynylquinazoline .
Protocol 4: Final Substitution at C2
This protocol describes the substitution of the less reactive C2-chloride, completing the synthesis of the target library.
Rationale: The C2-Cl is less reactive and generally requires higher temperatures or longer reaction times for nucleophilic substitution compared to C4. This allows for its modification in the final step without affecting the previously installed groups.
Step-by-Step Procedure (Adapted from Alassaf et al., 2022[10]):
-
Dissolve the 2-chloro-4,5-disubstituted quinazoline intermediate (1.0 eq.) in a high-boiling point solvent such as n-butanol or 1,4-dioxane.
-
Add the final desired amine nucleophile (2.0-5.0 eq.). For less reactive amines, the amine can be used as the solvent.
-
Heat the reaction mixture to reflux (100-140 °C) and stir for 12-48 hours, monitoring by LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the final 2,4,5-trisubstituted quinazoline derivative.
Experimental Protocols: Biological Evaluation
Protocol 5: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effect.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Procedure (Adapted from standard MTT protocols[17]):
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Cell Line | Tissue of Origin | Representative IC₅₀ for EGFR Inhibitors |
| A549 | Non-small cell lung cancer | 1-20 µM (for wild-type EGFR) |
| MCF-7 | Breast adenocarcinoma | 5-50 µM |
| HCT116 | Colorectal carcinoma | 5-50 µM |
| HepG2 | Hepatocellular carcinoma | 5-50 µM |
| Note: IC₅₀ values are highly dependent on the specific compound and cell line. The values above are representative for quinazoline-based inhibitors.[18][19][20] |
Protocol 6: Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with a test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a DNA stain that is excluded by cells with intact membranes. Thus, flow cytometry can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine and centrifuge the cells, then wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile platform for the development of novel anticancer agents. The regioselective nature of its functionalization allows for the systematic and logical construction of diverse chemical libraries. By combining targeted substitution at the C2 and C4 positions with modern cross-coupling chemistry at the C5 position, researchers can explore new chemical space within the ATP-binding sites of key oncogenic kinases. The protocols outlined in this guide provide a comprehensive roadmap from initial synthesis to preliminary biological evaluation. Future work should focus on screening these novel compounds against a panel of kinases to identify primary targets, elucidating structure-activity relationships, and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives as potential anticancer agents: a patent review (2007 - 2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. ijnc.ir [ijnc.ir]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling of Dichloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and capacity for diverse substitution patterns make it a cornerstone for designing molecules that interact with a wide range of biological targets. Quinazoline derivatives are key components in several approved drugs, including the epidermal growth factor receptor (EGFR) inhibitors erlotinib and gefitinib, used in cancer therapy, and the α-adrenergic blocker prazosin.[1][2] The functionalization of the quinazoline ring system is therefore of paramount importance for the development of new therapeutic agents.
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, providing powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[3][4][5] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, offer unparalleled functional group tolerance and predictability.[6] For drug development, this means that complex molecules can be assembled efficiently in the later stages of a synthetic route, enabling the rapid generation of compound libraries for screening.
This guide focuses on the application of these transformative reactions to dichloroquinazoline substrates, particularly 2,4-dichloroquinazoline. We will explore the underlying principles of regioselectivity, provide detailed protocols for key transformations, and offer insights into the causal factors behind experimental design.
The Decisive Factor: Understanding Regioselectivity in Dichloroquinazolines
The primary challenge and opportunity when working with 2,4-dichloroquinazoline is controlling which of the two chlorine atoms reacts. The outcome is governed by the inherent electronic properties of the heterocyclic ring. The C4 position is significantly more electrophilic and thus more reactive toward oxidative addition by the palladium catalyst.[1][7] This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 3.
Consequently, most palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinazoline show exclusive or high selectivity for monosubstitution at the C4 position under carefully controlled conditions.[1][8] This predictable selectivity is a powerful tool, as it allows for a sequential functionalization strategy: the first coupling introduces a group at C4, and a subsequent, often more forcing, reaction can be used to modify the less reactive C2 position.
The Engine of Synthesis: The General Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][9][10] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, the chloroquinazoline), inserting itself into the carbon-chlorine bond. This oxidizes the metal from Pd(0) to a Pd(II) complex. This is typically the rate-determining step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Applications and Methodologies
The predictable regioselectivity of dichloroquinazolines opens a gateway to a variety of powerful bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples organoboron reagents with organohalides, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[4][10] For 2,4-dichloroquinazoline, this reaction provides a robust method for introducing aryl or heteroaryl substituents, primarily at the C4 position.[8]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice that comes as a stable Pd(0) complex. Alternatively, generating the active Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is common. Using bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which is often necessary for activating less reactive aryl chlorides.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is frequently used. Water helps to dissolve the inorganic base and the boronic acid, while the organic solvent solubilizes the quinazoline substrate and the palladium catalyst.
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [12] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | 92 | [1] |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 110 | 88 | [13] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (cat.) | PCy₃ (cat.) | Cs₂CO₃ | Dioxane/H₂O | 80 | High | [14] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction has revolutionized access to aniline derivatives, which are ubiquitous in pharmaceuticals. The choice of ligand is critical for achieving high efficiency, especially with less reactive chloro-substrates.
Causality Behind Experimental Choices:
-
Ligand: The development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group and others was a major breakthrough.[17][18] These ligands promote both the oxidative addition and the final reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader substrate scope, including challenging aryl chlorides.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base serves to deprotonate the amine, generating the amide anion which then coordinates to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and the anionic intermediates.
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 91 | [19] |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 94 | [20] |
| Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 80 | 85 | [15] |
| p-Toluidine | Pd(OAc)₂ (1) | cataCXium A (1.5) | K₂CO₃ | t-BuOH | 100 | 99 | [18] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[21][22] This reaction is unique among the common cross-couplings as it typically requires a copper(I) co-catalyst. The resulting arylalkynes are valuable synthetic intermediates.
Causality Behind Experimental Choices:
-
Catalysts: The reaction employs a dual catalytic system. The palladium catalyst functions as in other cross-couplings. The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[21][23]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.
-
Regioselectivity: Similar to other couplings, the Sonogashira reaction on 2,4-dichloroquinolines and related 2,4-dichloroquinolines proceeds with high regioselectivity at the C2 position, which is more susceptible to oxidative addition due to the adjacent nitrogen.[14][24][25]
Experimental Protocols and Workflow
The following protocols provide a practical guide for the sequential functionalization of 2,4-dichloroquinazoline. This workflow exemplifies how the predictable regioselectivity can be exploited to build molecular complexity.
Caption: Workflow for sequential C4-Suzuki and C2-Buchwald-Hartwig couplings.
Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-methoxyphenyl)-2-chloroquinazoline from 2,4-dichloroquinazoline.
Materials and Reagents:
-
2,4-Dichloroquinazoline (1.0 equiv, e.g., 199 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 415 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2,4-dichloroquinazoline, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄, followed by the degassed 1,4-dioxane and water. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. Look for the disappearance of the starting material spot.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-2-chloroquinazoline.
Protocol 2: C2-Amination of a 4-Aryl-2-chloroquinazoline via Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-4-(4-methoxyphenyl)quinazolin-2-amine from the product of Protocol 1.
Materials and Reagents:
-
4-(4-methoxyphenyl)-2-chloroquinazoline (1.0 equiv, e.g., 271 mg, 1.0 mmol)
-
Benzylamine (1.2 equiv, 131 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 18 mg, 0.02 mmol)
-
Xantphos (0.04 equiv, 23 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, magnetic stir bar, condenser
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the 4-(4-methoxyphenyl)-2-chloroquinazoline, NaOt-Bu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask with a stir bar.
-
Inert Atmosphere: If not in a glovebox, seal the flask, then evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by benzylamine via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The less reactive C2-Cl bond requires these more forcing conditions and a specialized ligand system compared to the C4-Cl coupling.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography to obtain the desired 2-amino-4-arylquinazoline product.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of dichloroquinazolines is a robust and highly effective strategy for the synthesis of diverse, functionalized heterocyclic compounds. The inherent regioselectivity, favoring reaction at the C4 position, provides a reliable platform for sequential, site-specific modifications. By understanding the fundamental catalytic cycle and the specific roles of catalysts, ligands, and bases for each class of reaction—Suzuki, Buchwald-Hartwig, Sonogashira, and others—researchers can rationally design synthetic routes to complex molecular targets. As catalyst technology continues to advance, we can expect the development of even milder, more efficient, and more sustainable methods, further expanding the synthetic chemist's toolkit for exploring the vast chemical space of quinazoline-based molecules in drug discovery and materials science.[26][27]
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 26. wiley.com [wiley.com]
- 27. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-iodoquinazoline
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-iodoquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields, minimize impurities, and ensure the successful synthesis of your target compound.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for oncology research. The presence of the iodine atom at the 5-position provides a valuable handle for further functionalization via cross-coupling reactions, while the two chlorine atoms at the 2- and 4-positions offer sites for sequential nucleophilic substitution.
However, the synthesis of this molecule, particularly the chlorination of the 5-iodo-1H-quinazoline-2,4-dione precursor, can be challenging. Common issues include low yields, incomplete reactions, and the formation of stubborn impurities. This guide will address these challenges by explaining the underlying chemical principles and providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Chlorination: The conversion of the hydroxyl groups of the quinazolinedione to chlorides may not be going to completion. This can be due to insufficient heating, a short reaction time, or degradation of the chlorinating agent.
-
Side Reactions: The formation of byproducts, such as pseudodimers, can consume the starting material and reduce the yield of the desired product. These side reactions are often temperature-dependent.[1][2]
-
Hydrolysis of the Product: The dichloroquinazoline product is sensitive to moisture and can hydrolyze back to the starting material or other byproducts during workup and purification.[3]
-
Purity of Starting Material: The purity of the 5-iodo-1H-quinazoline-2,4-dione is crucial. Impurities can interfere with the chlorination reaction.
Q2: I'm observing a significant amount of starting material in my crude product. How can I drive the reaction to completion?
Recovering unreacted starting material is a common issue. Here are some strategies to improve conversion:
-
Increase Reaction Temperature and Time: The chlorination of quinazolinediones often requires heating to temperatures between 70-90°C to ensure the clean conversion of phosphorylated intermediates to the final product.[1][2] Consider extending the reaction time and monitoring the progress by TLC or LC-MS.
-
Optimize Reagent Stoichiometry: Ensure that a sufficient excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is used. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[1][2]
-
Use of a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent or a catalytic amount of a tertiary amine can facilitate the reaction.
Q3: I'm seeing an unknown, high-molecular-weight byproduct in my analysis. What could it be and how can I prevent its formation?
The formation of high-molecular-weight byproducts is often due to the formation of pseudodimers. This occurs when a phosphorylated intermediate reacts with an unreacted quinazolone molecule.[1][2] To prevent this:
-
Temperature Control: The formation of these dimers can be suppressed by maintaining a lower temperature (less than 25°C) during the initial phosphorylation stage of the reaction, especially if a base is used.[1][2]
-
Controlled Addition of Reagents: Adding the quinazolinedione to the POCl₃ in a controlled manner can also help to minimize side reactions.
Q4: What is the best way to purify the final product?
Purification can be challenging due to the reactivity of the product. Here are some recommended methods:
-
Careful Aqueous Workup: After quenching the reaction, it is important to work quickly and use cold water or ice to minimize hydrolysis of the dichloro product.
-
Column Chromatography: If necessary, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective. It is important to use dry solvents and to not let the column run dry.
-
Recrystallization: Recrystallization from a non-polar solvent like hexane or heptane can be an effective method for obtaining highly pure material.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side reactions (dimerization); product hydrolysis during workup. | - Increase reaction temperature to 70-90°C and prolong reaction time.[1][2] - Ensure at least 1 equivalent of POCl₃ is used.[1][2] - Perform workup at low temperatures and minimize contact with water.[3] |
| Incomplete Reaction | Insufficient heating; inadequate amount of chlorinating agent; poor quality of POCl₃. | - Monitor the reaction by TLC until the starting material is consumed. - Use freshly distilled POCl₃. - Consider adding a catalytic amount of a tertiary amine. |
| Formation of Dark Tar | Decomposition of starting material or product at high temperatures. | - Ensure the reaction temperature does not exceed the recommended range. - Use a high-boiling inert solvent to maintain a consistent temperature. |
| Product Hydrolysis | Exposure to moisture during workup or storage. | - Use anhydrous solvents and reagents. - Perform the workup quickly and at low temperatures. - Store the final product under an inert atmosphere. |
| Difficult Purification | Presence of polar byproducts; co-elution with starting material. | - Wash the crude product with a non-polar solvent to remove non-polar impurities before chromatography. - Optimize the eluent system for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Synthesis of 5-iodo-1H-quinazoline-2,4-dione
This protocol describes a typical procedure for the synthesis of the precursor from 2-amino-6-iodobenzoic acid.
-
To a stirred solution of 2-amino-6-iodobenzoic acid (1 eq.) in a suitable solvent (e.g., acetic acid), add a solution of potassium cyanate (1.1 eq.) in water dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 5-iodo-1H-quinazoline-2,4-dione.
Protocol 2: Synthesis of this compound
This protocol provides a detailed procedure for the chlorination of 5-iodo-1H-quinazoline-2,4-dione.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-iodo-1H-quinazoline-2,4-dione (1 eq.).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 hexanes/ethyl acetate) until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent.
-
Visualizing the Process
Diagram 1: Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
purification techniques for crude 2,4-Dichloro-5-iodoquinazoline
An Application Scientist's Guide to the Purification of Crude 2,4-Dichloro-5-iodoquinazoline
Welcome to the technical support center for the purification of this compound (CAS No: 959237-30-0)[1][2]. As a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, achieving high purity of this compound is critical for downstream success.[3][4] This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting solutions, and detailed protocols to navigate the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route. However, based on common synthesis pathways starting from the corresponding quinazoline-dione or anthranilic acid derivatives, you should anticipate the following:[5][6][7]
-
Unreacted Starting Materials: Carryover of precursors like 5-iodo-quinazoline-2,4-dione.
-
Monochloro Impurities: Incomplete chlorination can result in species like 2-chloro-5-iodo-quinazolin-4-one or 4-chloro-5-iodo-quinazolin-2-one.
-
Hydrolysis Products: 2,4-Dichloroquinazolines are susceptible to hydrolysis, especially at the C4 position.[8] Exposure to water or nucleophilic solvents during workup can generate chloro-hydroxy-quinazolines.
-
Reagent-Derived Impurities: Residual chlorinating agents (e.g., POCl₃, triphosgene) and their byproducts (e.g., phosphoric acid, triphenylphosphine oxide) may be present.[5][9]
-
Isomeric Byproducts: Depending on the starting materials and reaction control, minor isomeric impurities could form.[10]
Q2: My crude product is a dark, oily residue. Can I still purify it?
A2: Absolutely. Dark coloration and an oily consistency typically indicate the presence of polymeric byproducts or residual high-boiling solvents. It is highly recommended to first attempt a purification by column chromatography rather than direct recrystallization. An initial aqueous workup, dissolving the crude material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and washing with saturated aqueous NaHCO₃ and brine, can often remove acidic impurities and improve the material's consistency before chromatography.[5]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice of the primary purification technique depends on the initial purity of your crude product. A simple Thin Layer Chromatography (TLC) analysis is the best way to make this decision.
-
Choose Recrystallization if: Your TLC shows one major product spot with only minor, faint impurity spots that have significantly different Rf values. This suggests your crude product is already >90% pure. Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound.[11][12]
-
Choose Column Chromatography if: Your TLC shows multiple spots of significant intensity, spots that are very close to your product spot (co-eluting), or if the product streaks. This indicates a complex mixture that requires the superior separatory power of chromatography.[13][14][15]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Product "oils out" instead of forming crystals. | 1. The solvent is too good for your compound (too soluble even when cool).2. The solution is cooling too rapidly.3. The presence of significant impurities is depressing the melting point. | 1. Add a miscible "anti-solvent" (in which the product is insoluble) dropwise until turbidity persists. Reheat to dissolve, then cool slowly. For this compound, a good system is Ethanol/Petroleum Ether or Toluene/Hexane.[9][16]2. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[11]3. If oiling persists, recover the material and purify by column chromatography first. |
| Recrystallization: No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly pure and lacks nucleation sites. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. Scratch the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch.[11] |
| Column Chromatography: Product is not eluting from the column. | 1. The mobile phase (eluent) is too non-polar.2. The compound may be degrading or irreversibly adsorbing to the silica gel. | 1. Gradually increase the polarity of the eluent. For example, move from 10% EtOAc in Hexane to 15% or 20%.2. Dichloroquinazolines can be sensitive to acidic silica. Consider using deactivated (neutral) silica gel or alumina as the stationary phase. Perform a small-scale test to ensure stability before committing the entire batch. |
| Column Chromatography: Poor separation between the product and an impurity. | The chosen eluent system has insufficient resolving power for those specific compounds. | 1. Change the solvent composition. If you are using a Hexane/EtOAc system, try substituting DCM or Toluene for one of the components to alter the selectivity.2. Ensure proper column packing and loading technique. A concentrated, narrow band of crude material at the top of the column is crucial for good separation.[17][18] |
| Post-Purification: Yield is very low. | 1. Recrystallization: Significant product remained dissolved in the mother liquor.2. Chromatography: Some product was discarded in mixed fractions, or the column was too large for the amount of material. | 1. Concentrate the mother liquor and cool it further to try and recover a second crop of crystals (which may require re-purification).2. Re-analyze the "mixed" fractions by TLC. It may be possible to combine and re-chromatograph them. Use an appropriate size column for the amount of crude material being purified. |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Petroleum Ether)
This protocol is effective when the crude material is a solid and estimated to be >90% pure. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent (Ethanol) and then induce crystallization by adding a "poor" or "anti-solvent" (Petroleum Ether).[11][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.[19]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add petroleum ether dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period. Slow cooling is key to forming pure crystals.[11]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Caption: Workflow for two-solvent recrystallization.
Protocol 2: Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products.[13][15]
-
TLC Analysis & Solvent Selection: First, determine an appropriate eluent system using TLC. The ideal system gives your product an Rf value of ~0.3 and separates it well from all impurities. A common starting point for this class of compounds is a mixture of Hexane and Ethyl Acetate (e.g., starting with 9:1 and moving to 4:1 Hexane:EtOAc).
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[18]
-
Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to allow solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed. [18]
-
-
Sample Loading:
-
Dissolve your crude product in the absolute minimum volume of DCM or the eluent.
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Drain a small amount of solvent so the sample is absorbed into the top layer of the silica.[17]
-
Carefully add a thin protective layer of sand on top of the absorbed sample.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks. Apply gentle air pressure ("flash") to the top of the column to achieve a steady flow rate.
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
-
Isolation:
-
Once TLC analysis identifies the fractions containing your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 8. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. columbia.edu [columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Substitutions on 2,4-Dichloro-5-iodoquinazoline
Welcome, researchers and drug development professionals, to our dedicated technical support center for navigating the complexities of substitution reactions on 2,4-dichloro-5-iodoquinazoline. This versatile scaffold is a cornerstone in the synthesis of numerous biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1][2][3] However, its trifunctional nature, possessing three distinct reactive sites, presents unique challenges in achieving regioselective functionalization.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the factors governing reactivity at the C2, C4, and C5 positions. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies with confidence.
Part 1: Understanding the Reactivity Landscape
The reactivity of this compound is a fascinating interplay of electronic and steric effects, governed by the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Hierarchy of Reactivity: C4 vs. C2 in SNAr
A primary challenge is the selective substitution of the two chlorine atoms. It is well-established that the C4 position is significantly more reactive towards nucleophiles than the C2 position under typical SNAr conditions.[1][4][5][6]
-
Kinetic vs. Thermodynamic Control: The preferential formation of the C4-substituted product under milder conditions (e.g., lower temperatures, shorter reaction times) points to it being the kinetically favored product.[7][8][9][10][11] The reaction at C4 proceeds through a lower energy transition state. Substitution at C2 requires more forcing conditions (e.g., higher temperatures, microwave irradiation) to overcome a higher activation energy barrier.[1][6]
-
Electronic Rationale: While the C2 carbon is situated between two electronegative nitrogen atoms and is more electron-deficient, Density Functional Theory (DFT) calculations have revealed that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient .[2][12][13] This makes C4 more susceptible to the initial nucleophilic attack, leading to a lower activation energy for the formation of the stabilizing Meisenheimer intermediate.[2][12][13] Once a nucleophile has substituted at C4, the introduction of an electron-donating group further deactivates the ring, making the subsequent substitution at C2 even more challenging.[5]
Part 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: I'm performing a nucleophilic substitution with an amine at the C4 position, but I'm seeing very low conversion to my desired product. What are the likely causes?
A: Low or no yield in SNAr reactions on this scaffold can stem from several factors. A systematic approach is best for diagnosis.
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met at the current temperature, even for the more reactive C4 position. | Temperature Screening: Set up small-scale reactions at incremental temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and monitor by TLC or LC-MS to find the optimal point between reaction rate and byproduct formation.[14] |
| Inappropriate Solvent Choice | The solvent's polarity is crucial for stabilizing the charged Meisenheimer intermediate. Poor solubility of reactants can also hinder the reaction. | Solvent Screening: Test a range of polar aprotic solvents like DMF, DMSO, NMP, or dioxane, and polar protic solvents like isopropanol or n-butanol. Ensure your starting materials are fully soluble at the reaction temperature.[5][14] |
| Incorrect Base Strength or Stoichiometry | An appropriate base is required to neutralize the HCl generated during the reaction. If the base is too weak or insufficient, the reaction mixture will become acidic, protonating the nucleophile and shutting down the reaction. | Base Selection: For amine substitutions, an organic base like DIPEA or triethylamine is common.[6] For other nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ may be suitable. Use at least one equivalent, and often a slight excess (1.5-2.0 eq) is beneficial. |
| Poor Quality of Starting Materials | Impurities in the this compound or the nucleophile can interfere with the reaction. The dichloroquinazoline can also degrade over time. | Purity Verification: Confirm the purity of your starting materials via NMR, melting point, or LC-MS. If necessary, recrystallize or purify the starting materials before use.[14] |
| Nucleophile Degradation | Some nucleophiles may be unstable under the reaction conditions, especially at elevated temperatures. | Reaction Monitoring: Monitor the reaction by TLC or LC-MS to check for the disappearance of the nucleophile. Consider adding the nucleophile portion-wise or using a milder base and lower temperature if degradation is suspected. |
Issue 2: Formation of Undesired Byproducts
Q: My reaction is producing significant amounts of a byproduct that I suspect is the 4-hydroxyquinazoline (quinazolinone). How can I prevent this?
A: The formation of the 4-hydroxyquinazoline is a classic issue caused by the hydrolysis of the C4-chloro group.[4][15]
-
Causality: The C4 position is highly electrophilic and susceptible to attack by water, which can be present in solvents, reagents, or adsorbed from the atmosphere. This is exacerbated by elevated temperatures.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened, anhydrous grade reagents where possible.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Control: Avoid unnecessarily high temperatures. Determine the minimum temperature required for a reasonable reaction rate.
-
Reagent Stoichiometry: Use a slight excess of the desired nucleophile to ensure it outcompetes residual water in the reaction.
-
Q: I'm attempting a Suzuki or Buchwald-Hartwig coupling and observing dehalogenation or homocoupling of my boronic acid. What's going wrong?
A: These are common side reactions in palladium-catalyzed cross-couplings.
| Byproduct | Explanation | Troubleshooting Steps & Optimization |
| Dehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by β-hydride elimination from certain ligands or side reactions with the solvent or base. | Ligand Choice: Switch to a ligand less prone to β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective. Base Selection: A weaker base or a different base/solvent combination might suppress this side reaction. |
| Homocoupling (e.g., Biaryl from Boronic Acid) | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the transmetalation step is slow. | Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. Maintain a strict inert atmosphere throughout the reaction. Catalyst and Ligand Ratio: Optimize the Pd:ligand ratio. Sometimes, a higher ligand ratio can suppress homocoupling.[16] Pre-catalyst Choice: Using a well-defined Pd(0) pre-catalyst can sometimes give cleaner reactions than generating Pd(0) in situ from a Pd(II) source.[17] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Which position is most reactive for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.)?
A1: The C5-Iodo position. The general reactivity order for aryl halides in oxidative addition to Palladium(0) is I > Br > OTf > Cl.[18] Therefore, you should expect palladium-catalyzed reactions to occur preferentially at the C5 position over the C2 or C4 chloro positions. This allows for a sequential, regioselective functionalization strategy.
Q2: How can I achieve selective substitution at the C2 position?
A2: Selective C2 substitution is typically a two-step process:
-
First, substitute the more reactive C4 position with your desired nucleophile under mild conditions.
-
Then, subject the resulting 2-chloro-4-substituted-5-iodoquinazoline to more forcing conditions to achieve substitution at C2. This often requires higher temperatures (e.g., >100-120 °C), microwave irradiation, or the use of a palladium catalyst (e.g., for Buchwald-Hartwig amination).[4][6]
Q3: Can I perform a double substitution at C2 and C4 with the same nucleophile?
A3: Yes, but it will require harsh conditions. After the initial substitution at C4, the second substitution at C2 will be significantly slower. You will likely need to drive the reaction to completion using high temperatures (refluxing in a high-boiling solvent like dioxane or DMF) and an excess of the nucleophile.[1][5]
Q4: My product is difficult to purify. Any suggestions?
A4: Quinazoline derivatives can be prone to adsorbing on silica gel, leading to poor recovery during column chromatography.[14]
-
Deactivate Silica: Try pre-treating your silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) as your stationary phase.
-
Recrystallization: If your product is a solid, recrystallization is often an excellent method for purification and can be more scalable than chromatography.[14]
Part 4: Experimental Protocols & Workflows
Workflow for Sequential Functionalization
The differential reactivity of the C4-Cl, C2-Cl, and C5-I positions allows for a logical, sequential approach to synthesizing trisubstituted quinazolines.
Caption: Sequential functionalization workflow for this compound.
Protocol 1: Selective C4-Amination (SNAr)
This protocol is a general starting point for the selective substitution of an amine at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound and anhydrous dioxane.
-
Add the amine, followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
(This protocol is adapted from methodologies described in the literature for similar substrates.[6])
Protocol 2: C5-Arylation (Suzuki Coupling)
This protocol describes a typical Suzuki coupling at the C5-iodo position of a 2-chloro-4-substituted quinazoline.
Materials:
-
2-Chloro-4-substituted-5-iodoquinazoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.15 eq, if using Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (10:1 mixture)
Procedure:
-
To a reaction vessel, add the 5-iodoquinazoline, arylboronic acid, palladium catalyst (and ligand, if applicable), and sodium carbonate.
-
Purge the vessel with an inert atmosphere (N₂ or Ar) for 10-15 minutes.
-
Add the degassed DME/Water solvent mixture via syringe.
-
Heat the reaction to 75-85 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
(This protocol is based on general procedures for Suzuki couplings on halo-heterocycles.[18][19][20])
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. lassbio.com.br [lassbio.com.br]
- 14. benchchem.com [benchchem.com]
- 15. Quinazoline - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
managing side-products in the synthesis of 2,4-Dichloro-5-iodoquinazoline
Technical Support Center: Synthesis of 2,4-Dichloro-5-iodoquinazoline
Welcome to the technical support center for the synthesis of this compound. This critical building block is instrumental in the development of various pharmaceutical agents, particularly kinase inhibitors. However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into managing and mitigating the formation of common side-products. We will delve into the causality behind these issues and offer robust, validated protocols to enhance the purity, yield, and consistency of your synthesis.
Troubleshooting Guide: Common Side-Products and Solutions
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable steps for resolution.
Issue 1: Incomplete Chlorination
Question: My post-reaction analysis (TLC/LC-MS) of the final product shows a persistent impurity with a higher polarity than my desired this compound. The mass corresponds to a mono-chloro-mono-hydroxy species. What is causing this, and how can I drive the reaction to completion?
Answer:
Causality: This is the most frequent challenge in this synthesis and stems from the incomplete conversion of the precursor, 5-iodoquinazoline-2,4(1H,3H)-dione, to the dichloro product. The chlorination, typically performed with phosphorus oxychloride (POCl₃), is a two-stage process involving the conversion of both hydroxyl groups (in their tautomeric amide/enol forms) into chlorides.[1][2] Incomplete reaction can be due to:
-
Insufficient Chlorinating Agent: Not enough POCl₃ to act as both reagent and solvent.
-
Low Reaction Temperature: The activation energy for the second chlorination is higher than the first. Insufficient heat can stall the reaction.
-
Short Reaction Time: The reaction may simply not have had enough time to go to completion.
-
Presence of Water: Moisture can consume the chlorinating agent and lead to hydrolysis of intermediates.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Use POCl₃ in significant excess. It often serves as the solvent, so a volume of 10-20 times the mass of the starting material is a standard practice.[3]
-
Temperature and Reflux Control: Ensure the reaction mixture reaches and maintains a vigorous reflux, typically between 80-110 °C.[1][2][4] Monitor the reaction progress by TLC until the starting material spot completely disappears.
-
Addition of a Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) or an organic base like Diisopropylethylamine (DIPEA) can accelerate the reaction.[4][5] These additives can help form a more reactive Vilsmeier-Haack type reagent or scavenge HCl produced, respectively.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| POCl₃ Volume | 10 volumes (e.g., 10 mL per 1 g) | Increase to 15-20 volumes | Ensures a sufficient excess of the chlorinating agent. |
| Temperature | 80-90 °C | Increase to reflux (up to 110 °C) | Provides the necessary activation energy for complete conversion.[1][2] |
| Reaction Time | 3-4 hours | Extend to 6-12 hours (TLC monitored) | Allows the reaction to proceed to completion. |
| Additives | None | Add catalytic DMF (~0.1 equiv.) | Forms a more reactive chlorinating species.[4] |
Issue 2: Product Hydrolysis During Workup
Question: My initial crude reaction mixture appears clean by TLC, but after quenching with ice/water and extraction, I observe the reappearance of the mono-chloro impurity or even the starting dione. Why is my product degrading?
Answer:
Causality: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms, particularly at the 4-position, are excellent leaving groups and are readily displaced by nucleophiles.[6][7] When you quench the reaction mixture in water or aqueous base, you are introducing a potent nucleophile (water or hydroxide) that can hydrolyze your product back to the undesired hydroxy-containing species.
Troubleshooting Protocol:
-
Minimize Aqueous Contact: The primary goal is to avoid prolonged contact with water.
-
Distill Excess Reagent: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[3][8] This dramatically reduces the exotherm and violence of the quench.
-
Controlled Quench: Instead of pouring the reaction mixture into water, slowly and carefully pour the concentrated mixture onto a vigorously stirred slurry of ice and a mild base like sodium bicarbonate (NaHCO₃).[8] Pouring onto ice alone can generate a highly acidic environment (from the hydrolysis of POCl₃ to phosphoric acid and HCl), which can also promote side reactions.[5]
-
Rapid Extraction: Immediately following the quench, extract the product into a non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Brine Wash and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water, and then dry thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.
Issue 3: Formation of De-iodinated Side-Product
Question: I am observing a significant amount of 2,4-dichloroquinazoline in my final product. How is the iodine atom being lost?
Answer:
Causality: The Carbon-Iodine bond can be labile under certain conditions. While generally stable during chlorination, reductive dehalogenation can occur, particularly if certain impurities are present or if the workup conditions are too harsh. The presence of reducing agents, even in trace amounts, or excessive heat during prolonged reaction times can sometimes lead to this side-product.
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure your 5-iodoquinazoline-2,4(1H,3H)-dione is pure and free from any potential reducing agents.
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or excessively long reaction times once the reaction has reached completion (as monitored by TLC).
-
Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction to prevent potential oxidative/reductive side reactions that could be initiated by atmospheric components.
-
Purification: If a small amount of the de-iodinated product is formed, it can often be separated from the desired product by column chromatography or recrystallization, as its polarity and crystal lattice energy will differ.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most common and reliable starting material is 5-iodoquinazoline-2,4(1H,3H)-dione.[9] This precursor is typically synthesized from 5-iodoanthranilic acid. Ensuring the high purity of this dione is critical for a clean chlorination reaction.
Q2: How should I best purify the final this compound?
If the reaction is clean, the product often precipitates from the quench as a solid that can be collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove residual organic impurities.[3] If significant impurities are present, the crude material can be purified by:
-
Recrystallization: Using a solvent system like ethanol/water or toluene/hexane can be effective.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is a standard method for separating polar impurities.
Q3: What analytical techniques are best for monitoring the reaction and confirming the product?
-
Thin Layer Chromatography (TLC): Essential for monitoring the disappearance of the starting material. A typical mobile phase is 30-50% Ethyl Acetate in Hexane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and identifies the masses of any side-products, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final, purified product.
Visualizing the Process
Reaction Scheme: Desired Transformation and Key Side-Reactions
This diagram illustrates the primary synthetic pathway from the dione precursor to the desired product, highlighting the formation of the most common side-products.
Caption: Key transformations in the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical decision tree for identifying and resolving issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5-iodoquinazoline
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-iodoquinazoline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and scale-up of this important heterocyclic intermediate. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Overview and Synthetic Strategy
This compound is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors used in oncology. Its synthesis, while conceptually straightforward, presents several challenges, especially during scale-up. These challenges often relate to reaction control, impurity profiles, and material handling.
The most common synthetic route involves a two-step process starting from 5-Iodo-1H-quinazoline-2,4-dione:
-
Chlorination: Conversion of the quinazoline-2,4-dione to the 2,4-dichloroquinazoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Iodination: While the starting material is 5-Iodo-1H-quinazoline-2,4-dione, an alternative is the direct iodination of a quinazoline precursor, though this often presents regioselectivity challenges. For the purpose of this guide, we will focus on the chlorination of the pre-iodinated dione.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The chlorination step is arguably the most critical. Over- or under-reaction can lead to a complex mixture of byproducts that are difficult to separate from the desired product. Precise temperature control and monitoring of the reaction progress are paramount.
Q2: Which chlorinating agent is better, POCl₃ or SOCl₂?
A2: Phosphorus oxychloride (POCl₃) is generally preferred for this transformation. It often provides higher yields and a cleaner reaction profile compared to thionyl chloride (SOCl₂). The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can accelerate the reaction and scavenge the HCl generated.
Q3: My final product is dark-colored. What is the likely cause?
A3: Dark coloration is typically due to impurities formed during the chlorination reaction, often from overheating. Aggressive heating can lead to the formation of colored, polymeric byproducts. Ensure the reaction temperature is controlled, and consider purification by carbon treatment and recrystallization.
Q4: Can I use a one-pot method starting from a non-iodinated precursor?
A4: While one-pot syntheses are attractive for their efficiency, achieving regioselective iodination at the C5 position of the quinazoline ring can be challenging. It is generally more reliable to introduce the iodine atom at an earlier stage, as in 5-Iodo-1H-quinazoline-2,4-dione, to ensure the correct isomer is formed.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield of this compound
Low yields can stem from several factors, from incomplete reaction to product loss during work-up.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
In-depth Analysis and Solutions:
-
Incomplete Chlorination:
-
Cause: Insufficient heating, short reaction time, or poor quality of POCl₃.
-
Solution: Ensure the reaction is heated to reflux (typically around 110-120°C) for a sufficient duration (2-4 hours is common). Monitor the reaction by TLC or HPLC until the starting material is consumed. Using fresh, high-purity POCl₃ is essential.
-
-
Product Loss During Work-up:
-
Cause: The product can be sensitive to pH. During the quench step with ice/water, the pH can become highly acidic, potentially leading to hydrolysis of the chloro groups.
-
Solution: A carefully controlled quench is necessary. Instead of quenching into plain water, consider pouring the reaction mixture into a vigorously stirred, cold, aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃ and byproduct HCl. Ensure the temperature is kept low during this process.
-
-
Mechanical Losses:
-
Cause: On a larger scale, transferring viscous reaction mixtures or filtering fine precipitates can lead to significant mechanical losses.
-
Solution: Ensure equipment is appropriately sized. For viscous mixtures, consider diluting with a suitable, high-boiling solvent before transfer. Use efficient filtration techniques and wash the filter cake thoroughly with an appropriate solvent to recover all the product.
-
Problem 2: Impurity Profile and Purification Challenges
The presence of hard-to-remove impurities is a common issue in scale-up.
-
Common Impurities:
-
2-Chloro-4-hydroxy-5-iodoquinazoline: Arises from incomplete chlorination or hydrolysis of the C4-chloro group. The C4 position is known to be more reactive to nucleophilic substitution than the C2 position.[1]
-
Starting Material (5-Iodo-1H-quinazoline-2,4-dione): Due to incomplete reaction.
-
Polymeric Byproducts: Formed at high temperatures.
-
-
Solutions:
-
Reaction Control: The best way to manage impurities is to prevent their formation. Strict temperature control is crucial.
-
Purification Strategy:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.
-
Chromatography: While not ideal for very large scales, flash column chromatography can be effective for removing persistent impurities.
-
Slurry Wash: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether) can be an effective purification step.
-
-
Scale-Up Considerations
Transitioning from lab-scale to pilot or manufacturing scale introduces new challenges.[2]
Key Parameters for Scale-Up
| Parameter | Lab-Scale (1-10g) | Scale-Up (1kg+) | Key Considerations |
| Reagent Addition | Manual, rapid addition | Controlled, slow addition via pump | Exothermic nature of POCl₃ reactions requires careful control to manage heat. |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases, making heat transfer less efficient. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is critical to ensure homogeneity and prevent localized overheating. |
| Work-up | Separation funnel | Jacketed reactor, decantation | Handling large volumes of aqueous and organic layers requires specialized equipment. |
| Isolation | Buchner funnel | Centrifuge, filter-dryer | Efficiently separating and drying large quantities of solid product is crucial. |
Safety Considerations
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood or an enclosed reactor system. Personnel must wear appropriate PPE, including acid-resistant gloves, apron, and face shield.
-
Exothermic Reaction: The reaction of POCl₃ with the quinazolinedione can be exothermic. On a large scale, this can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and a plan for emergency cooling.
-
HCl Gas Evolution: The reaction generates HCl gas. A scrubber system should be in place to neutralize the off-gases.
Detailed Experimental Protocol (Illustrative)
This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory or plant conditions.
Step 1: Chlorination of 5-Iodo-1H-quinazoline-2,4-dione
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a condenser with a gas outlet connected to a scrubber, a temperature probe, and a port for reagent addition.
-
Charging Reagents: Charge the reactor with 5-Iodo-1H-quinazoline-2,4-dione (1.0 eq).
-
Addition of POCl₃: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 5-10 vol) to the reactor.
-
Addition of Base (Optional but Recommended): Slowly add N,N-diisopropylethylamine (DIPEA, 1.1-1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them by TLC or HPLC until the starting material is no longer detected.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Step 2: Work-up and Isolation
-
Quench: In a separate, larger reactor, prepare a cold (0-5°C) solution of aqueous sodium bicarbonate. Vigorously stir this solution.
-
Transfer: Slowly transfer the cooled reaction mixture into the bicarbonate solution, ensuring the temperature of the quench mixture does not exceed 20°C.
-
Precipitation: The product will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete neutralization.
-
Filtration: Filter the solid product using a centrifuge or filter press.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent like heptane to aid in drying.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Step 3: Purification (If Necessary)
-
Recrystallization: Dissolve the crude, dry product in a minimal amount of a hot solvent (e.g., ethanol or toluene).
-
Cooling: Slowly cool the solution to allow for crystal formation.
-
Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Center: Regioselectivity in Reactions of Polyhalogenated Quinazolines
Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of polyhalogenated quinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving site-selective reactions on these versatile scaffolds. The quinazoline moiety is a cornerstone in numerous biologically active compounds, making the precise control of its substitution patterns a critical aspect of modern drug discovery and materials science.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to rationalize unexpected outcomes, optimize your reaction conditions, and confidently synthesize your target molecules.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might be facing in the lab, offering explanations for the observed outcomes and actionable solutions.
Q1: My nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is not selective. Why is the C4 position typically more reactive, and what can I do to improve selectivity?
A1: Understanding the Inherent Reactivity and Troubleshooting Steps
It is a well-documented phenomenon that in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazolines, the C4 position is significantly more reactive than the C2 position.[3][4][5] This preferential reactivity is a consequence of the electronic properties of the quinazoline ring system.
Causality Behind C4 Selectivity:
-
Electronic Effects: The carbon atom at the C4 position is more electrophilic. Density Functional Theory (DFT) calculations have revealed that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[4][6][7] The α-nitrogen atom exercises a strong electron-withdrawing effect, further activating the C4 position.[8]
-
Intermediate Stability: The mechanism for SNAr involves the formation of a Meisenheimer intermediate. The intermediate formed by nucleophilic attack at C4 is better stabilized through resonance.[3]
Troubleshooting Steps for Poor C4 Selectivity:
If you are observing a mixture of C2- and C4-substituted products, or even disubstitution, consider the following modifications:
-
Lower the Reaction Temperature: SNAr reactions at the C2 position generally require harsher conditions, such as higher temperatures (often above 100 °C).[4][7] By conducting your reaction at a lower temperature (e.g., 0-5 °C to room temperature), you can often achieve exclusive C4 substitution.[3]
-
Control Reaction Time: Monitor your reaction closely using techniques like TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the undesired C2-substituted or disubstituted products.
-
Choice of Solvent: The polarity of the solvent can influence reaction rates and selectivity.[9] For many SNAr reactions on 2,4-dichloroquinazolines, polar aprotic solvents like THF or polar protic solvents like ethanol are commonly used and often favor C4 substitution under mild conditions.[4]
-
Nucleophile Reactivity: Highly reactive nucleophiles may lead to decreased selectivity. If you are using a particularly strong nucleophile, consider moderating its reactivity by using a weaker base or running the reaction at a lower temperature.
Q2: I'm attempting a sequential Palladium-catalyzed cross-coupling on a trihalogenated quinazoline (e.g., 2,4,7-trichloroquinazoline), but I'm getting a mixture of products. How can I control the order of substitution?
A2: A Step-by-Step Protocol for Controlled Sequential Cross-Coupling
Achieving regioselectivity in palladium-catalyzed cross-coupling reactions on polyhalogenated quinazolines is a common challenge. The outcome depends on a delicate balance of the inherent reactivity of the C-X bonds and the specific reaction conditions. For a substrate like 2,4,7-trichloroquinazoline, the C4 position is generally the most electrophilic and reactive towards cross-coupling.[1][2]
Workflow for Optimizing Regioselectivity in Sequential Cross-Coupling:
Below is a generalized workflow to establish a selective sequential cross-coupling strategy.
Caption: Workflow for optimizing sequential cross-coupling reactions.
Detailed Experimental Protocol for Selective Arylation of 2,4,7-Trichloroquinazoline:
This protocol is adapted from a known regioselective method.[1]
Step 1: Selective Suzuki Coupling at the C4 Position
-
To a solution of 2,4,7-trichloroquinazoline (1.0 equiv) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.1 equiv).
-
Add a base such as K₂CO₃ (3.0 equiv).
-
Degas the mixture thoroughly with an inert gas (e.g., argon).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Stir the reaction at a controlled temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the product (e.g., by column chromatography) to isolate the 4-aryl-2,7-dichloroquinazoline.
Step 2: Subsequent Coupling at the C2 or C7 Position
-
The relative reactivity of the remaining C2-Cl and C7-Cl bonds can be influenced by the nature of the substituent at C4 and the choice of catalyst and ligands.[10] Experimentation with different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) under varying temperatures will be necessary to determine the optimal conditions for selective coupling at either C2 or C7.
Data Presentation: Influence of Catalyst on Regioselectivity
| Catalyst System | Position of Arylation | Yield (%) | Reference |
| Pd(PPh₃)₄, K₂CO₃, 80 °C | C4 | ~70-80% | [1] |
| Pd(OAc)₂, PPh₃, Na₂CO₃, 100 °C | C7 (on a 2,4-disubstituted quinazoline) | ~60-70% | [2] |
Frequently Asked Questions (FAQs)
Q3: How do I reliably distinguish between C2 and C4 substituted isomers of quinazolines?
A3: Spectroscopic Techniques for Isomer Differentiation
Unambiguous structural characterization is crucial. A combination of spectroscopic methods is the most reliable approach.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the quinazoline ring are influenced by the position of the substituent. For instance, in a 2-substituted quinazoline, the H4 proton will have a distinct chemical shift compared to the H2 proton in a 4-substituted isomer.
-
2D NMR (HSQC, HMBC, NOESY): These techniques are invaluable for definitive assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of your substituent and the quaternary carbons of the quinazoline ring (C2 and C4). For a C4-substituted isomer, you would expect to see correlations from the substituent's protons to C4 and potentially C5 and C4a.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity. For example, a NOESY experiment on a 4-aminoquinazoline could show a correlation between the N-H proton and the H5 proton, confirming the C4 substitution.[4]
-
-
-
Mass Spectrometry (MS): While MS provides the molecular weight, confirming the presence of an isomer, its fragmentation pattern can sometimes offer clues about the substitution pattern.[11]
-
X-ray Crystallography: If you can obtain a suitable crystal, X-ray diffraction provides unequivocal proof of the molecular structure.
Q4: My reaction involves a 2,4-dichloro-6-bromoquinazoline. Which halogen is most likely to react first in a cross-coupling reaction?
A4: Understanding the Hierarchy of Halogen Reactivity
In polyhalogenated systems with different halogens, the reactivity order in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. However, in the quinazoline system, the situation is more nuanced due to the electronic activation of specific positions.
-
General Trend: For a 2,4-dichloro-6-bromoquinazoline, you might expect the C-Br bond to be more reactive than the C-Cl bonds based on bond strength.
-
The Quinazoline Exception: The C4-Cl bond is highly activated due to the adjacent nitrogen atom.[8] This activation can make the C4-Cl bond more reactive than the C6-Br bond under certain conditions. In fact, attempts at monosubstitution on 6-bromo-2,4-dichloroquinazoline have resulted in coupling at both the C4 and C6 positions, with a preference for the C4 position.[1][2]
Predicting the Outcome:
Caption: Factors influencing reactivity in 2,4-dichloro-6-bromoquinazoline.
To achieve selectivity, you will need to carefully screen reaction conditions. Milder conditions are more likely to favor substitution at the highly activated C4 position.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stabilization of 2,4-Dichloro-5-iodoquinazoline for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the long-term storage and stabilization of 2,4-dichloro-5-iodoquinazoline (CAS No. 959237-30-0). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity and reactivity of this compound, ensuring the reliability and reproducibility of your experimental results.
I. Understanding the Molecule: Inherent Instabilities
This compound is a halogenated heterocyclic compound with a molecular formula of C8H3Cl2IN2.[1] Its structure, featuring two reactive chlorine atoms and an iodine substituent, makes it a valuable intermediate in organic synthesis, particularly in the development of kinase inhibitors and other pharmacologically active molecules.[2] However, these same features contribute to its potential instability.
The primary degradation pathways of concern are:
-
Hydrolysis: The chloro substituents on the quinazoline ring are susceptible to nucleophilic attack by water, leading to the formation of hydroxyquinazolines. This process is often accelerated by acidic or basic conditions. While direct studies on this compound are limited, the hydrolysis of related dichloropyrimidines is a well-documented issue.[3][4]
-
Photodecomposition: The presence of the iodo-substituent introduces photosensitivity. Aromatic iodides can undergo homolytic cleavage of the carbon-iodine bond upon exposure to light, leading to the formation of radical species and subsequent decomposition.[5]
-
Reaction with Atmospheric Components: Like many reactive organic compounds, prolonged exposure to oxygen and other atmospheric gases can lead to oxidative degradation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) | - Minor hydrolysis or oxidation. - Exposure to light. | - Verify compound integrity via analytical methods (e.g., NMR, LC-MS). - If purity is acceptable, store under inert gas and protect from light. - If significant degradation is observed, purification by recrystallization or chromatography may be necessary. |
| Poor Solubility or Incomplete Dissolution | - Formation of insoluble hydrolysis byproducts. - The compound may have absorbed moisture, leading to clumping. | - Ensure the solvent is anhydrous. - Gently warm the mixture and sonicate to aid dissolution. - If insolubility persists, it may indicate significant degradation, and the material should be re-analyzed. |
| Reduced Reactivity in Subsequent Reactions | - Partial hydrolysis of the chloro groups, leading to a lower effective concentration of the starting material. - Overall degradation of the compound. | - Confirm the purity of the starting material before use. - Use freshly opened or properly stored material for critical reactions. - Consider increasing the stoichiometry of the reagent if minor degradation is suspected and confirmed. |
| Inconsistent Experimental Results | - Inconsistent storage conditions leading to variable purity of the starting material between experiments. - Contamination from improper handling. | - Implement and strictly adhere to the standardized storage and handling protocols outlined in this guide. - Always use clean, dry glassware and handle the compound in an inert atmosphere.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Cool, typically 2-8°C. Some suppliers may recommend freezer storage. Always consult the supplier's specific recommendations.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis and oxidation.[7][8] Argon is denser than air and can provide a better protective layer.[8]
-
Light: Protected from light by storing in an amber vial or a container wrapped in aluminum foil.[7]
-
Container: A tightly sealed, airtight container, such as a glass vial with a PTFE-lined cap or a Sure/Seal™ bottle.[7][9]
Q2: I received the compound in a standard screw-cap vial. How should I prepare it for long-term storage?
A2: If the compound is not already packaged under an inert atmosphere, it is highly recommended to transfer it to a suitable container within a glovebox or using Schlenk line techniques.[6][7] This will displace any air and moisture in the headspace.
Q3: Can I store this compound as a solution?
A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous dioxane, toluene, or THF) and store under an inert atmosphere at a low temperature. Ensure the solvent is free of peroxide impurities.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection for color change is a preliminary indicator. However, the most reliable methods are analytical. Periodically check the purity of your stored compound using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the appearance of new signals corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify potential degradation products by their mass-to-charge ratio.
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and safety information.
IV. Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the process of creating an inert atmosphere in a storage vial.
Materials:
-
This compound
-
Glass vial with a PTFE-lined septum cap
-
Source of dry argon or nitrogen gas
-
Needles and tubing for gas transfer
-
Schlenk line or glovebox
Procedure:
-
Place the vial containing the this compound in a glovebox or connect it to a Schlenk line.
-
If using a Schlenk line, carefully insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the solid material.
-
Insert a second, shorter needle to act as a vent.
-
Gently purge the vial with the inert gas for several minutes to displace any air and moisture.
-
Remove the vent needle first, followed by the gas inlet needle.
-
For added security, wrap the cap and neck of the vial with Parafilm®.
-
Store the vial under the recommended conditions (cool, dark).
Protocol 2: Quality Control Check by ¹H NMR
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh a small amount of the compound (typically 5-10 mg) and dissolve it in the appropriate deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound and the presence of any impurity peaks. The appearance of new signals, particularly in the aromatic or downfield regions, may indicate hydrolysis or other degradation.
-
Integrate the peaks to quantify the level of impurities if a known standard is used.
V. Visualizing Degradation and Prevention
The following diagrams illustrate the potential degradation pathways and the logic behind the recommended storage procedures.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Reactions
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst deactivation. As your virtual application scientist, I will walk you through common failure modes, the underlying chemical principles, and field-proven protocols to get your reactions back on track.
Section 1: Initial Diagnosis & Visual Cues
This section addresses the first signs of trouble, helping you make a quick initial assessment of your reaction's health.
Question: My Suzuki reaction has stalled or given a low yield. What are the first things I should check?
Answer: A stalled or low-yielding Suzuki reaction is a common issue, often pointing towards catalyst deactivation. Before diving into complex analytics, start with a visual and contextual assessment.
-
Color Change: One of the most telling visual cues is a change in the reaction mixture's color to black.[1] This often indicates the precipitation of "palladium black," an aggregated and inactive form of palladium.[1][2] The active catalyst, typically a soluble Pd(0) species, has been lost from the catalytic cycle.
-
Reaction Parameters: Double-check your reaction setup against the protocol. Were the reagents added in the correct order? Was an inert atmosphere properly maintained? Oxygen can lead to catalyst oxidation and unwanted side reactions like homocoupling.[3][4]
-
Reagent Purity: Consider the source and age of your reagents. Impurities in the starting materials, solvents, or base can act as catalyst poisons.[1] If you suspect this, running a control reaction with highly purified materials can be a quick diagnostic test.[3]
Question: What does the formation of palladium black signify, and why does it happen?
Answer: The formation of palladium black indicates that the soluble, catalytically active Pd(0) species has aggregated into larger, insoluble nanoparticles.[1][2][3] These aggregates have a significantly reduced surface area, rendering them ineffective as catalysts. This process is often a symptom of an underlying problem rather than the root cause itself. The key reasons for this aggregation include:
-
Ligand Failure: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the individual Pd(0) atoms and preventing them from clumping together.[5][6] If the ligand degrades or is not present in the correct ratio, the palladium atoms are left "naked" and will rapidly aggregate.
-
Inefficient Reduction of Precatalyst: Many Suzuki reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) state. If this reduction is slow or incomplete, side reactions can occur that lead to the formation of palladium black.[7]
-
Harsh Reaction Conditions: Excessively high temperatures can sometimes accelerate ligand degradation and palladium aggregation.
Section 2: Uncovering the Root Cause: Common Deactivation Pathways
Once you've made an initial observation, the next step is to identify the specific mechanism of deactivation.
Question: I suspect catalyst poisoning. What are the common culprits in a Suzuki reaction and how do I identify them?
Answer: Catalyst poisoning occurs when a substance irreversibly binds to the palladium center, blocking its active sites.[3][8] This is a frequent cause of deactivation.
Identifying the Poison: The most direct way to confirm poisoning is to run a control reaction using reagents of the highest possible purity (e.g., freshly distilled solvents, recrystallized starting materials).[3] If this reaction proceeds smoothly, it strongly suggests a poison was present in your original reagents. Identifying the specific poison can be challenging, but a review of the synthetic route of your starting materials can provide clues. For example, if a sulfur-containing reagent was used in a previous step, residual sulfur could be the issue.[9][10]
Table 1: Common Catalyst Poisons in Suzuki Reactions
| Poison Class | Specific Examples | Likely Sources | Troubleshooting & Prevention |
| Sulfur Compounds | Thiols, sulfides, elemental sulfur | Residual impurities from previous synthetic steps, contaminated solvents.[9] | Purify starting materials (recrystallization, chromatography). Use high-purity solvents. Specific scavengers can sometimes be employed.[3] |
| Halide Anions | Excess Iodide (I⁻) | Can build up as the reaction proceeds, particularly when using aryl iodides. | Using a biphasic solvent system (e.g., Toluene/Water) can help sequester excess iodide in the aqueous phase.[4] |
| Nitrogen Heterocycles | Pyridine, imidazole derivatives (if not the intended ligand) | Can be present as impurities or be part of the substrate itself.[3] | If the substrate contains a potentially poisoning moiety, a ligand screen is essential to find a robust catalyst system. |
| Other Nucleophiles | Cyanide, phosphines (if not the intended ligand) | Impurities from previous steps. | Rigorous purification of all reaction components. |
Question: My ligand is supposed to be robust. How can it still be the cause of catalyst deactivation?
Answer: Ligands are the cornerstone of a successful Suzuki reaction, but they can also be a point of failure. Their role is multifaceted: they stabilize the palladium center, enhance its reactivity, and facilitate key steps like oxidative addition and reductive elimination.[5][11]
Deactivation can occur due to:
-
Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave palladium centers exposed and prone to aggregation.[2] Conversely, an excessive amount can sometimes lead to the formation of inactive, overly-coordinated palladium species.
-
Ligand Degradation: While many modern ligands are robust, they are not indestructible. High temperatures or incompatibility with the chosen base or solvent can cause the ligand to degrade over the course of the reaction.[2]
-
Poor Ligand Choice: Not all ligands are suitable for all substrates. Bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required for challenging substrates like aryl chlorides or sterically hindered partners.[5] Using a suboptimal ligand can lead to a slow reaction where deactivation pathways have more time to occur.
Section 3: Experimental Protocols & Workflows
Here are detailed, step-by-step methodologies to help you systematically troubleshoot these issues.
Experimental Protocol 1: Testing for Catalyst Poisoning via Reagent Purification
Objective: To determine if impurities in the reagents or solvents are poisoning the palladium catalyst.
Methodology:
-
Baseline Reaction: Set up your Suzuki reaction exactly as it failed previously. Use your standard batch of aryl halide, boronic acid/ester, base, and solvent. Monitor the reaction by TLC or LC-MS for conversion over time.
-
High-Purity Reaction: Set up an identical parallel reaction with the following changes:
-
Solvents: Use freshly distilled or anhydrous, degassed solvents of the highest available purity.
-
Solid Reagents: If possible, recrystallize your aryl halide and any solid base used.
-
Boronic Acid: Use a freshly opened bottle or a purified batch of your boronic acid or ester.
-
-
Comparison: Monitor the high-purity reaction alongside the baseline.
-
Successful High-Purity Reaction: If this reaction proceeds to high conversion while the baseline stalls, it is a strong indicator that a poison is present in one of your standard reagents.[3]
-
Failure in Both Reactions: If both reactions fail, the problem is likely not reagent purity but rather the reaction conditions, ligand choice, or inherent substrate reactivity.
-
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
This workflow provides a logical path from initial failure to diagnosis.
Caption: A logical workflow for diagnosing the root cause of catalyst deactivation.
Section 4: Advanced Analysis and Catalyst Reactivation
When visual inspection and basic tests are inconclusive, advanced analytical techniques can provide definitive answers.
Question: How can I analytically confirm the state of my palladium catalyst?
Answer: Several powerful analytical techniques can probe the state of your catalyst, providing insights into its oxidation state, morphology, and coordination environment.
Table 2: Analytical Techniques for Characterizing Deactivated Palladium Catalysts
| Technique | Information Provided | Implication for Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation state of the surface.[3] | Can confirm if the active Pd(0) has been oxidized to inactive Pd(II).[7][12] |
| Transmission Electron Microscopy (TEM) | Visualizes the size, shape, and distribution of palladium nanoparticles.[7][13] | Directly confirms the formation of large palladium aggregates (palladium black).[12][13] |
| X-ray Absorption Spectroscopy (XAS) | Provides detailed information on the local coordination environment and oxidation state of palladium.[13][14][15] | Can track changes in the catalyst structure in real-time (in situ) to pinpoint the exact moment and cause of deactivation.[14][15] |
| Inductively Coupled Plasma (ICP-MS/OES) | Measures the precise amount of palladium. | Can be used to check for palladium leaching from a heterogeneous catalyst into the solution. |
Question: Is it possible to reactivate a catalyst that has turned into palladium black?
Answer: In some cases, yes. Reactivation is often more feasible in academic settings than in large-scale production, but it can be useful for recovering precious catalyst material. The goal is to redissolve the palladium aggregates and regenerate the active catalytic species.
However, prevention is always better than cure. A more robust long-term strategy is to optimize the reaction to avoid deactivation in the first place. This may involve:
-
Using a more stable precatalyst or ligand system. [5]
-
Adding benzoquinone (BQ) , which can in some cases re-oxidize inactive Pd(0) aggregates back to an active Pd(II) state that can re-enter the catalytic cycle.[16]
-
Washing the catalyst: For heterogeneous catalysts, thorough washing with appropriate solvents can sometimes remove adsorbed product or poisons that block active sites.[17][18]
Section 5: The Suzuki Catalytic Cycle and Deactivation Pathways
Understanding the main catalytic cycle is key to understanding how it can be disrupted.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps that a healthy catalyst must perform.
Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction.
Diagram 3: Major Catalyst Deactivation Pathways
This diagram shows how the active Pd(0) catalyst can be diverted into inactive forms.
Caption: Common pathways leading from the active catalyst to inactive states.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of 2,4-Dichloro-5-iodoquinazoline Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic methodologies concerning 2,4-dichloro-5-iodoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common deprotection challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary for the synthesis of functionalized quinazolines?
Protecting groups are crucial for managing the reactivity of the quinazoline core, particularly the nitrogen atoms at positions 1 and 3. The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[1][2] During multi-step syntheses, certain reaction conditions intended to modify substituents on the quinazoline scaffold can inadvertently react with the ring nitrogens. Protecting these nitrogens, typically as carbamates (e.g., BOC), benzyl ethers (e.g., PMB), or sulfonamides (e.g., Tosyl), prevents unwanted side reactions, directs reactivity to the desired position, and can improve the solubility of intermediates.
Q2: What are the most common protecting groups for the quinazoline nitrogen and what are their primary removal strategies?
The choice of protecting group is dictated by the overall synthetic strategy, especially the need for orthogonal deprotection (i.e., removing one protecting group without affecting others). The most common groups and their cleavage conditions are:
| Protecting Group | Common Name | Deprotection Method | Key Characteristics |
| tert-Butoxycarbonyl | BOC | Acidic Hydrolysis (e.g., TFA, HCl) | Very acid-labile; stable to base and hydrogenolysis.[3] |
| p-Methoxybenzyl | PMB | Oxidative Cleavage (e.g., DDQ, CAN) | Can be removed without affecting acid- or base-labile groups.[4] |
| p-Toluenesulfonyl | Tosyl (Ts) | Reductive Cleavage or Strong Acid | Very robust; stable to most conditions except strong reducing agents or acids.[5] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Nucleophilic Cleavage (Thiolates) | Labile to specific nucleophiles (e.g., thiophenol); orthogonal to many other groups.[5] |
Q3: What specific chemical properties of this compound must be considered during deprotection?
This specific derivative presents several challenges that must be carefully managed:
-
Labile Chloro Groups: The chloro substituents at positions 2 and 4 are excellent leaving groups for nucleophilic aromatic substitution, a characteristic reaction of the electron-deficient pyrimidine ring.[2][6] Deprotection conditions involving strong nucleophiles or harsh basic conditions can lead to unwanted displacement of these chlorides.
-
Iodo Substituent: The iodine atom on the benzene ring can be susceptible to certain reductive conditions. For example, aggressive catalytic hydrogenation used for removing a benzyl (Bn) group could potentially lead to hydrodeiodination.
-
Quinazoline Core Stability: While generally stable, the quinazoline ring can undergo hydrolysis to o-aminobenzaldehyde derivatives under harsh acidic or alkaline conditions, especially with heating.[6]
Troubleshooting Guide: Common Deprotection Issues
This section addresses specific problems you may encounter during the deprotection of your N-protected this compound derivative.
Problem 1: Incomplete or Stalled Deprotection Reaction
Scenario: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Reagent: For acid-catalyzed reactions (e.g., TFA for BOC cleavage), the substrate's basicity (including the quinazoline nitrogens) can neutralize a portion of the acid.
-
Solution: Increase the equivalents of the deprotecting agent. For TFA, instead of a catalytic amount, use it as the co-solvent (e.g., 25-50% v/v in DCM).[3]
-
-
Reagent Decomposition: Oxidizing agents like DDQ (for PMB cleavage) can be sensitive to moisture or impurities in the solvent.
-
Solution: Use freshly opened or purified reagents and anhydrous solvents. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).
-
-
Low Reaction Temperature: Many deprotection reactions require a specific activation energy.
-
Solution: If stability allows, gradually increase the reaction temperature. For PMB deprotection with DDQ, warming from room temperature to 40-50°C can significantly increase the rate.[7]
-
Problem 2: Low Yield and Formation of Multiple Byproducts
Scenario: The desired product is obtained, but in low yield, with a complex mixture of side products observed.
Potential Causes & Solutions:
-
Substrate Degradation: The combination of the quinazoline core and its labile substituents may not be stable to the chosen deprotection conditions.
-
Solution (Acid-Labile Groups): For BOC deprotection, the intermediate tert-butyl cation can alkylate electron-rich sites on your molecule or solvent.[8] Add a scavenger like triethylsilane (TES) or anisole to trap the cation.
-
Solution (Oxidative Cleavage): For PMB deprotection, over-oxidation can occur.
-
Solution: Use the minimum effective equivalents of the oxidizing agent (e.g., 1.1-1.5 eq of DDQ) and monitor the reaction closely to stop it upon completion.
-
-
Nucleophilic Attack on Chloro Groups: If the deprotection generates a strong nucleophile or is run under basic conditions, displacement of the C2 or C4 chlorides is highly likely.
-
Solution: Avoid strongly basic conditions. If a base is required (e.g., for Nosyl deprotection with thiophenol), use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ and run the reaction at the lowest possible temperature.
-
Problem 3: Loss of the Iodine or Chlorine Substituents
Scenario: Mass spectrometry analysis of the product shows a mass corresponding to the deprotected quinazoline minus iodine (M-127) or chlorine (M-35).
Potential Causes & Solutions:
-
Reductive Cleavage: This is most common when using catalytic hydrogenation (e.g., H₂/Pd-C) which is sometimes employed for benzyl (Bn) or Cbz groups. This method is generally not recommended for this substrate.
-
Solution: Choose an alternative deprotection method that does not involve catalytic reduction. For a benzyl group, consider transfer hydrogenolysis with a milder hydrogen donor or oxidative cleavage if it's a PMB group.
-
-
Reaction with Lewis Acids: Strong Lewis acids can sometimes coordinate with the halogens, promoting their removal, although this is less common.
-
Solution: If using a Lewis acid-based deprotection, screen for milder options (e.g., MgBr₂ instead of AlCl₃) and use stoichiometric amounts at low temperatures.
-
Experimental Workflows & Protocols
Below are detailed, step-by-step protocols for common deprotection reactions, tailored for a generic N-protected this compound substrate.
Workflow Visualization
Here is a general workflow for a typical deprotection experiment.
Caption: General experimental workflow for deprotection.
Protocol 1: BOC Group Deprotection via Acidolysis
This method relies on the acid-catalyzed cleavage of the tert-butoxycarbonyl group.
Mechanism:
Caption: Mechanism of acid-catalyzed BOC deprotection.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-BOC-2,4-dichloro-5-iodoquinazoline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger (Optional but Recommended): Add anisole or triethylsilane (1.5-2.0 eq) to the solution to trap the resulting tert-butyl cation.[8]
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, or a 1:1 mixture of DCM:TFA) dropwise.
-
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Neutralization: Re-dissolve the residue in DCM and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Be cautious as significant CO₂ is evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the final deprotected amine.
Protocol 2: PMB Group Deprotection via Oxidative Cleavage
This method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the selective oxidative removal of the p-methoxybenzyl group.[4]
Mechanism:
Caption: Mechanism of oxidative PMB deprotection by DDQ.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-PMB-2,4-dichloro-5-iodoquinazoline (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v, approx. 0.1 M solution).[4] The presence of water is crucial for the hydrolysis of the intermediate iminium species.
-
Reaction: Cool the mixture to 0 °C. Add DDQ (1.2 eq) portion-wise. The solution will typically turn dark green or brown.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with DCM (3x). The organic layers will contain the product, while the reduced DDQ (hydroquinone) is often less soluble and may be removed by filtration or remains in the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,4-Dichloro-5-iodoquinazoline
Introduction: The Analytical Imperative for a Key Synthetic Building Block
2,4-Dichloro-5-iodoquinazoline is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for targeted cancer therapies.[1][2] The precise arrangement of its reactive sites—two distinct chlorine atoms and an iodine atom on the quinazoline scaffold—allows for selective, stepwise functionalization through various cross-coupling reactions.[2] This chemical versatility, however, places a stringent demand on its analytical characterization. For researchers, scientists, and drug development professionals, confirming the identity, purity, and stability of this crucial building block is not a mere formality; it is the foundation upon which reliable and reproducible synthetic campaigns are built.
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, compare the utility of different methods, and provide field-proven protocols. Our objective is to equip the reader with the expertise to select and implement the most appropriate analytical strategy, ensuring the integrity of their research and development efforts. We will focus on a multi-technique approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework, allowing for the confirmation of atom connectivity and the verification of the correct isomeric form. For a molecule like this compound, where multiple positional isomers are possible during synthesis, NMR is indispensable.
Causality of the NMR Experiment
The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. For this compound, ¹H NMR will identify and map the protons on the aromatic ring, while ¹³C NMR will account for every unique carbon atom in the molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, and the coupling patterns between adjacent protons reveal their spatial relationships, providing definitive proof of the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[3] Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrument Setup: The analysis should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[3]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[3]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A longer delay of 2-5 seconds is necessary for accurate integration of quaternary carbons.[3]
-
Data Interpretation and Expected Results
The aromatic region of the ¹H NMR spectrum is of primary interest. For the 5-iodo substituted ring, we expect to see three distinct proton signals. Their chemical shifts and coupling constants (J-values) will be characteristic of their positions relative to the electron-withdrawing halogen and nitrogen atoms. The ¹³C NMR spectrum will provide a count of all unique carbon environments.
| Analysis | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 7.5 - 8.5 | Three distinct signals in the aromatic region. The precise shifts and coupling patterns (doublets, triplets) will confirm the 5-iodo, 6-H, 7-H, 8-H substitution pattern. |
| ¹³C NMR | 90 - 160 | Eight distinct signals are expected. Carbons directly attached to nitrogen and chlorine will be downfield. The carbon bearing the iodine (C-5) will be significantly upfield. |
Note: Predicted shifts are based on general principles for halogenated quinazolines and may vary based on solvent and experimental conditions.[4][5][6]
NMR Analysis Workflow
Caption: Workflow for structural confirmation via NMR spectroscopy.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Signatures
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary roles in characterizing this compound are the absolute confirmation of its molecular weight and the analysis of its distinct isotopic pattern, which provides elemental composition information.
Causality of the MS Experiment
When coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can separate the analyte from a mixture before detection.[7] The choice of ionization source is critical. Electron Ionization (EI), a "hard" technique often used with GC-MS, provides rich fragmentation data useful for structural elucidation.[8] Electrospray Ionization (ESI), a "soft" technique used with LC-MS, typically preserves the molecular ion, making it ideal for accurate mass determination.[8]
For this compound (C₈H₃Cl₂IN₂), the presence of two chlorine atoms creates a characteristic isotopic cluster. Natural chlorine exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M, M+2, and M+4 pattern in the mass spectrum, which is a powerful confirmation of the presence of two chlorine atoms.
Experimental Protocol: LC-MS Analysis
LC-MS is often preferred for its versatility with a wide range of compounds and its ability to analyze samples directly from reaction mixtures.[9]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.[8]
-
LC Conditions:
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan mode over a mass range of m/z 100-500 to detect the molecular ion.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity.[8]
-
Data Interpretation and Expected Results
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
| Ion | Expected m/z (Monoisotopic) | Isotopic Pattern Contribution | Expected Relative Intensity |
| [M+H]⁺ | 324.8796 | ¹²C₈¹H₄³⁵Cl₂¹²⁷I¹⁴N₂ | 100% (Base Peak) |
| [M+2+H]⁺ | 326.8767 | Contains one ³⁷Cl atom | ~65% |
| [M+4+H]⁺ | 328.8737 | Contains two ³⁷Cl atoms | ~10% |
Note: The molecular formula is C₈H₃Cl₂IN₂.[12] The exact mass is 323.87180 Da.[12][13] The expected m/z values are for the protonated molecule [M+H]⁺.
LC-MS Analysis Workflow
Caption: Workflow for molecular weight confirmation via LC-MS.
III. High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Quantification
While NMR confirms structure and MS confirms molecular weight, HPLC is the workhorse for determining the purity of a substance. It excels at separating the main compound from starting materials, by-products, and degradation products, allowing for precise quantification of its purity level.
Causality of the HPLC Experiment
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the column and thus elute later. For this compound, RP-HPLC with UV detection is an ideal method for purity assessment because the quinazoline core contains a strong chromophore that absorbs UV light, enabling sensitive detection.
Experimental Protocol: RP-HPLC Purity Analysis
This method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness for routine quality control.[14]
-
Sample Preparation: Accurately prepare a sample solution in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be added to improve peak shape.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 235 nm).[15]
-
-
Data Acquisition and Analysis:
-
Equilibrate the system until a stable baseline is achieved.[14]
-
Inject the sample and record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
| Parameter | Typical Condition | Rationale |
| Column | C18 (Reversed-Phase) | Good retention for moderately nonpolar aromatic compounds. |
| Mobile Phase | Acetonitrile / Water | Provides good separation efficiency. |
| Modifier | 0.1% TFA or Formic Acid | Suppresses silanol interactions, leading to sharper, more symmetrical peaks. |
| Detection | UV (e.g., 235 nm) | The quinazoline ring system is a strong chromophore, allowing for sensitive detection. |
HPLC Purity Analysis Workflow
Caption: Workflow for purity determination via RP-HPLC.
IV. Comparative Summary and Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, where each analytical technique provides a unique and complementary piece of information. No single method is sufficient to guarantee identity, structure, and purity.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | - Unambiguous structural confirmation- Isomer differentiation | - Relatively low sensitivity- Requires higher sample quantity |
| Mass Spectrometry | Molecular Weight Confirmation | - High sensitivity- Confirms elemental composition via isotopic patterns- Can be coupled to chromatography (LC/GC) | - Does not distinguish between isomers without chromatography- Fragmentation can be complex |
| HPLC | Purity Assessment & Quantification | - High-resolution separation of impurities- Accurate and precise quantification- Robust and widely available | - Does not provide structural information on its own- Requires a reference standard for absolute quantification |
Concluding Remarks
For any researcher, scientist, or drug development professional working with this compound, a certificate of analysis should be considered incomplete without data from all three of these foundational techniques.
-
NMR spectroscopy serves as the definitive proof of structure, ensuring you are working with the correct isomer.
-
Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of the expected halogen atoms.
-
HPLC delivers the critical measure of purity, guaranteeing that the material is free from significant contaminants that could compromise subsequent synthetic steps or biological assays.
By integrating these methods into a cohesive analytical workflow, one can proceed with the confidence that the chemical integrity of this vital synthetic building block is assured, thereby upholding the principles of scientific rigor and reproducibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]
- 5. 2,4-DICHLOROANISOLE(553-82-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hpst.cz [hpst.cz]
- 10. ijrpc.com [ijrpc.com]
- 11. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. echemi.com [echemi.com]
- 13. 2,4-Dichloro-6-iodoquinazoline | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Senior Scientist's Guide to the Quinazoline Scaffold: A Comparative Study of EGFR Inhibitors
Introduction: The Central Role of EGFR and the Rise of Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane protein that governs critical processes like cell growth, proliferation, and differentiation.[1] In normal physiology, its activity is tightly regulated. However, in numerous cancers—most notably non-small cell lung cancer (NSCLC)—EGFR is frequently overexpressed or harbors activating mutations, leading to its constitutive activation and the promotion of uncontrolled tumor growth.[2][1][3]
This dependency on EGFR signaling has made it one of the most valuable targets in modern oncology. The development of small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of EGFR has revolutionized treatment for patients with EGFR-mutant cancers.[4][5][6] At the heart of many of these groundbreaking therapies lies the quinazoline core.[5][7][8] This heterocyclic scaffold has proven to be a privileged structure, demonstrating a high affinity for the EGFR kinase active site.[5][7]
While not an active inhibitor itself, 2,4-Dichloro-5-iodoquinazoline represents a critical starting point—a versatile chemical intermediate used in the synthesis of potent 4-anilinoquinazoline-based EGFR inhibitors.[5][9] Its structure provides the fundamental framework upon which medicinal chemists have built successive generations of increasingly sophisticated and selective drugs. This guide provides a comparative analysis of these quinazoline-based inhibitors, exploring their evolution, mechanisms of action, and the experimental frameworks used to validate their performance.
The Competitors: Generations of Quinazoline-Based EGFR TKIs
The clinical journey of EGFR inhibitors is a compelling story of innovation driven by the challenge of acquired resistance. This evolution is best understood by categorizing the inhibitors into distinct generations.
First-Generation Reversible Inhibitors: Gefitinib & Erlotinib
-
Mechanism of Action: Gefitinib ('Iressa') and Erlotinib ('Tarceva') are the pioneers of this class. They function as ATP-competitive inhibitors, binding reversibly to the kinase domain of EGFR.[4][10][11][12] Their efficacy is most pronounced in tumors with activating mutations, such as exon 19 deletions (del19) or the L858R point mutation in exon 21, which increase the receptor's affinity for these drugs compared to ATP.[4][12]
-
Limitations: The clinical success of these agents is invariably limited by the emergence of acquired resistance, which occurs after a median of 9 to 13 months.[13] The most common mechanism, accounting for over 50% of cases, is the T790M "gatekeeper" mutation in exon 20.[10][13][14][15] This mutation increases the receptor's affinity for ATP, reducing the potency of reversible TKIs and rendering them ineffective.[13][15]
Second-Generation Irreversible Inhibitors: Afatinib
-
Mechanism of Action: Afatinib ('Gilotrif') was designed to overcome the limitations of the first-generation TKIs. It is a pan-ErbB family inhibitor, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[16][17] Crucially, it forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of these receptors.[18] This permanent inactivation was intended to provide a more durable and potent blockade of signaling.
-
Limitations: While active against a broader range of mutations than first-generation drugs, Afatinib's efficacy is still compromised by the T790M mutation.[18][19] Furthermore, its broader activity profile can lead to increased off-target side effects, such as severe diarrhea and rash.
Third-Generation Irreversible Inhibitors: Osimertinib
-
Mechanism of Action: Osimertinib ('Tagrisso') represents a paradigm shift in targeted therapy. It was specifically engineered to be a mutant-selective inhibitor.[20][21] Like Afatinib, it forms an irreversible covalent bond with Cys797.[20][21] However, its key innovation is its high potency against both the initial sensitizing mutations (del19, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[20][22] This selectivity provides a powerful therapeutic window, maximizing on-target efficacy while minimizing the side effects associated with inhibiting WT EGFR in healthy tissues.[21]
-
Limitations: Resistance to Osimertinib inevitably develops. The most prominent on-target mechanism is the acquisition of a C797S mutation, which replaces the critical cysteine residue required for covalent bonding, thereby preventing irreversible inhibition.[23][24][25] Other resistance mechanisms include bypass pathway activation, such as MET amplification.[26]
Head-to-Head Comparison: Performance Metrics
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates higher potency.
| Inhibitor | Generation | Mechanism | EGFR (WT) IC50 (nM) | EGFR (L858R/del19) IC50 (nM) | EGFR (L858R+T790M) IC50 (nM) |
| Gefitinib | 1st | Reversible | ~100-1,800 | ~10-40 | >10,000 |
| Erlotinib | 1st | Reversible | ~60-2,000 | ~5-50 | >10,000 |
| Afatinib | 2nd | Irreversible | ~10 | ~0.5-1 | ~10-100 |
| Osimertinib | 3rd | Irreversible | ~480-1,865 | ~1-15 | <15 |
Note: IC50 values are approximate and can vary based on assay conditions and specific cell lines. Data synthesized from multiple sources.[20][27]
This data clearly illustrates the evolutionary design of these drugs. First-generation inhibitors are potent against sensitizing mutations but completely ineffective in the presence of T790M. Afatinib shows some activity against T790M but is also highly potent against WT EGFR, predicting a narrower therapeutic window. Osimertinib stands out for its remarkable potency against the double mutant (L858R+T790M) combined with significantly lower potency against WT EGFR, explaining its clinical success and improved side-effect profile.[20]
Visualizing the Biological Context: The EGFR Signaling Pathway
To understand how these inhibitors function, it is essential to visualize the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation and survival.[28][1][3][29] EGFR TKIs act by blocking the initial phosphorylation event.
Caption: EGFR signaling cascade and the point of TKI intervention.
Experimental Framework for Comparative Evaluation
Objectively comparing EGFR inhibitors requires a robust, multi-tiered experimental approach. The following workflow and protocols provide a self-validating system for assessing inhibitor performance from biochemical potency to cellular efficacy.
Overall Experimental Workflow
This workflow progresses from a direct measure of enzyme inhibition to the assessment of the drug's effect on cancer cell signaling and survival.
Caption: A logical workflow for evaluating EGFR inhibitor efficacy.
Protocol 1: Cell-Based EGFR Phosphorylation Assay (Western Blot)
Objective: To visually confirm that the inhibitor blocks EGFR autophosphorylation at its specific target within a cellular context.
Rationale: This assay provides direct evidence of target engagement. A reduction in the phosphorylated EGFR (p-EGFR) signal, without a corresponding decrease in total EGFR, demonstrates specific inhibition of the kinase activity. We use cell lines with known EGFR mutation status (e.g., PC-9 for del19, NCI-H1975 for L858R/T790M) to assess mutant-specific activity.[30][31]
Methodology:
-
Cell Culture & Seeding:
-
Culture EGFR-mutant cells (e.g., NCI-H1975) in appropriate media (e.g., RPMI-1640 + 10% FBS) to ~80% confluency.
-
Seed 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Serum Starvation & Inhibitor Treatment:
-
Causality: Serum contains growth factors that activate EGFR. To establish a clean baseline, we must synchronize the cells in a quiescent state.
-
Aspirate media and replace with serum-free media for 12-24 hours.
-
Prepare serial dilutions of the EGFR inhibitor (e.g., Osimertinib) and a vehicle control (e.g., 0.1% DMSO).
-
Treat the starved cells with the inhibitor concentrations for 2-4 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce maximal EGFR phosphorylation in control wells.
-
-
Cell Lysis:
-
Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to prevent the enzymatic removal of phosphate groups from p-EGFR, preserving the signal for detection.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification & Sample Preparation:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE & Western Blotting:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total-EGFR
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: A dose-dependent decrease in the p-EGFR band intensity in inhibitor-treated samples compared to the EGF-stimulated control. The total EGFR and β-Actin bands should remain consistent across all lanes.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic or cytostatic effect of the inhibitor on cancer cell proliferation.
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[32] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of a GI50 (concentration for 50% growth inhibition).
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., PC-9, NCI-H1975) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of the inhibitor in culture media.
-
Remove 100 µL of media from the wells and add 100 µL of the 2x inhibitor dilutions to achieve the final desired concentrations. Include vehicle-only (0.1% DMSO) and media-only controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Causality: A 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a sufficient window to observe significant anti-proliferative effects.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the media from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[34]
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[33] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Expected Outcome: A dose-response curve where absorbance decreases as inhibitor concentration increases. This data is used to calculate the GI50/IC50 value, providing a quantitative measure of the inhibitor's anti-proliferative potency.
Conclusion and Future Outlook
The journey from this compound as a chemical building block to the highly selective, third-generation inhibitor Osimertinib encapsulates the progress of targeted cancer therapy. Each generation of quinazoline-based TKIs was rationally designed to address the clinical challenge of acquired resistance, moving from broad, reversible inhibition to potent, irreversible, and mutant-selective targeting.
The comparative data and experimental frameworks presented here provide researchers with the context and tools to evaluate novel inhibitors. The ongoing challenge is to overcome resistance to third-generation agents, such as the C797S mutation.[23][25] Future research will focus on developing fourth-generation inhibitors that can target this mutation, exploring allosteric inhibitors that bind outside the ATP pocket, and designing combination therapies that can preemptively block multiple resistance pathways. The foundational quinazoline scaffold, due to its proven success, will undoubtedly continue to play a central role in these future innovations.
References
- 1. antbioinc.com [antbioinc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Erlotinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. oncologypro.esmo.org [oncologypro.esmo.org]
- 14. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Afatinib - Wikipedia [en.wikipedia.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 23. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 26. oncologynewscentral.com [oncologynewscentral.com]
- 27. mdpi.com [mdpi.com]
- 28. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
- 30. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation [mdpi.com]
- 32. broadpharm.com [broadpharm.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloro-5-iodoquinazoline Analogs as Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
The quinazoline core is a bicyclic aromatic heterocycle that has earned the title of a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and versatile substitution points make it an ideal scaffold for designing potent and selective enzyme inhibitors. This is particularly evident in the field of oncology, where quinazoline-based drugs have revolutionized cancer treatment.[3][4] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are prime examples, effectively targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in various cancers.[5][6][7][8]
This guide focuses on a highly strategic starting material for drug discovery: 2,4-dichloro-5-iodoquinazoline . This intermediate is exceptionally valuable due to its three distinct points of chemical diversity. The chlorine atoms at the C2 and C4 positions are susceptible to regioselective nucleophilic aromatic substitution (SNAr), while the iodine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This trifecta of reactivity allows for the systematic and efficient generation of large libraries of analogs to probe the intricate structure-activity relationships that govern kinase binding and inhibition.
The this compound Scaffold: A Chemist's Versatile Toolkit
The synthetic utility of the this compound scaffold lies in the differential reactivity of its leaving groups. It is well-established in heterocyclic chemistry that the C4-chloro substituent is significantly more reactive towards nucleophilic attack than the C2-chloro substituent.[1][9] This regioselectivity is the cornerstone of a controlled, stepwise synthesis.
Causality of Reactivity: This difference in reactivity can be attributed to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3), which makes the C4 position more electron-deficient and thus more susceptible to nucleophilic attack. This allows chemists to selectively introduce a substituent at C4 under milder conditions (e.g., room temperature or gentle heating), leaving the C2-chloro group untouched for a subsequent, more forcing reaction. The C5-iodo group is stable under these conditions, reserved for late-stage diversification using powerful cross-coupling chemistry.
This predictable reactivity enables a logical and efficient exploration of chemical space, as illustrated in the workflow below.
Logical Workflow for Analog Synthesis
Caption: Synthetic pathway for diversifying the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The following sections dissect the SAR at each key position of the quinazoline core, providing a comparative analysis of how structural modifications influence biological activity, primarily as kinase inhibitors.
Part A: Modifications at the C4 Position – The Critical Kinase Hinge Binder
The substituent at the C4 position is arguably the most critical determinant of inhibitory activity against a wide range of protein kinases. In the vast majority of quinazoline-based kinase inhibitors, a C4-anilino (or related arylamino) group projects into the ATP-binding pocket. The nitrogen atom of the quinazoline ring (N1) and the N-H of the C4-amino linker act as a bidentate hydrogen bond donor-acceptor pair, forming a crucial interaction with a specific backbone amide in the "hinge region" of the kinase (e.g., the backbone N-H and carbonyl of Met793 in EGFR).[10] This interaction is the primary anchor for the inhibitor.
-
SAR Point 1: The Aniline Ring: Small, often electron-withdrawing substituents on the aniline ring are frequently optimal. These groups can modulate the pKa of the aniline and engage in additional interactions. For instance, the 3-chloro, 4-fluoro substitution in Gefitinib and the 3-ethynyl group in Erlotinib are key for their high potency against EGFR.
-
SAR Point 2: The "Southern" Pocket: The aniline ring can be further functionalized with larger groups that extend into a hydrophobic pocket, often to enhance potency or confer selectivity against specific kinase mutants. These are typically solubilizing groups that also improve pharmacokinetic properties.
Part B: Modifications at the C5 Position – Probing the Solvent Front
The C5 position of the quinazoline ring is typically oriented towards the solvent-exposed region of the ATP binding site. The iodine atom itself can be beneficial, forming halogen bonds with nearby residues. However, its greatest utility is as a synthetic handle.
-
SAR Point 3: Cross-Coupling for Potency: Introducing new groups at C5 via Suzuki or Sonogashira coupling can dramatically enhance potency. These appended moieties can form new favorable interactions with the protein or modulate the compound's physical properties (e.g., solubility, cell permeability). Recent studies on iodoquinazoline derivatives have shown that substitution at this position is a viable strategy for developing dual inhibitors, for instance, against wild-type and mutant forms of EGFR.[11]
Part C: Modifications at the C2 Position – A Handle for Selectivity and Property Tuning
While the C4 position often dictates primary potency, the C2 position serves as a crucial point for fine-tuning the molecule's properties. Modifications here are less common in first-generation inhibitors but are increasingly explored to improve selectivity, overcome resistance, or enhance drug-like properties.[12][13][14]
-
SAR Point 4: Small Amino Groups: Introducing small alkylamino or arylamino groups at C2 can fill small pockets near the ribose-binding region of the ATP site, potentially increasing potency and modulating the selectivity profile across the kinome.
Core SAR Principles Visualization
Caption: Key SAR interactions of a substituted quinazoline inhibitor in the kinase ATP pocket.
Comparative Analysis of Biological Activity
The following tables summarize SAR data for quinazoline analogs, illustrating the principles discussed above. Data is compiled from various studies to highlight key trends.
Table 1: Comparative Activity of C4-Anilino Substituted Quinazoline Analogs against EGFR Kinase
| Compound ID | Core Scaffold | C4-Substituent (R1) | C6/C7-Substituents (R2) | Target Kinase | IC₅₀ (nM) |
| Gefitinib | Quinazoline | 3-Chloro-4-fluoroaniline | 7-Methoxy | EGFR | 17.1[7] |
| Erlotinib | Quinazoline | 3-Ethynylaniline | 6,7-bis(2-Methoxyethoxy) | EGFR | 33.25[7] |
| Lapatinib | Quinazoline | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | 6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | EGFR/HER2 | 11.2 (EGFR) |
| Analog 1 | 4-Anilino-quinazoline | 3-Bromoaniline | H | EGFR | 5.0 |
| Analog 2 | 4-Anilino-quinazoline | 3-Methylaniline | H | EGFR | 20.0 |
Note: Data for Analogs 1 & 2 are representative values from general SAR studies to illustrate the effect of electron-withdrawing vs. electron-donating groups.
Table 2: Impact of C5- and C2-Position Modifications
| Compound ID | C4-Substituent | C5-Substituent | C2-Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 18 | Benzylamino | Iodo | Allylamino | EGFRT790M | 0.25 | [11] |
| 17 | Benzylamino | Iodo | Benzylamino | EGFRT790M | 0.30 | [11] |
| 14b | Benzylamino | Iodo | 4-Fluorobenzylamino | EGFRT790M | 0.36 | [11] |
| 4c | (2-Hydroxyethyl)amino | H | 4-Chlorophenylamino | MCF-7 (Cell line) | 9.1 (µg/ml) | [12][13] |
| 5b | n-Butylamino | H | 4-Methoxyphenylamino | MCF-7 (Cell line) | 10.2 (µg/ml) | [12][13] |
Note: This table combines data from different series to illustrate the impact of C2 and C5 modifications. Direct comparison between series should be made with caution.
Self-Validating Experimental Protocols
The following protocols are generalized from standard literature procedures and provide a framework for synthesizing and evaluating analogs derived from this compound.
Protocol 1: Synthesis of 2,4-Dichloroquinazoline
This protocol describes the synthesis of the parent dichloro-scaffold, which can be adapted for the 5-iodo version by starting with the corresponding 2-amino-6-iodobenzoic acid.
-
To a suspension of quinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise at 0 °C. The addition of a base facilitates the reaction.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic quench and must be done slowly in a well-ventilated fume hood.
-
A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 2,4-dichloroquinazoline as a solid product. Characterize by ¹H NMR and Mass Spectrometry to confirm identity and purity.[13][15]
Protocol 2: Regioselective C4-Substitution with an Aniline (SNAr)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or THF (approx. 0.1 M concentration).
-
Add the desired aniline derivative (1.1 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours. The higher reactivity of the C4-Cl allows for selective substitution at low temperatures.[1][9] Monitor progress by LC-MS.
-
Upon completion, a precipitate of the product may form. If so, filter the solid and wash with the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-chloro-4-anilino-5-iodoquinazoline product.
Protocol 3: C5-Substitution via Suzuki Cross-Coupling
-
To a degassed solution of the 2-chloro-4-anilino-5-iodoquinazoline (1.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1 ratio), add the desired boronic acid (1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Heat the mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) for 8-12 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final C5-substituted quinazoline analog.
Protocol 4: In Vitro EGFR Tyrosine Kinase Inhibition Assay
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a buffer solution containing recombinant human EGFR kinase enzyme.
-
Add the test compounds (the synthesized quinazoline analogs) at various concentrations (typically a serial dilution). Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic poly-Glu-Tyr peptide) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.
-
Read the absorbance on a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and validated platform for the discovery of novel kinase inhibitors. The structure-activity relationships are well-defined: the C4-anilino group is the primary anchor for hinge-binding and potency, the C5-position offers a vector into the solvent-exposed region for enhancing activity or tailoring properties, and the C2-position provides an opportunity to fine-tune selectivity.
Future work in this area will likely focus on using this versatile scaffold to design inhibitors that can overcome clinical resistance mechanisms, such as the T790M "gatekeeper" mutation in EGFR.[10][11] By systematically exploring the chemical space around all three reactive handles, researchers can develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, continuing the legacy of the quinazoline core as a pillar of modern drug discovery.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 2,4-diaminoquinazoline derivatives as novel heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
A Comparative Guide to In Vitro Kinase Assay Protocols for Iodoquinazoline Derivatives
This guide provides a comprehensive overview and comparison of in vitro kinase assay methodologies tailored for the evaluation of iodoquinazoline derivatives. As many compounds in this class act as covalent irreversible inhibitors, this guide emphasizes the critical protocol adaptations required to accurately determine their potency and mechanism of action. We will dissect the causality behind experimental choices, compare leading assay technologies, and provide a detailed, field-proven protocol for researchers in drug discovery and chemical biology.
The Unique Challenge of Iodoquinazolines: Covalent Inhibition
Iodoquinazoline scaffolds are prevalent in modern kinase inhibitor design, particularly for targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] A significant subset of these molecules are designed as covalent inhibitors. They typically feature a reactive group (often an acrylamide) that forms a permanent, covalent bond with a nucleophilic residue, commonly a cysteine, within or near the ATP-binding pocket of the target kinase.[3][4][5]
This two-step mechanism, involving initial reversible binding followed by an irreversible covalent modification, distinguishes them from traditional, reversible inhibitors.[4] Consequently, standard kinase assay protocols must be adapted to account for the time-dependent nature of the inhibition. A key modification is the inclusion of a pre-incubation step, where the kinase and the iodoquinazoline derivative are incubated together before the enzymatic reaction is initiated by the addition of ATP. This allows for the covalent bond to form, ensuring an accurate measurement of the compound's true inhibitory potential.
Caption: Covalent inhibitors first bind reversibly, then form an irreversible bond.
Comparative Analysis of Kinase Assay Technologies
The choice of assay technology is critical for a successful screening campaign. The ideal assay should be robust, sensitive, and compatible with the inhibitor's mechanism. Below is a comparison of the most common platforms for assessing kinase activity.[6][7]
| Parameter | Luminescence (e.g., ADP-Glo™) | Radiometric ([γ-³²P] ATP Assay) | Fluorescence (TR-FRET) |
| Principle | Quantifies ADP production via a luciferase-luciferin reaction, generating light directly proportional to kinase activity.[8] | Measures the direct transfer of a radiolabeled phosphate ([³²P]) from ATP to a substrate.[9][10] | Measures Fluorescence Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[11][12] |
| Pros | - High sensitivity and wide dynamic range[8] - Homogeneous "add-mix-read" format is excellent for HTS[13] - Non-radioactive and broadly applicable to any kinase system[14][15] - Easily adapted for covalent inhibitors[16] | - Considered the "gold standard" for accuracy and directness[12] - No interference from compound fluorescence or absorbance - Highly sensitive and suitable for detailed mechanistic studies[10] | - Non-radioactive HTS format - Homogeneous assay with good sensitivity - Ratiometric readout minimizes some forms of interference |
| Cons | - Potential for interference from library compounds that affect luciferase (though modern reagents minimize this)[13][17] | - Requires handling and disposal of radioactive materials - Labor-intensive, multi-step protocol (washing, spotting)[18] - Not amenable to high-throughput screening (HTS) | - Requires specific, often costly, phospho-specific antibodies - Potential for light scattering or fluorescence interference from test compounds - Assay development can be more complex |
| Suitability for Iodoquinazolines | Excellent. The straightforward, robust format is ideal. The direct measurement of enzymatic activity (ADP production) is well-suited for time-dependent inhibition studies. | Very Good. Ideal for detailed kinetic characterization (e.g., determining kinact/KI) but impractical for primary screening. | Good. Suitable for HTS, but requires a validated antibody for the specific phosphorylation site and careful control for compound interference. |
For most applications involving iodoquinazoline derivatives, from primary screening to dose-response studies, luminescence-based assays like ADP-Glo™ offer the best combination of performance, convenience, and adaptability. [8][19][20]
Detailed Protocol: Evaluating an Iodoquinazoline against EGFR using the ADP-Glo™ Kinase Assay
This protocol provides a step-by-step methodology for determining the IC₅₀ value of an iodoquinazoline derivative against recombinant human EGFR. The principles described are broadly applicable to other kinases.
Part A: Reagent Preparation & Handling
-
Iodoquinazoline Compound Stock:
-
Prepare a 10 mM stock solution of the iodoquinazoline derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is a standard solvent for small organic molecules. A high-concentration stock minimizes the final DMSO concentration in the assay, which should not exceed 1% to avoid affecting enzyme activity.[19]
-
-
Kinase Reaction Buffer (1X):
-
Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality: Tris provides a stable pH environment. MgCl₂ is essential, as Mg²⁺ is a required cofactor for the kinase, coordinating with the phosphate groups of ATP. BSA is a carrier protein that prevents the enzyme from sticking to plastic surfaces and helps maintain its stability.[14]
-
-
Recombinant Kinase:
-
Dilute recombinant human EGFR enzyme to a working concentration (e.g., 2 ng/µL) in 1X Kinase Reaction Buffer. Keep on ice.
-
Causality: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range and consumes approximately 10-30% of the initial ATP.
-
-
Substrate/ATP Mixture:
-
Prepare a mixture containing the substrate (e.g., Poly(Glu, Tyr), 0.2 mg/mL) and ATP (e.g., 25 µM) in 1X Kinase Reaction Buffer.
-
Causality: Poly(Glu, Tyr) is a generic substrate for tyrosine kinases like EGFR.[21] The ATP concentration is typically set near its Michaelis constant (Km) for the kinase to accurately assess competitive or ATP-site directed inhibitors.
-
Part B: Experimental Workflow & Plate Setup
The following workflow is designed for a 384-well plate format. Adjust volumes as needed for 96-well plates.
Caption: Workflow for an in vitro kinase assay adapted for covalent inhibitors.
Step-by-Step Plate Protocol (5 µL total reaction volume):
-
Compound Plating (2.5 µL):
-
Create a serial dilution series of your iodoquinazoline stock in 1X Kinase Reaction Buffer containing DMSO to maintain a constant final DMSO concentration.
-
Add 2.5 µL of the diluted compound, DMSO vehicle control ("Positive Control"), or buffer only ("Blank") to the appropriate wells.
-
-
Kinase Addition (1.25 µL):
-
Add 1.25 µL of the diluted EGFR enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 1.25 µL of 1X Kinase Reaction Buffer.
-
Self-Validation: The "Blank" control measures background signal in the absence of enzymatic activity. The "Positive Control" (enzyme + DMSO) represents 100% kinase activity.
-
-
Pre-incubation (Crucial Step):
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
Causality: This step is essential for covalent inhibitors. It provides the necessary time for the irreversible reaction between the iodoquinazoline and the cysteine residue on the kinase to proceed towards completion before the substrate and ATP are introduced.[16] The optimal pre-incubation time may need to be determined empirically (e.g., 30, 60, 120 minutes).
-
-
Initiate Kinase Reaction (1.25 µL):
-
Add 1.25 µL of the Substrate/ATP Mixture to all wells to start the reaction.
-
Mix the plate and incubate at 30°C for 45 minutes.[19]
-
-
Develop Luminescent Signal:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes. This terminates the kinase reaction and eliminates the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce a light signal.[8]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.[17]
-
Part C: Data Analysis
-
Subtract Background: Subtract the average luminescence of the "Blank" wells from all other measurements.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Best Practices
The accurate in vitro evaluation of iodoquinazoline kinase inhibitors hinges on understanding and accommodating their covalent mechanism of action. Failure to include a sufficient pre-incubation step can lead to a significant underestimation of a compound's potency.
While various technologies can measure kinase activity, luminescence-based assays such as ADP-Glo™ provide a superior balance of throughput, sensitivity, and operational simplicity for screening and profiling these important molecules.[8][20] By implementing the robust, self-validating protocol detailed in this guide, researchers can generate high-quality, reproducible data to confidently drive their drug discovery programs forward.
References
- 1. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. biocompare.com [biocompare.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. promega.co.uk [promega.co.uk]
- 16. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ebiotrade.com [ebiotrade.com]
- 18. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
A Comparative Guide to the Efficacy of Catalysts for 2,4-Dichloro-5-iodoquinazoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a key component in a range of approved drugs, from anticancer agents to cardiovascular medicines. The functionalization of this privileged heterocycle, particularly through the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount in the design of new molecular entities with tailored pharmacological profiles. The trisubstituted 2,4-dichloro-5-iodoquinazoline is a particularly valuable building block, offering multiple sites for diversification. However, the selective and efficient coupling at the C-5 iodo position, in the presence of two chloro substituents at the more traditionally reactive C-2 and C-4 positions, presents a significant synthetic challenge.
This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the coupling reactions at the C-5 position of this compound. Drawing upon established principles of cross-coupling chemistry and data from analogous systems, we will explore the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This analysis is designed to empower researchers with the knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.
Understanding the Regioselectivity of Polyhalogenated Quinazolines
The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the cross-coupling reaction. The electronic properties of the quinazoline ring, combined with the nature of the halogen substituents, dictate the reactivity of each position.
Generally, in polyhalogenated N-heterocycles, the order of reactivity in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[1][2] This is attributed to the weaker carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst. Furthermore, for 2,4-dichloroquinazolines, the C-4 position is typically more electrophilic and thus more reactive than the C-2 position in nucleophilic aromatic substitution and many cross-coupling reactions.[3][4] Attempts to achieve monosubstitution on a related 6-bromo-2,4-dichloroquinazoline resulted in coupling at both the C-4 and C-6 positions, highlighting the competitive nature of these reactions.[3]
For this compound, the high reactivity of the C-I bond suggests that selective coupling at the C-5 position is achievable under carefully controlled conditions. The choice of catalyst, ligand, and reaction parameters will be critical in favoring oxidative addition at the C-5 iodo-substituent over the C-2 and C-4 chloro-substituents.
Caption: Predicted reactivity of halogenated positions in this compound.
Comparative Analysis of Catalytic Systems for C-C Bond Formation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[5] For the coupling of aryl iodides, a variety of palladium catalysts have proven effective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (Aryl Iodides) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | 80-110 | Good to Excellent | Readily available and widely used, but may require higher temperatures. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 80 | Excellent | High activity at lower temperatures, good for sterically hindered substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-100 | Excellent | Broad substrate scope, effective for challenging couplings. |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80-100 | Good | Cost-effective alternative to palladium, may require optimization.[6] |
Expert Insights: For the selective coupling at the C-5 iodo position of this compound, a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended. These ligands promote the oxidative addition of the aryl iodide at lower temperatures, which can help to minimize competing reactions at the C-2 and C-4 chloro positions. The use of a relatively mild base like K₃PO₄ is also advisable to prevent potential side reactions. While nickel catalysts offer a cost-effective alternative, their application to this specific substrate would likely require more extensive optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[1][7] This reaction typically employs a dual catalytic system of palladium and copper.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields (Aryl Iodides) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, DIPA | THF, DMF | Room Temp - 60 | Good to Excellent | The classic and most common system, generally effective for aryl iodides. |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 50-80 | Good to Excellent | An alternative palladium source, readily available. |
| Copper-free (e.g., Pd(P(t-Bu)₃)₂) | None | Cs₂CO₃ | Dioxane | 80-100 | Good | Avoids issues with copper, but may require higher temperatures and stronger bases.[8] |
Expert Insights: For the Sonogashira coupling of this compound, the standard Pd(PPh₃)₂Cl₂/CuI system is a good starting point. The reaction can often be performed at or near room temperature for aryl iodides, which is advantageous for selectivity.[1] Triethylamine or diisopropylamine are commonly used as both the base and a solvent. If homocoupling of the terminal alkyne is a significant side reaction, a copper-free protocol can be explored, though this may necessitate more forcing conditions that could compromise selectivity.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Comparative Analysis of Catalytic Systems for C-N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl halides.[9][10]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (Aryl Iodides) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent | A first-generation system, effective for many applications. |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 80-110 | Excellent | Highly active and versatile for a broad range of amines and aryl halides. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 80-100 | Excellent | Particularly effective for sterically hindered substrates. |
| CuI / Ligand | e.g., 1,10-phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100-140 | Moderate to Good | A more economical alternative to palladium, but often requires higher temperatures.[11] |
| Ni(acac)₂ / Ligand | e.g., dcype | NaOtBu | Toluene | 100-130 | Good | Can be effective for aryl chlorides and bromides, less common for iodides.[12] |
Expert Insights: For the Buchwald-Hartwig amination of this compound, palladium-based catalysts with bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are the preferred choice. These advanced ligands facilitate the catalytic cycle and allow for the use of milder bases such as cesium carbonate or potassium carbonate, which can improve functional group tolerance. The choice of base is critical, as strong bases like sodium tert-butoxide can be incompatible with certain functional groups.[10] While copper and nickel catalysts are viable alternatives, they generally require more forcing conditions which could lead to a loss of regioselectivity.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized, representative protocols for each coupling reaction, which should be optimized for the specific substrates and scale of the reaction.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ , 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound at the C-5 position is a synthetically valuable transformation that can be achieved with high efficacy through the careful selection of a suitable catalytic system. For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer the most promising results. These advanced catalytic systems often allow for milder reaction conditions, which is paramount for achieving the desired regioselectivity in the presence of the less reactive chloro-substituents.
While nickel and copper catalysts present more economical and sustainable alternatives, their application to this specific polyhalogenated quinazoline may require more rigorous optimization to achieve comparable selectivity and efficiency. As the field of catalysis continues to evolve, the development of new, more active, and selective catalysts will undoubtedly further expand the synthetic chemist's toolbox for the derivatization of complex heterocyclic scaffolds like quinazoline, paving the way for the discovery of next-generation therapeutics.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Copper-catalyzed domino synthesis of quinazolinones via Ullmann-type coupling and aerobic oxidative C-H amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 2,4-Diaminoquinazoline Compounds
This guide provides researchers, scientists, and drug development professionals with an in-depth comparative analysis of novel 2,4-diaminoquinazoline compounds. We will delve into their diverse biological activities, elucidate the underlying mechanisms of action, and present standardized protocols for their evaluation. Our focus is on synthesizing technical data with practical, field-proven insights to empower your research and development efforts.
Introduction: The Versatility of the 2,4-Diaminoquinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Among these, the 2,4-diaminoquinazoline scaffold has emerged as a particularly privileged structure. This is due to its ability to mimic the pteridine ring of folic acid, enabling it to interact with critical enzyme systems, and its structural capacity for modification at the 2- and 4-positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
This guide will objectively compare the performance of various novel 2,4-diaminoquinazoline compounds, focusing primarily on their anticancer and antimicrobial potential, supported by experimental data from recent literature.
Unraveling the Mechanisms of Action
The therapeutic potential of 2,4-diaminoquinazolines stems from their ability to interact with multiple biological targets. Understanding these mechanisms is crucial for rational drug design and for selecting the appropriate screening assays.
Key Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many quinazoline-based drugs, including the FDA-approved anticancer agents gefitinib and erlotinib, function by inhibiting RTKs like the Epidermal Growth Factor Receptor (EGFR).[4][5] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 2,4-diaminoquinazoline derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and downstream signaling.[6]
-
Dihydrofolate Reductase (DHFR): As structural mimics of folic acid, 2,4-diaminoquinazolines are potent inhibitors of DHFR, an essential enzyme in the synthesis of nucleotides and certain amino acids.[7][8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is exploited in both cancer chemotherapy (e.g., methotrexate) and antimicrobial therapy, as the compounds can show selectivity for microbial DHFR over the human enzyme.[3][9][10]
-
Wnt Signaling Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers, including gastric cancer.[11] The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in this pathway. By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes, leading to apoptosis and reduced cell migration.[11]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival (e.g., Her2, EGFR). Novel 2,4-diaminoquinazoline derivatives have been developed as Hsp90 inhibitors, leading to the degradation of these client proteins and exhibiting significant anti-proliferative activities.[12]
-
DNA Binding and Topoisomerase Inhibition: Certain 2,4-disubstituted quinazolines exert their anticancer effects by binding to DNA or inhibiting topoisomerases, enzymes that manage DNA topology during replication.[4] This interaction can lead to DNA damage and cell cycle arrest, ultimately triggering apoptosis.[4][13]
Below is a diagram illustrating the inhibition of the EGFR signaling pathway, a common mechanism for this class of compounds.
Caption: EGFR signaling pathway and its inhibition by a 2,4-diaminoquinazoline compound.
Comparative Evaluation of Anticancer Activity
The cytotoxic potential of novel 2,4-diaminoquinazolines is typically screened against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for comparison, representing the concentration of a compound required to inhibit cell growth by 50%.
In Vitro Cytotoxicity Data
The following table summarizes the IC₅₀ values for representative 2,4-diaminoquinazoline compounds against various cancer cell lines, as reported in the literature. This allows for a direct comparison of their potency against established chemotherapy agents.
| Compound ID / Series | Cancer Cell Line | IC₅₀ (µM or µg/mL) | Reference Drug | Reference Drug IC₅₀ | Source |
| Compound 5a | SKOV-3, HL-60, A431, A549, HepG-2 | < 2.5 µg/mL | Cisplatin | - | [14] |
| Compound 5b | MCF-7, HCT-116, HePG-2, HFB4 | 9.1 - 10.9 µM | 5-Fluorouracil | 5.3 - 8.8 µg/mL | [4] |
| Compound 4c | MCF-7, HCT-116, HePG-2, HFB4 | 10.8 - 12.0 µM | 5-Fluorouracil | 5.3 - 8.8 µg/mL | [4] |
| Isoxazolo-pyrrolo-quinazolines | A-549 (non-small-cell lung) | More potent than standards | 5-Fluorouracil, Erlotinib | - | [6] |
| Compound 6b (Hsp90 Inhibitor) | DU-145, HT-29, HCT-116, A375P, MCF-7 | Significant anti-proliferative activity | - | - | [12] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions (e.g., incubation time, cell density).
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium (e.g., RPMI-1640 with 10% FBS).[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test 2,4-diaminoquinazoline compounds and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15] The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Comparative Evaluation of Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2,4-diaminoquinazolines have shown promise in this area, with activity against a range of bacteria and fungi.[16]
In Vitro Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[17]
| Compound Series | Target Microorganism | MIC Range (µg/mL) | Reference Drug | Source |
| 2-thio-4-amino substituted quinazolines | Gram-positive bacteria (incl. MRSA, VRE), M. smegmatis | 1 - 64 | - | [16] |
| N'-(2-{[...]}quinazolin-4-yl) pyridine-4-carbohydrazide | Gram-positive bacteria | 0.4 - 50 | Ciprofloxacin | |
| N'-(2-{[...]}quinazolin-4-yl) pyridine-4-carbohydrazide | Fungi | 0.8 | Fluconazole | |
| Quinoline based quinazolinones | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans | - | Ampicillin | [17] |
| Anti-tubercular Series | Mycobacterium tuberculosis (replicating & non-replicating) | Bactericidal activity demonstrated | - | [2] |
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[17]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight.[17] Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound concentrations to their final 1x test concentrations.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[17]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. Results can also be read using a plate reader at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Conclusion and Future Perspectives
The 2,4-diaminoquinazoline scaffold is a remarkably versatile platform for the development of novel therapeutics. The compounds exhibit potent activity against a wide range of cancers and microbial pathogens by interacting with multiple, well-validated biological targets. Several derivatives have demonstrated superior or comparable efficacy to standard-of-care drugs in preclinical studies.[6][14]
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while improving safety profiles. For instance, the bioisosteric replacement of the 2-amino group with sulfur has been shown to maintain high antibacterial potency while substantially reducing cytotoxicity to mammalian cells.[16] Furthermore, exploring these compounds as anti-parasitic, anti-HIV, or anti-tubercular agents remains a promising avenue.[2][9][14] As our understanding of the molecular drivers of disease deepens, the rational design of next-generation 2,4-diaminoquinazoline inhibitors holds significant promise for addressing unmet medical needs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencepub.net [sciencepub.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2,4-diaminoquinazoline derivatives as novel heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of 2,4-Dichloroquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Scaffold
2,4-Dichloroquinazoline is a cornerstone intermediate in medicinal chemistry and organic synthesis.[1][2] Its value lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic substitutions. The chlorine at the C4 position is significantly more labile under mild conditions, while substitution at the C2 position requires more forcing conditions.[3] This predictable reactivity makes it an invaluable scaffold for building diverse libraries of bioactive molecules, including T-cell inhibitors, adenosine receptor antagonists, and various kinase inhibitors used in oncology.
This guide provides a detailed, validated protocol for the synthesis of 2,4-dichloroquinazoline from readily available anthranilic acid. We will delve into the rationale behind each experimental step, present a robust framework for analytical validation, and objectively compare this classical route with a prominent alternative.
Core Synthesis Pathway: From Anthranilic Acid to 2,4-Dichloroquinazoline
The most common and reliable method for preparing 2,4-dichloroquinazoline from anthranilic acid is a two-step process. This pathway is favored for its use of accessible starting materials and its well-documented, scalable procedures.
References
A Researcher's Guide to Comparative Docking Studies of Iodoquinazoline Derivatives as Kinase Inhibitors
This guide provides an in-depth, objective comparison of iodoquinazoline derivatives through the lens of molecular docking, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies, data interpretation, and critical considerations for utilizing these computational techniques in kinase inhibitor design.
Introduction: The Significance of Iodoquinazolines and Molecular Docking
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs).[1][2][3] Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Iodoquinazoline derivatives, a specific subclass, have emerged as potent inhibitors, leveraging the unique properties of the iodine substituent to enhance binding affinity and selectivity.[1][4][5]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (a ligand, such as an iodoquinazoline derivative) when bound to a second (a receptor, like a kinase) to form a stable complex.[6] A comparative docking study goes a step further, evaluating a series of related compounds against a single target or a single compound against multiple targets. This approach is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and predicting potential resistance mechanisms before committing to costly and time-consuming synthesis and in vitro testing.[7]
This guide will dissect the critical components of a robust comparative docking workflow, using the dual inhibition of EGFR and VEGFR-2 by novel iodoquinazoline derivatives as a central case study.
Pillar 1: The 'Why' Behind the Method — Causality in Experimental Design
A successful docking study is not merely about generating binding scores; it's about making informed decisions at every step. The credibility of the final comparison hinges on the scientific rationale behind the chosen protocol.
The choice of target is dictated by the therapeutic goal. EGFR and VEGFR-2 are compelling targets because they are implicated in tumor growth, proliferation, and angiogenesis.[4] Furthermore, dual inhibitors that target both can potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways.[4][5]
For this guide, we will consider the crystal structures of VEGFR-2 (PDB ID: 4ASD) and the drug-resistant EGFRT790M mutant (PDB ID: 3W2O) as our targets.[1][4]
Why this choice?
-
Clinical Relevance: The T790M mutation in EGFR is a major cause of acquired resistance to first-generation TKIs like erlotinib.[1] Designing inhibitors against this mutant form is a critical unmet need.
-
Structural Integrity: High-resolution crystal structures provide a reliable starting point for defining the binding pocket and understanding existing ligand-receptor interactions.
Preparation Protocol Rationale:
-
Remove Non-essential Molecules: Water molecules and co-crystallized ligands not involved in key interactions are removed. This simplifies the system and prevents interference. However, critical water molecules that bridge interactions should be retained, a decision that requires careful inspection of the original crystallographic data.[8]
-
Add Hydrogens & Assign Charges: PDB files often lack hydrogen atoms. Adding them and assigning appropriate partial charges (e.g., using Gasteiger charges) is crucial for accurately calculating electrostatic and hydrogen bonding interactions.[9]
-
Define the Binding Site: The binding site is defined as a grid box encompassing the region where the co-crystallized ligand binds. The size of this box must be large enough to allow the docked ligands rotational and translational freedom but small enough to focus the search, saving computational time.[9]
The accuracy of docking is highly sensitive to the ligand's 3D conformation and chemical properties.
Preparation Protocol Rationale:
-
Generate 3D Coordinates: Start from 2D structures and convert them to 3D.
-
Energy Minimization: This step relaxes the ligand to a low-energy conformation, which is more representative of its state in solution. This is critical for ensuring the ligand's starting geometry is physically realistic.
-
Assign Atom and Bond Types: Correctly defining atom types and bond orders is essential for the force field to calculate interactions accurately.[9]
Different docking programs use varied search algorithms and scoring functions, which can lead to different results.[7] For this guide, we will reference methodologies aligned with AutoDock Vina, a widely used and validated open-source program.[9][10][11]
Why AutoDock Vina?
-
Accuracy and Speed: It offers a good balance between docking accuracy and computational speed, making it suitable for screening multiple compounds.
-
Scoring Function: Its empirical scoring function is optimized to predict binding affinity (in kcal/mol), which is a useful metric for comparative ranking.[9]
Pillar 2: A Self-Validating System — Ensuring Trustworthiness
Before docking novel compounds, the chosen protocol must be validated. This ensures that the selected parameters can reliably reproduce known binding modes.
The most common validation method is "redocking".[8][12] The co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the same binding site using the defined protocol.
Validation Criteria:
-
Root Mean Square Deviation (RMSD): The RMSD between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[8][13][14]
This validation step provides confidence that the docking results for the novel iodoquinazoline derivatives are not random artifacts but are based on a physically and chemically sound methodology.
Caption: Workflow for a validated comparative molecular docking study.
Case Study: Comparative Docking of Iodoquinazoline Derivatives Against EGFRT790M and VEGFR-2
Recent studies have explored novel 1-alkyl-6-iodoquinazoline derivatives as dual inhibitors.[4] By comparing their docking scores and interaction patterns, we can understand the structural features that drive potency and selectivity.
-
Receptor Preparation:
-
Download the crystal structures of VEGFR-2 (PDB: 4ASD) and EGFRT790M (PDB: 3W2O) from the Protein Data Bank.
-
Using software like UCSF Chimera or AutoDock Tools, remove all water molecules and heteroatoms except the receptor protein.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.[11]
-
-
Ligand Preparation:
-
Draw the 2D structures of the iodoquinazoline derivatives (e.g., compounds 9b, 9c, 9e from a reference study[4]) and a reference inhibitor (e.g., erlotinib).
-
Convert 2D structures to 3D SDF files.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Convert the minimized ligands to PDBQT format, defining the rotatable bonds.[11]
-
-
Grid Box Generation:
-
Identify the active site by observing the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box (e.g., 20 x 20 x 20 Å) centered on the active site to encompass all key interacting residues. The coordinates for EGFRT790M might be centered around Met790, and for VEGFR-2, around Cys919.[1][4]
-
-
Docking Execution:
-
Use the AutoDock Vina command-line interface.[11] The command specifies the receptor, ligand, configuration file (containing grid box coordinates), and output file.
-
vina --receptor receptor.pdbqt --ligand ligand_x.pdbqt --config config.txt --out output_x.pdbqt --log log_x.txt
-
Set the exhaustiveness parameter (e.g., to 8 or higher) to control the thoroughness of the search.[11]
-
-
Analysis of Results:
-
The output PDBQT file contains multiple binding poses for the ligand, ranked by binding affinity (in kcal/mol). The top-ranked pose is considered the most likely.
-
Visualize the interactions of the top-ranked pose using software like Discovery Studio or PyMOL to identify specific hydrogen bonds and hydrophobic interactions with active site residues.
-
Quantitative data from docking studies should be tabulated for clear comparison. The following table is a representative example based on published data for iodoquinazoline derivatives against EGFRT790M.[1][4]
| Compound | Binding Affinity (kcal/mol) vs. EGFRT790M | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Erlotinib (Ref.) | -92.64 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Compound 17 | -95.07 | Met793, Asp855 | Leu718, Val726, Ala743, Lys745, Met766 |
| Compound 18 | -95.07 | Met793, Asp855 | Leu718, Val726, Ala743, Lys745, Met766 |
| Compound 14b | -94.74 | Met793, Asp855 | Leu718, Val726, Ala743, Lys745, Met766 |
| Compound 9c | -8.9 | Met790, Lys745 | Leu718, Val726, Ala743, Met793, Leu844 |
Note: Binding energy values can vary significantly based on the software and scoring function used. The values from reference[1] appear to be from a different software (Molsoft) and scale than those from reference[4]. Direct comparison requires using a consistent protocol.
From the data, a clear SAR emerges. Compounds 17, 18, and 14b show stronger binding affinities to EGFRT790M than the reference drug erlotinib in that specific study.[1] The key interactions driving this affinity are hydrogen bonds with the "gatekeeper" residue Met793 and the catalytically important Asp855. The iodoquinazoline core typically anchors within the hydrophobic pocket formed by residues like Leu718 and Val726.[1][4]
The structural differences between the derivatives (e.g., the nature of the alkyl or benzyl substitutions) directly influence how effectively they can form these interactions, leading to the observed differences in binding affinity. This comparative analysis allows researchers to hypothesize that substitutions promoting interactions with Asp855 are beneficial for potent inhibition.
Caption: Key molecular interactions between iodoquinazolines and the EGFR active site.
Conclusion and Future Outlook
Comparative molecular docking is a powerful, predictive tool in the rational design of iodoquinazoline-based kinase inhibitors. By systematically evaluating a series of compounds, researchers can build robust structure-activity relationship models, prioritize candidates for synthesis, and gain mechanistic insights into drug-receptor interactions. The workflow outlined in this guide—emphasizing methodological rationale, rigorous validation, and clear data presentation—serves as a blueprint for conducting high-integrity computational studies.
The insights gleaned from these in silico comparisons must ultimately be validated through experimental assays, including enzyme inhibition (IC50) and cell-based cytotoxicity (EC50) studies.[4][5][15] The strong correlation often observed between favorable docking scores and potent biological activity underscores the value of integrating these computational guides into the modern drug discovery pipeline.
References
- 1. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. mdpi.com [mdpi.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. echemi.com [echemi.com]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 2-Styrylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a styryl group at the 2-position, a promising class of compounds with potent anticancer activity emerges: the 2-styrylquinazolines. This guide provides a comprehensive comparison of the anticancer activities of various 2-styrylquinazoline derivatives, supported by experimental data, to inform rational drug design and future research endeavors.
The Versatility of the 2-Styrylquinazoline Scaffold
The anticancer efficacy of 2-styrylquinazoline derivatives stems from their ability to interact with multiple cellular targets crucial for cancer cell proliferation and survival. The core structure, a fusion of a benzene and a pyrimidine ring, offers a versatile platform for chemical modification. The styryl moiety, in particular, provides an additional avenue for structural diversification, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize its biological activity. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature and position of substituents on both the quinazoline and the styryl rings significantly influence the cytotoxic potency and the mechanism of action.[1]
Mechanisms of Anticancer Action
2-Styrylquinazoline derivatives exert their anticancer effects through several key mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Inhibition of Tubulin Polymerization
A significant number of 2-styrylquinazolin-4(3H)-ones have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4]
The following workflow illustrates the general process by which 2-styrylquinazolines inhibit tubulin polymerization and induce apoptosis.
Caption: Workflow of tubulin polymerization inhibition by 2-styrylquinazolines.
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for anticancer therapies. Certain 2-styrylquinazoline derivatives have been shown to be effective inhibitors of EGFR.[5][6] By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis.
The diagram below illustrates the inhibition of the EGFR signaling pathway by 2-styrylquinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by 2-styrylquinazolines.
Comparative Anticancer Activity
The anticancer potency of 2-styrylquinazoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected 2-styrylquinazoline derivatives from various studies.
| Compound ID | Quinazoline Ring Substituent | Styryl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5o | 6-Chloro | 3,4,5-Trimethoxy | L1210 (Murine Leukemia) | Not specified, but showed good in vivo activity | [2] |
| 8c | - | 4-(N-(4-sulfamoylphenyl)sulfamoyl) | A549 (Lung Carcinoma) | 8.62 | [6] |
| (E)-4,6-Dichloro-2-styrylquinazoline | 4,6-Dichloro | Unsubstituted | Subpanel Average | 5.25 | [1] |
| 5d | H | 4-Chloro | Subpanel Average | Not specified, but active | [1] |
| 63 | H | 4-Hydroxy | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma) | <0.05 | [4] |
| 64 | H | 2-Methoxy | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma) | <0.05 | [4] |
| 65 | H | 3-Methoxy | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma) | <0.05 | [4] |
| 3a (from a 2-styrylquinoline study) | 6-Methyl, 4-Carboxylic acid | 4-(Dimethylamino) | HepG2 (Hepatocellular Carcinoma) | 7.7 µg/mL | [7][8] |
| 4b (from a 2-styrylquinoline study) | 6-Bromo, 4-(1H-1,2,4-triazol-3-yl) | 4-(Dimethylamino) | HCT116 (Colorectal Carcinoma) | 9.8 µg/mL | [7][8] |
Experimental Protocols
The evaluation of the anticancer activity of 2-styrylquinazoline derivatives involves a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-styrylquinazoline derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (for EGFR)
To determine the direct inhibitory effect of 2-styrylquinazoline derivatives on EGFR, an in vitro kinase assay is performed.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This can be done using various methods, including ELISA-based assays or radiometric assays.[7]
Step-by-Step Methodology (ELISA-based):
-
Plate Coating: A 96-well plate is coated with a substrate that can be phosphorylated by EGFR (e.g., a synthetic peptide).
-
Kinase Reaction: Recombinant human EGFR enzyme is added to the wells along with ATP and the test compound at various concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: After the kinase reaction, the amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.
-
Signal Measurement: The intensity of the signal is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
2-Styrylquinazoline derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to target fundamental cellular processes such as cell division and key signaling pathways makes them attractive candidates for further development. The structure-activity relationships highlighted in various studies provide a roadmap for the rational design of more potent and selective inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel derivatives with dual-targeting capabilities, such as inhibiting both tubulin polymerization and EGFR signaling, could lead to the development of more effective and broad-spectrum anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-iodoquinazoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of highly reactive and potentially hazardous compounds like 2,4-Dichloro-5-iodoquinazoline demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for ensuring your safety and the integrity of your work. Here, we dissect the why behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Adversary
While specific toxicological data for this compound is not extensively documented, a thorough hazard assessment can be extrapolated from its structural analogue, 2,4-Dichloroquinazoline. The Globally Harmonized System (GHS) classifications for this parent compound, as reported to the European Chemicals Agency (ECHA), provide a robust foundation for our safety protocols.[1]
Table 1: GHS Hazard Identification for Structurally Similar 2,4-Dichloroquinazoline
| Hazard Statement | Classification | Potential Effect |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1][2] |
Given the addition of an iodine atom in this compound, we must operate under the assumption that these hazards are, at a minimum, present and potentially amplified. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
The Core Arsenal: Mandatory PPE for Safe Handling
The selection of PPE is not a matter of preference but a scientifically-driven choice to create an effective barrier between you and the chemical hazard.
Table 2: Essential Personal Protective Equipment (PPE) Ensemble
| Body Part | Required PPE | Rationale and Key Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles providing a complete seal are required to protect against dust, splashes, and vapors.[3][4] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[4] |
| Hands | Nitrile Gloves (ASTM D6978) | Nitrile gloves offer excellent protection against a wide range of chemicals, including halogenated compounds, and are preferable to latex for chemical protection.[5][6] Always inspect gloves for perforations before use and practice proper removal techniques to avoid contaminating your skin.[3][4] For prolonged contact or spill cleanup, consider heavier-duty butyl rubber gloves.[6] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat provides a critical barrier against incidental contact and splashes.[3] Ensure the coat has tight-fitting cuffs to prevent chemicals from reaching the skin of your forearms. |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Due to the risk of respiratory irritation from fine powders, a NIOSH-approved respirator is mandatory when weighing or transferring the solid compound outside of a certified chemical fume hood.[2][7] If significant aerosolization is possible, a half-mask or full-face respirator with appropriate cartridges should be considered.[5] |
| Feet | Closed-toe Shoes | Permeable footwear such as sandals or cloth shoes are strictly prohibited. Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills. |
Procedural Integrity: A Step-by-Step Operational Plan
A robust PPE strategy is only effective when integrated into a meticulously planned workflow. The following protocols are designed to minimize exposure at every stage of handling.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[3]
-
Emergency Equipment Check: Before beginning, verify the location and functionality of the nearest safety shower, eyewash station, and spill kit.
-
Donning PPE: Put on all required PPE in the correct order: first the lab coat, then the respirator (if needed), followed by eye and face protection, and finally, gloves.
Handling the Solid Compound: Weighing and Transfer
This phase presents the highest risk of inhalation and dermal exposure due to the fine, powdery nature of the compound.
-
Fume Hood Operations: Conduct all weighing and transfer operations within the sash of a chemical fume hood.[3]
-
Anti-Static Measures: Use an anti-static weighing dish and tools to prevent the powder from "jumping" and becoming airborne.
-
Gentle Handling: Add the solid to solutions or reaction vessels slowly to prevent splashing and aerosolization.[3]
-
Immediate Cleanup: Use a scoop or brush to clean up any minor spills immediately. Do not use a dry cloth, as this can generate dust.
Post-Handling and Decontamination
-
Tool Decontamination: Thoroughly decontaminate all spatulas, glassware, and other equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove gloves using the proper technique. Then, remove the face shield and goggles, followed by the lab coat, and finally the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[8]
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure, swift and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[3][12]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3] Halogenated waste streams are often incinerated and should be kept separate.
-
Container Management: Keep the hazardous waste container sealed at all times, except when adding waste.[12] Store it in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Regulated Disposal: Arrange for disposal through your institution's environmental health and safety office. All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
Visual Workflow: Safe Handling of this compound
The following diagram outlines the critical decision points and safety measures in the handling workflow.
Caption: Workflow for handling this compound.
References
- 1. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. publications.ashp.org [publications.ashp.org]
- 6. research.arizona.edu [research.arizona.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. files.hawaii.gov [files.hawaii.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 2,4-Dichloroquinazoline - Safety Data Sheet [chemicalbook.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
